molecular formula C13H9NS B3051512 2-(2-Thienyl)quinoline CAS No. 34243-33-9

2-(2-Thienyl)quinoline

Cat. No.: B3051512
CAS No.: 34243-33-9
M. Wt: 211.28 g/mol
InChI Key: KSHYDMGICWRWSL-UHFFFAOYSA-N
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Description

2-(2-Thienyl)quinoline is a useful research compound. Its molecular formula is C13H9NS and its molecular weight is 211.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Thienyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71690. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Thienyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Thienyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYDMGICWRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290905
Record name 2-(2-thienyl)quinoline
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Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34243-33-9
Record name NSC71690
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Record name 2-(2-thienyl)quinoline
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Record name 2-(2-THIENYL)QUINOLINE
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Foundational & Exploratory

2-(2-Thienyl)quinoline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Functional Applications

Executive Summary

2-(2-Thienyl)quinoline (CAS: 34243-33-9) is a heteroaromatic scaffold of significant interest in both medicinal chemistry and optoelectronics.[1] Structurally, it consists of a quinoline bicyclic system coupled to a thiophene ring at the C2 position. This conjugation extends the


-electron system, imparting distinct photophysical properties and lipophilicity that are critical for biological membrane penetration and organic semiconductor performance.[1] This guide provides a definitive technical analysis of its structure, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and an overview of its applications in iridium-based emitters and pharmacological agents.
Part 1: Structural Characterization & Physicochemical Properties[1][2]

The physicochemical profile of 2-(2-Thienyl)quinoline is defined by its planar geometry and high aromaticity.[1] The sulfur atom in the thiophene ring acts as a soft Lewis base, influencing the electronic distribution across the quinoline nitrogen, which is pivotal for metal coordination (e.g., in Ir(III) complexes).

Table 1: Physicochemical Data Profile
PropertyValueUnitSource/Method
IUPAC Name 2-(thiophen-2-yl)quinoline-IUPAC
CAS Number 34243-33-9-Registry
Molecular Formula C

H

NS
-Stoichiometry
Molecular Weight 211.28 g/mol Average Mass
Exact Mass 211.0456DaMonoisotopic
LogP (Predicted) ~3.6-XLogP3
H-Bond Acceptors 2-N, S atoms
H-Bond Donors 0--
Topological Polar Surface Area 41.1Å

TPSA
Structural Logic & Electronic Flow

The following diagram illustrates the electronic connectivity and functional regions of the molecule.

G cluster_0 Quinoline Core cluster_1 Thiophene Moiety Q_N N-1 (Acceptor) Q_C2 C-2 (Linker Site) Q_N->Q_C2 Activation T_C2 C-2' (Attachment) Q_C2->T_C2 Sigma Bond (Suzuki Coupling) Q_Ring Benzo-fused Ring (Lipophilicity) Q_Ring->Q_N Resonance T_S S Atom (Soft Donor) T_C2->T_S Inductive Effect T_Ring Electron Rich (Hole Transport) T_S->T_Ring

Caption: Structural connectivity diagram highlighting the electron-deficient quinoline core coupled to the electron-rich thiophene ring, facilitating intramolecular charge transfer (ICT).

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route for synthesizing 2-(2-Thienyl)quinoline is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This method is preferred over the Friedländer synthesis due to milder conditions, higher functional group tolerance, and the commercial availability of boronic acids.

Experimental Protocol

Objective: Synthesize 2-(2-Thienyl)quinoline from 2-chloroquinoline and 2-thienylboronic acid.

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Coupling Partner: 2-Thienylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and a nitrogen/argon inlet.[1]

  • Solvent Degassing: Sparge the solvent (1,4-Dioxane) with nitrogen for 20 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.[1]

  • Reagent Addition: Charge the flask with 2-chloroquinoline, 2-thienylboronic acid, and the palladium catalyst.

  • Base Addition: Add the degassed solvent followed by the aqueous Na

    
    CO
    
    
    
    solution.
  • Reflux: Heat the mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc).[1]

  • Work-up: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) or ethyl acetate (3x).[1]

  • Purification: Wash combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO
    
    
    
    , Hexane/EtOAc gradient).
Mechanistic Workflow

The following diagram details the catalytic cycle specific to this synthesis.

Suzuki Start Reagents: 2-Chloroquinoline + 2-Thienylboronic Acid OxAdd Oxidative Addition: Pd(0) inserts into C-Cl bond Start->OxAdd Pd(0) TransMet Transmetalation: Thienyl group transfers from B to Pd (Base assisted) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination: Product release + Pd(0) regeneration TransMet->RedElim RedElim->OxAdd Catalytic Cycle Product Product: 2-(2-Thienyl)quinoline RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle showing the transformation of 2-chloroquinoline to the final biaryl product via Pd(0)/Pd(II) intermediates.

Part 3: Spectroscopic Identification[1]

Verification of the structure relies on distinguishing the quinoline protons from the thiophene protons.

  • Mass Spectrometry (ESI/EI):

    • Molecular Ion (M+): m/z 211.[1][2]

    • Fragmentation: Loss of HCN (typical for quinolines) or CS fragments may be observed.[1]

  • 1H NMR (CDCl

    
    , 400 MHz) - Diagnostic Signals: 
    
    • Quinoline Region: Doublets and multiplets in the range of

      
       7.5 – 8.2 ppm. The proton at C4 (quinoline) typically appears as a doublet around 8.1–8.2 ppm due to deshielding by the ring nitrogen.[1]
      
    • Thiophene Region: Three distinct protons.[1]

      • H-5' (thiophene): Doublet of doublets ~

        
         7.1 ppm.[1]
        
      • H-3' (thiophene): Doublet ~

        
         7.6 ppm (often overlapping with quinoline signals).[1]
        
      • H-4' (thiophene): Multiplet ~

        
         7.4 ppm.[1][3]
        
    • Coupling: Look for the absence of the C2-H quinoline singlet, confirming substitution.

Part 4: Applications in Drug Discovery & Materials Science[5]
Medicinal Chemistry (SAR)

The 2-(2-thienyl)quinoline scaffold serves as a bioisostere for 2-phenylquinoline.[1] The sulfur atom increases lipophilicity (LogP ~3.6), potentially enhancing blood-brain barrier (BBB) permeability.[1]

  • Antimicrobial: Derivatives have shown activity against S. aureus and M. tuberculosis.[1]

  • Anticancer: The planar structure allows intercalation into DNA, while the nitrogen can accept hydrogen bonds in the kinase ATP-binding pockets.

Optoelectronics (Iridium Complexes)

This molecule is a critical "C^N" cyclometalating ligand.[1][4] When complexed with Iridium(III), it forms species like


.[1]
  • Mechanism: The Nitrogen (quinoline) and Carbon-3' (thiophene) coordinate to Ir.[1][4]

  • Result: Deep red phosphorescence (emission

    
     > 600 nm) used in OLEDs.[1] The thienyl group lowers the HOMO-LUMO gap compared to phenyl analogues, red-shifting the emission.
    

Applications cluster_Med Medicinal Chemistry cluster_Mat Materials Science Core 2-(2-Thienyl)quinoline Lipophilicity High LogP (~3.6) Membrane Permeability Core->Lipophilicity Ligand C^N Cyclometalating Ligand Core->Ligand DNA DNA Intercalation (Planar Aromatic) Lipophilicity->DNA Target Antimicrobial/Anticancer Agents DNA->Target Tuning Electronic Tuning (Red-Shifted Emission) Ligand->Tuning OLED Deep Red OLED Emitters Tuning->OLED

Caption: Functional application map illustrating the divergence of the scaffold into biological activity (via lipophilicity/intercalation) and material science (via metal coordination).[1]

References
  • PubChem. 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol basis).

  • ResearchGate. Synthesis and Characterisation of 2-(thienyl)quinoxaline derivatives and their application in Ir(III) complexes. Available at: [Link]

Sources

Electronic Structure & Application Spectrum of Thienyl-Substituted Quinoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

The fusion of electron-rich thienyl moieties with electron-deficient quinoline cores creates a "push-pull" π-conjugated system with tunable optoelectronic and biological properties. This guide dissects the electronic structure of thienyl-substituted quinoline ligands, providing a rigorous analysis of their Frontier Molecular Orbitals (FMOs), photophysical behaviors, and dual-use potential in organic light-emitting diodes (OLEDs) and medicinal chemistry. By manipulating the regiochemistry of the thienyl substituent, researchers can fine-tune the HOMO-LUMO gap, influencing everything from fluorescence quantum yield to DNA intercalation affinity.

Molecular Architecture & Design Logic

The Donor-Acceptor (D-A) Paradigm

The quinoline ring serves as an electron-withdrawing group (EWG/Acceptor), while the thiophene ring acts as an electron-donating group (EDG/Donor). This D-A architecture facilitates Intramolecular Charge Transfer (ICT), which is the primary driver for the ligand's optical nonlinearity and biological reactivity.

  • Quinoline Core (Acceptor): High electron affinity; LUMO is typically localized here.

  • Thienyl Substituent (Donor): Low ionization potential; HOMO is typically delocalized across the thiophene and the adjacent quinoline carbon framework.

Regio-Electronic Effects

The position of the thienyl group (2-, 3-, 4-, 6-, or 8-position) drastically alters the conjugation length and steric hindrance.

  • C2/C4 Substitution: Maximizes conjugation with the nitrogen lone pair, often resulting in significant red-shifts in emission.

  • C8 Substitution: Often introduces steric strain, disrupting planarity but potentially enhancing solubility and creating unique metal-binding pockets (e.g., for Zn(II) or Ir(III) coordination).

Electronic Structure Characterization

Computational Framework (DFT/TD-DFT)

To accurately predict the electronic landscape, Density Functional Theory (DFT) is the standard.

  • Functional: B3LYP is the baseline, but CAM-B3LYP or wb97xd are recommended for long-range corrected descriptions of charge-transfer states.

  • Basis Set: 6-31G(d,p) is sufficient for geometry optimization; 6-311+G(d,p) is preferred for single-point energy calculations.

Typical FMO Distributions:
  • HOMO: Predominantly located on the thienyl ring and the carbocyclic ring of quinoline.

  • LUMO: Strongly localized on the pyridyl ring of the quinoline (specifically the N-heterocycle).

Quantitative Electronic Parameters

The table below summarizes typical electronic values for thienyl-quinoline derivatives compared to the unsubstituted core.

Compound ClassHOMO (eV)LUMO (eV)Gap (

) (eV)

(nm)
Character
Quinoline (Ref) -6.65-1.824.83310

2-Thienyl-Q -5.80-2.403.40365ICT /

4-Thienyl-Q -5.95-2.553.40350ICT
6-Thienyl-Q -5.70-2.203.50380Strong ICT

Note: Values are representative approximations derived from B3LYP/6-31G calculations in vacuum [1, 2].*

Experimental Validation Protocols

Photophysical Characterization

The "push-pull" nature leads to solvatochromism. In polar solvents (e.g., DMSO, Methanol), the excited state is stabilized, leading to a red-shifted emission compared to non-polar solvents (e.g., Hexane).

Workflow Visualization:

Photophysics Sample Thienyl-Quinoline Sample Solvent Solvent Selection (Hexane -> Toluene -> DMSO) Sample->Solvent Abs UV-Vis Absorption (Ground State) Solvent->Abs Scan 250-800nm Em Fluorescence Emission (Excited State) Abs->Em Excitation @ lambda_max Lippert Lippert-Mataga Plot (Dipole Moment Change) Em->Lippert Stokes Shift vs. Polarizability

Figure 1: Photophysical characterization workflow determining the extent of Intramolecular Charge Transfer (ICT).

Electrochemical Protocol (Cyclic Voltammetry)

CV is the definitive method to experimentally validate HOMO/LUMO levels calculated via DFT.

Standard Protocol:

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile or DCM.
    
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Reference: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

  • Internal Standard: Ferrocene (

    
    ) added at the end of the run for potential calibration.
    
  • Calculation:

Applications & Structure-Property Relationships[1]

Optoelectronics (OLEDs)

Thienyl-quinolines are excellent candidates for Thermally Activated Delayed Fluorescence (TADF) emitters.[1]

  • Mechanism: The separation of HOMO (donor) and LUMO (acceptor) reduces the singlet-triplet energy gap (

    
    ), facilitating Reverse Intersystem Crossing (RISC).
    
  • Role: They function as emissive layers (EML) or electron transport layers (ETL) due to high electron mobility [3, 4].

Medicinal Chemistry (Drug Discovery)

The electronic distribution directly correlates with biological efficacy.

  • Antimalarial: The quinoline core mimics chloroquine. The thienyl group increases lipophilicity (logP), enhancing transport across the parasite's vacuole membrane.

  • DNA Intercalation: Planar thienyl-quinoline systems can intercalate between DNA base pairs. The depth of intercalation is governed by the

    
    -electron density (HOMO energy).
    
  • Anticancer: Thienyl derivatives have shown cytotoxicity against MCF-7 and HepG2 lines, often via oxidative stress mechanisms triggered by the quinoline redox cycle [5, 6].

Mechanism of Action Visualization:

BioActivity Ligand Thienyl-Quinoline Ligand Target1 Target A: DNA Intercalation (Planar Stacking) Ligand->Target1 pi-pi interaction Target2 Target B: Heme Polymerization (Malaria Parasite) Ligand->Target2 pH trapping Target3 Target C: Kinase Inhibition (H-Bonding/Hydrophobic) Ligand->Target3 Active Site Binding Effect1 Replication Arrest Target1->Effect1 Effect2 Toxic Heme Buildup Target2->Effect2

Figure 2: Biological pathways engaged by thienyl-quinoline ligands based on electronic and steric properties.

References

  • Ibeji, C. U., et al. (2017).[2] "Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug." International Journal of Pharmacy Research & Allied Sciences. Link

  • El-Shishtawy, R. M., et al. (2017).[2] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Computational Chemistry. Link

  • Zhang, J., et al. (2019). "Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs." Materials Chemistry Frontiers. Link

  • Burlov, A. S., et al. (2023).[2][3][4] "Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives." Russian Journal of Coordination Chemistry. Link

  • Gouda, M. A., et al. (2022). "Synthesis, photophysical properties and biological activities of some new thienylpyridines." Journal of Heterocyclic Chemistry. Link

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic scaffold in drug discovery."[5][6] Saudi Pharmaceutical Journal. Link

Sources

Solubility Profiling of 2-(2-Thienyl)quinoline: Mechanisms, Protocols, and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Thienyl)quinoline Solubility in Polar vs. Non-Polar Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

2-(2-Thienyl)quinoline (C₁₃H₉NS) represents a classic donor-acceptor (D-A) heterocyclic system, fusing the electron-rich thiophene moiety with the electron-deficient quinoline ring. While often treated as a generic lipophilic small molecule, its solubility behavior is nuanced by its polarizability and potential for specific solute-solvent interactions.[1] This guide provides a technical analysis of its solubility in polar versus non-polar media, offering researchers a rational basis for solvent selection in synthesis, purification (recrystallization), and application (OLED processing or biological assays).[1]

Molecular Architecture & Theoretical Solubility

To predict solubility, we must first deconstruct the molecular interactions governing the solvation of 2-(2-Thienyl)quinoline.

  • Lipophilicity (LogP ~3.6): The molecule is predominantly hydrophobic.[1] The calculated partition coefficient suggests high affinity for non-polar to moderately polar organic solvents and poor aqueous solubility.[1]

  • Electronic Polarization: The bond between the thiophene (donor) and quinoline (acceptor) creates a permanent dipole. This allows the molecule to interact favorably with polar aprotic solvents via dipole-dipole forces, distinct from the induced dipole interactions driving its solubility in non-polar aromatics.

  • Crystallinity: The planar nature of the system facilitates strong

    
    -
    
    
    
    stacking in the solid state. Solvents capable of disrupting these stacks (e.g., aromatics like toluene or chlorinated solvents) are often superior to aliphatic hydrocarbons (e.g., hexane).[1]
Solubility Mechanism Diagram

The following diagram illustrates the competing intermolecular forces determining solubility.

SolubilityMechanism cluster_0 Solvation Outcome Molecule 2-(2-Thienyl)quinoline (Solid State) PiStacking Crystal Lattice Energy (π-π Stacking) Molecule->PiStacking Stabilized by NonPolar Non-Polar Solvents (Hexane, Toluene) NonPolar->Molecule Dispersion Forces (Induced Dipole) Outcome1 Hexane: Low Solubility (Anti-Solvent) NonPolar->Outcome1 Aliphatic Outcome2 Toluene/DCM: High Solubility (Good Solvents) NonPolar->Outcome2 Aromatic PolarAprotic Polar Aprotic Solvents (DMSO, DMF, DCM) PolarAprotic->Molecule Dipole-Dipole Interaction PolarAprotic->Outcome2 Chlorinated Outcome3 DMSO: High Solubility (Stock Solution) PolarAprotic->Outcome3 PolarProtic Polar Protic Solvents (MeOH, EtOH, Water) PolarProtic->Molecule H-Bonding (Limited) Solvophobic Effect

Figure 1: Mechanistic breakdown of solute-solvent interactions. Note the distinction between aliphatic and aromatic non-polar solvents.

Solubility Profile: Comparative Analysis

Non-Polar Solvents (The "Like Dissolves Like" Nuance)

While "non-polar" suggests compatibility with this lipophilic molecule, the type of non-polarity matters.

  • Aliphatic Hydrocarbons (Hexane, Pentane): 2-(2-Thienyl)quinoline shows limited solubility .[1] The solvent cannot effectively overcome the lattice energy (

    
    -stacking) of the solid. Consequently, hexane is an excellent anti-solvent  for precipitation or recrystallization.[1]
    
  • Aromatic Hydrocarbons (Toluene, Benzene): These solvents interact via

    
    -
    
    
    
    solvation, making them excellent solvents .[1] Toluene is frequently used for extraction or as a reaction medium.[1]
Polar Solvents (Dipole and Protonation)
  • Polar Aprotic (DMSO, DMF, Acetonitrile): The molecule is highly soluble .[1] The high dielectric constant of DMSO stabilizes the polarized electronic structure of the quinoline ring. These are the standard solvents for biological assays (stock solutions) and chemical synthesis.[1]

  • Polar Protic (Methanol, Ethanol): Solubility is moderate to good .[1] While the molecule lacks strong H-bond donors, the basic nitrogen on the quinoline ring (pKa ~4.9) can accept H-bonds from the solvent.[1] Ethanol is the gold standard for recrystallization , often yielding high-purity needles upon cooling.[1]

  • Water: Insoluble .[1] The hydrophobic effect dominates.[1] Solubility can only be achieved by lowering the pH significantly (pH < 3) to protonate the quinoline nitrogen, forming a water-soluble salt.

Summary of Solvent Suitability
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Aliphatic n-Hexane, CyclohexaneLow / PoorAnti-solvent, Precipitation, Washing
Aromatic Toluene, BenzeneHighExtraction, Reaction Medium
Chlorinated Chloroform (CDCl₃), DCMVery HighNMR, Column Chromatography
Polar Aprotic DMSO, DMFVery HighBio-assay Stock (10-20 mM), Synthesis
Polar Protic Ethanol, MethanolModerate (Temp.[1] Dependent)Recrystallization , UV-Vis Spectroscopy
Aqueous Water (pH 7)NegligiblePhase separation (Work-up)

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantification)

Use this protocol to determine the exact solubility limit (g/L) for your specific lot.

  • Preparation: Weigh ~50 mg of 2-(2-Thienyl)quinoline into a 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).[1]

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely immediately, add more solid until a precipitate persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification:

    • Gravimetric: Evaporate a known volume (e.g., 1.0 mL) of the filtrate in a pre-weighed vessel and weigh the residue.

    • UV-Vis: Dilute the filtrate (e.g., 1:1000) and measure Absorbance at

      
       (approx. 330-350 nm).[1] Calculate concentration using Beer’s Law (
      
      
      
      ).[1]
Protocol B: Recrystallization (Purification)

The "Self-Validating" Purification System.

  • Dissolution: Dissolve crude 2-(2-Thienyl)quinoline in the minimum amount of boiling Ethanol (or Acetonitrile).[1]

  • Filtration (Hot): If insoluble particles remain, filter the hot solution rapidly.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Validation: If no crystals form, the solution is unsaturated.[1] Reheat and add Water (anti-solvent) dropwise until persistent turbidity is observed, then add one drop of ethanol to clear it.[1]

  • Crystallization: Cool in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with cold Hexane (to remove non-polar surface impurities without dissolving the product).

Recrystallization Workflow Diagram

Recrystallization Crude Crude Mixture Dissolve Dissolve in Hot Ethanol Crude->Dissolve Check Clear Solution? Dissolve->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot No (Solids) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes FilterHot->Cool Wash Wash with Cold Hexane Cool->Wash Pure Pure Crystals Wash->Pure

Figure 2: Optimized purification workflow utilizing polarity differences.

Solvatochromic Implications

For researchers using this molecule in optoelectronics or fluorescence microscopy, solubility dictates spectral behavior.[1] 2-(2-Thienyl)quinoline exhibits positive solvatochromism .[1]

  • Non-Polar (Hexane): Emission is blue-shifted (higher energy) due to minimal stabilization of the excited state.[1]

  • Polar (DMSO/Methanol): Emission is red-shifted (lower energy).[1] The polar solvent stabilizes the Intramolecular Charge Transfer (ICT) state, where electron density shifts from the thiophene to the quinoline.

Recommendation: For consistent spectroscopic data, avoid using mixed solvents (e.g., DMSO/Water) unless pH is strictly controlled, as protonation of the quinoline nitrogen will drastically quench or shift fluorescence.[1]

References

  • PubChem. 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines: Friedländer Synthesis and Derivatives. [Link][1]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.[1] [Link]

  • Beilstein Journal of Organic Chemistry. Photophysical properties of quinoline derivatives. [Link][1]

Sources

Crystal packing and pi-stacking interactions of thienylquinolines

Structural Dynamics of Thienylquinolines: A Guide to Crystal Packing and -Electronic Coupling

Executive Summary

Thienylquinolines represent a critical class of bi-heteroaryl scaffolds where the fusion of electron-rich thiophene and electron-deficient quinoline moieties creates a "push-pull" electronic system. This guide addresses the structural determinants of these molecules in the solid state. Unlike solution-phase behavior, where free rotation dominates, the solid-state utility of thienylquinolines—whether as organic semiconductors or bioactive intercalators—is governed by crystal packing efficiency and


-stacking overlap1

This technical guide moves beyond basic characterization, focusing on the causal relationship between intramolecular conformational locking (S[1]···N interactions) and intermolecular assembly (Herringbone vs.

Part 1: Molecular Architecture & Conformational Analysis

Before analyzing the crystal lattice, one must understand the conformer that populates it.[1] The rotational freedom around the C–C bond connecting the quinoline and thiophene rings is the primary variable affecting packing.

The Conformational "Lock"

In 2-(2-thienyl)quinoline derivatives, the molecule is not freely rotating in the crystal lattice.[1] It adopts a planar conformation driven by intramolecular non-covalent interactions.[1]

  • S···N Interaction: In specific isomers, a non-bonded attractive interaction between the quinoline nitrogen lone pair and the thiophene sulfur atom can lock the molecule into a planar syn-coplanar or anti-coplanar geometry.[1]

  • Steric Control: Substituents at the 3-position of the thiophene or the 3-position of the quinoline introduce steric strain, forcing a twisted dihedral angle (

    
    ).[1]
    

Impact on Packing:

  • Planar Molecules (

    
    ):  Favor close 
    
    
    -
    
    
    stacking (3.4 – 3.6 Å).
  • Twisted Molecules (

    
    ):  Disrupt stacking, leading to larger unit cells and reduced charge carrier mobility, though this may enhance fluorescence quantum yield by preventing aggregation-caused quenching (ACQ).[1]
    

Part 2: Crystal Packing Motifs

The solid-state arrangement of thienylquinolines is rarely random; it follows specific thermodynamic minima driven by the competition between



The Herringbone Motif (Edge-to-Face)

This is the most common packing mode for unsubstituted thienylquinolines.[1]

  • Mechanism: The quadrupolar nature of the aromatic rings favors an arrangement where the partially positive hydrogen of one ring points toward the electron-rich

    
    -cloud of an adjacent ring (T-shaped interaction).
    
  • Consequence: While thermodynamically stable, this motif limits orbital overlap between

    
    -systems, resulting in lower charge transport mobility along the stacking axis.[1]
    
Slip-Stacked -Packing (Face-to-Face)

Introduction of bulky substituents (e.g., alkyl chains) or specific heteroatom placements can suppress the herringbone motif in favor of slip-stacking.[1]

  • Mechanism: Molecules stack parallel to each other but are offset (slipped) to minimize electrostatic repulsion between the

    
    -clouds.[1]
    
  • Relevance: This is the "gold standard" for organic electronics (OLEDs/OFETs) as it creates a continuous pathway for charge carrier hopping.[1]

Data Summary: Packing Parameters
ParameterHerringbone PackingSlip-Stacked

-Packing
Dominant Interaction C-H···

(Edge-to-Face)

-

(Face-to-Face)
Centroid-Centroid Distance 4.5 – 5.5 Å3.6 – 3.9 Å
Plane-to-Plane Distance N/A (Non-parallel)3.35 – 3.50 Å
Orbital Overlap MinimalSignificant
Application Suitability High Solubility / FluorescenceHigh Charge Mobility

Part 3: Visualization of Structural Logic

The following diagram illustrates the causal pathway from molecular synthesis to property realization, highlighting the critical "Conformational Lock" checkpoint.

Thienylquinoline_Logiccluster_PackingCrystal Packing OutcomeSynthesisSynthesis(Friedländer/Wittig)IsomerIsomer Selection(2-thienyl vs 3-thienyl)Synthesis->IsomerLockConformational Lock(S...N Interaction)Isomer->LockDefines GeometryPlanarPlanar Conformation(Dihedral ~ 0°)Lock->PlanarStrong InteractionTwistedTwisted Conformation(Dihedral > 20°)Lock->TwistedSteric HindranceStackingSlip-Stacked(High Mobility)Planar->StackingFavors u03C0-OverlapHerringboneHerringbone(High Fluorescence)Twisted->HerringboneMinimizes Repulsion

Figure 1: Decision tree illustrating how molecular design choices (isomer selection) dictate the conformational locking mechanism, which ultimately determines the macroscopic crystal packing motif.

Part 4: Experimental Protocols

To reliably characterize these interactions, a rigorous experimental workflow is required.[1] The following protocols ensure reproducibility and data integrity.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals of high quality suitable for X-ray diffraction (XRD).

Step-by-Step Methodology:

  • Synthesis (Friedländer Condensation):

    • React 2-aminobenzaldehyde with 2-acetylthiophene in the presence of ethanolic KOH (reflux, 4-6 hours).

    • Critical Checkpoint: Monitor TLC to ensure complete consumption of aldehyde to prevent co-crystallization of starting materials.

  • Purification:

    • Recrystallize the crude product from hot ethanol.[2] Purity must be >99% (HPLC) before attempting single-crystal growth. Impurities act as nucleation inhibitors or lattice defects.[1]

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of pure thienylquinoline in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with parafilm and puncture 3-4 small holes to control evaporation rate.

    • Store in a vibration-free, dark environment at 20°C for 3-7 days.

  • Harvesting:

    • Select crystals with sharp edges and uniform extinction under polarized light.[1]

Characterization Workflow (DOT Diagram)

Characterization_Workflowcluster_AnalysisPost-ProcessingSampleSingle Crystal SampleSCXRDSingle Crystal XRD(Mo/Cu Source, 100K)Sample->SCXRDSolveStructure Solution(SHELXT / OLEX2)SCXRD->SolveRefineRefinement(R-factor < 5%)Solve->RefineAnalysisInteraction Analysis(Hirshfeld Surface)Refine->AnalysisCIF DataHirshfeldHirshfeld Surface(Visualizes contacts)Analysis->HirshfeldEnergyInteraction Energy(CE-B3LYP Calculation)Analysis->Energy

Figure 2: Standardized workflow for converting a physical crystal into actionable structural data, emphasizing the use of Hirshfeld surface analysis to quantify intermolecular contacts.

Part 5: Structure-Property Implications

Understanding the packing allows for the rational design of materials.

  • Charge Transport (Semiconductors):

    • If the goal is high electron mobility, target the Slip-Stacked motif.

    • Strategy: Use 2-(2-thienyl)quinoline scaffolds and introduce planarizing intramolecular hydrogen bonds (e.g., F...H interactions) to enforce flatness.[1]

  • Solid-State Fluorescence:

    • If the goal is high emission intensity, target the Herringbone motif.

    • Reasoning: Slip-stacking often leads to H-aggregation, which quenches fluorescence.[1] Herringbone packing separates the dipoles, preserving the radiative decay pathway.[1]

References
  • Crundwell, G., & Stacy, V. (2005).[1][3] 2-(2-Thienyl)quinoxaline.[1][3] Acta Crystallographica Section E: Structure Reports Online, 61(9), o3159–o3160. Link

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327.[1] Link[1]

  • Gavezzotti, A. (2013).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (General Reference for Packing Energetics).

  • Smolecule. (2023).[1] 2-(2-Thienyl)quinoline Synthesis and Properties. Link

The Thermodynamic & Kinetic Robustness of 2-(2-thienyl)quinoline (TQ) Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-(2-thienyl)quinoline Metal Complexes Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of organometallic chemistry, 2-(2-thienyl)quinoline (TQ) has emerged as a "privileged scaffold." Unlike simple bipyridine ligands, TQ offers a unique coordination duality: it can function as a neutral


-donor in labile complexes (e.g., Cu, Zn) or, more significantly, as an anionic 

-cyclometalating ligand in highly stable

transition metal complexes (Ir, Pt).[1]

This guide focuses on the latter—the cyclometalated species—which exhibit exceptional thermodynamic stability.[2] This stability is not merely an academic curiosity; it is the critical quality attribute (CQA) that enables their survival in the harsh recombination zones of OLEDs and the proteolytic environments of biological tissue.

The Chelation Landscape: Structural Thermodynamics

To understand the stability of TQ complexes, one must distinguish between coordination and cyclometallation.[1]

The Cyclometallation Advantage

For Ir(III) and Pt(II), the TQ ligand undergoes C-H activation at the thiophene 3-position. This transforms the interaction from a weak dative bond to a robust covalent Metal-Carbon bond.[2]

  • The Thermodynamic Driver: The formation of the Metal-Carbon (

    
    ) bond is thermodynamically favored over the 
    
    
    
    bond, particularly for third-row transition metals.
  • The Chelate Effect: The formation of a 5-membered metallacycle (Ir-C-C-C-N) provides an entropic boost to stability (

    
    ), making ligand dissociation energetically prohibitive.
    
  • Trans-Influence: The strong

    
    -donating thiophene carbon exerts a strong trans-influence, weakening the bond trans to it (usually a chloride or ancillary oxygen), but paradoxically strengthening the overall complex by raising the energy of antibonding orbitals (increasing the HOMO-LUMO gap).
    
Visualizing the Stability Logic

The following diagram illustrates the "Thermodynamic Shield" that protects these complexes from degradation.

Stability_Logic Ligand Free Ligand (TQ) Activation C-H Activation (Energy Barrier) Ligand->Activation Precursor Metal Precursor (IrCl3) Precursor->Activation MC_Bond Strong M-C Bond (>250 kJ/mol) Activation->MC_Bond Irreversible Complex Cyclometalated Complex [Ir(tq)2(L^X)] MC_Bond->Complex Chelate 5-Membered Ring (Entropic Stability) Chelate->Complex Degradation Degradation Pathways (Hydrolysis/Oxidation) Complex->Degradation High Activation Energy (Kinetic Inertness)

Figure 1: The thermodynamic cycle of TQ cyclometallation.[1] The formation of the M-C bond creates a kinetic trap, preventing reverse hydrolysis.[1]

Quantitative Stability Benchmarks

Direct aqueous stability constants (


) are rarely reported for these organometallics because they do not dissociate appreciably in water.[2] Instead, stability is measured via Decomposition Temperature (

)
and Redox Potentials .[1]
Thermal and Redox Data

The following table aggregates typical values for Bis[2-(2-thienyl)quinoline]iridium(III) derivatives. Note the high


, indicating resistance to thermal ligand loss.[1][2]
ParameterValue RangeSignificance
Decomposition Temp (

)

Survives vacuum sublimation in OLED fabrication.
Ir-C Bond Length

Short bond indicates strong covalent character.[2]
Ir-N Bond Length

Slightly longer due to weaker dative interaction.[2]
Oxidation Potential (

)

Stable against air oxidation (HOMO level).
Emission


(Red)
Low energy gap indicates stabilized excited state.

Data synthesized from standard crystallographic and TGA analyses of Ir(III) quinoline derivatives.

Experimental Protocol: The "Bridge-Splitting" Synthesis

Objective: Synthesize thermodynamically stable heteroleptic iridium(III) complexes


.
Principle:  This protocol utilizes the "Nonoyama" route, driving the reaction thermodynamically by precipitating the intermediate dimer.[1]
Phase 1: Formation of the Chloro-Bridged Dimer[3]
  • Reagents: Mix

    
     (1.0 eq) and 2-(2-thienyl)quinoline (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
    
  • Reaction: Reflux at

    
     for 24 hours under inert atmosphere (
    
    
    
    ).
    • Why: High temperature is required to overcome the activation energy of the C-H bond cleavage on the thiophene ring.

  • Isolation: Cool to room temperature. A dark red/brown precipitate forms.[2]

    • Self-Validation: If no precipitate forms, water content is too low (dimer is insoluble in water).[1] Add more water to force precipitation.[2]

  • Purification: Filter the solid, wash with water (removes unreacted

    
    ) and hexane (removes excess ligand). Dry in vacuum.[2]
    
    • Product:

      
       (The Dimer).
      
Phase 2: Bridge Splitting (The Thermodynamic Sink)[1]
  • Reagents: Suspend the Dimer (1.0 eq) in 2-ethoxyethanol. Add Acetylacetone (acacH) (2.5 eq) and

    
     (10 eq).
    
  • Reaction: Reflux at

    
     for 12-15 hours.
    
    • Mechanism:[1][2][3][4] The carbonate deprotonates the acac; the acac anion attacks the Ir center, cleaving the weak Ir-Cl-Ir bridges. The chelate effect of acac locks the complex into its final monomeric form.[2]

  • Workup: Cool and pour into DI water. Filter the precipitate.[2][5]

  • Purification: Flash column chromatography (Silica gel,

    
    /Hexane).[1]
    

Biological Stability Assessment (Drug Development)

For researchers exploring TQ complexes as anticancer agents (e.g., Protein Kinase inhibitors), stability in physiological media is paramount.[1]

The Challenge: The cytoplasm contains Glutathione (GSH), a sulfur-rich nucleophile that can displace labile ligands. The TQ Advantage: The


 bond is resistant to GSH displacement, unlike 

bonds in Cisplatin.
Protocol: Hydrolytic Stability Assay
  • Preparation: Dissolve complex in DMSO (stock), then dilute to

    
     in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO.[2]
    
  • Incubation: Hold at

    
     for 0, 24, 48, and 72 hours.
    
  • Detection: Monitor UV-Vis absorption bands (MLCT band at ~450-500 nm).

    • Pass Criteria:

      
       change in absorbance intensity or 
      
      
      
      shift over 72 hours.[2]
    • Fail Criteria: Appearance of free ligand bands or precipitation.[2]

Bio_Stability_Workflow Step1 Dissolve Complex (DMSO/PBS) Step2 Incubate 37°C (0-72 hrs) Step1->Step2 Step3 UV-Vis / LC-MS Monitoring Step2->Step3 Decision Spectrum Unchanged? Step3->Decision Result_Stable Thermodynamically Stable Decision->Result_Stable Yes Result_Unstable Hydrolysis/Exchange (Failed) Decision->Result_Unstable No

Figure 2: Workflow for validating the physiological stability of TQ complexes.

References

  • Synthesis and Characterization of Ir(III)

    • Source: Dalton Transactions (RSC)[1]

    • Title: 2-(Thienyl)quinoxaline derivatives and their application in Ir(III) complexes yielding tuneable deep red emitters.[6][7]

    • Link:[Link]

  • Thermodynamic Stability in OLEDs

    • Source: ResearchGate / Applied Organometallic Chemistry[2]

    • Title: Tuning iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands.[2][7]

    • Link:[Link]

  • Biological Stability and Anticancer Activity

    • Source: Frontiers in Cellular and Infection Microbiology
    • Title: Cyclometalated iridium(III) complexes combined with fluconazole: antifungal activity.[2]

    • Link:[Link]

  • Bond Dissociation Energies (General Reference for Ir-C)

    • Source: USTC / CRC Handbook of Chemistry and Physics
    • Title: Bond Dissociation Energies in Organometallic Compounds.[2]

    • Link:[Link]

Sources

An In-depth Technical Guide to Heteroaromatic Donor-Acceptor Systems Based on 2-(2-Thienyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of heteroaromatic donor-acceptor (D-A) systems centered on the 2-(2-thienyl)quinoline core. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design, synthesis, and application of novel functional organic molecules. We will delve into the synthetic methodologies, explore the photophysical and electronic properties, and discuss the burgeoning applications of these versatile compounds.

Introduction: The Power of the Thienyl-Quinoline Scaffold

The strategic combination of an electron-rich thiophene donor and an electron-deficient quinoline acceptor within a single molecular framework gives rise to a class of compounds with remarkable properties. The 2-(2-thienyl)quinoline scaffold is a prime example of a donor-π-acceptor (D-π-A) system where the thiophene and quinoline rings are directly conjugated. This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that underpins their diverse applications in optoelectronics, chemical sensing, and medicinal chemistry.[1][2]

The quinoline moiety, with its rigid, planar structure and inherent weak alkalinity, provides a robust and reactive platform.[3] Conversely, the thiophene ring is a well-established electron-donating unit in organic electronics.[4][5] The interplay between these two heteroaromatic systems allows for fine-tuning of the electronic and photophysical properties through chemical modification, making 2-(2-thienyl)quinoline derivatives highly attractive for targeted applications.

Synthetic Strategies: Building the 2-(2-Thienyl)quinoline Core

The construction of the 2-(2-thienyl)quinoline backbone can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being among the most prevalent and versatile.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Stille cross-coupling reactions are powerful tools for the formation of C-C bonds between aromatic systems.[6][7][8] These methods offer high yields and excellent functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 2-chloroquinoline (1 equivalent) and thiophene-2-boronic acid (1.2 equivalents).

  • Catalyst and Ligand: Pd(PPh₃)₄ (0.05 equivalents).

  • Base: K₂CO₃ (2 equivalents).

  • Solvent: A mixture of toluene and water (e.g., 4:1 v/v).

  • Procedure:

    • Combine 2-chloroquinoline, thiophene-2-boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst, particularly with phosphine ligands, is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • The base is required to activate the boronic acid for the transmetalation step.

  • A two-phase solvent system is often employed to facilitate the dissolution of both the organic reactants and the inorganic base.

  • Degassing is essential to remove oxygen, which can oxidatively deactivate the palladium catalyst.

Friedländer Annulation

The Friedländer synthesis is a classic method for constructing the quinoline ring system.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While less direct for synthesizing the 2-(2-thienyl)quinoline core in one step, it is a valuable method for creating substituted quinoline precursors.

Structural and Physicochemical Characterization

A thorough characterization is paramount to confirm the structure and purity of the synthesized 2-(2-thienyl)quinoline derivatives. A combination of spectroscopic and analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of protons and carbons. 2D NMR techniques like COSY and HSQC can further confirm connectivity.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[11]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14]

Photophysical Properties: Harnessing Light

The defining characteristic of 2-(2-thienyl)quinoline donor-acceptor systems is their rich photophysical behavior, which can be modulated by solvent polarity and substituent effects.

Solvatochromism

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[11][15] In D-A systems like 2-(2-thienyl)quinoline, the excited state is typically more polar than the ground state due to ICT. This leads to a bathochromic (red) shift in the emission spectrum with increasing solvent polarity, as the more polar solvent molecules stabilize the polar excited state to a greater extent.[16][17][18]

Experimental Protocol: Solvatochromism Study

  • Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the 2-(2-thienyl)quinoline derivative in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity parameter (e.g., the Lippert-Mataga parameter) to quantify the solvatochromic effect.

Fluorescence Quantum Yield

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[19]

Experimental Protocol: Relative PLQY Measurement

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[20] Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-violet region.

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample with low absorbances (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Data Presentation: Photophysical Properties of 2-(2-Thienyl)quinoline Derivatives

DerivativeSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
UnsubstitutedToluene35042048900.35
UnsubstitutedAcetonitrile35545063200.28
4'-NitroToluene38050063150.15
4'-NitroAcetonitrile39055078000.08

Note: The data presented in this table are representative and will vary depending on the specific molecular structure and experimental conditions.

Electronic Properties and Intramolecular Charge Transfer

The electronic properties of 2-(2-thienyl)quinoline systems are governed by the energies of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-donating thiophene moiety, while the LUMO is centered on the electron-accepting quinoline ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the absorption and emission properties of the molecule.

Diagram: HOMO-LUMO Energy Levels

G cluster_0 Thiophene (Donor) cluster_1 Quinoline (Acceptor) HOMO HOMO LUMO LUMO HOMO->LUMO Intramolecular Charge Transfer (ICT) G Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (2-(2-thienyl)quinoline derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Caption: A typical multilayer OLED device structure.

Fluorescent Sensors

The sensitivity of the fluorescence of 2-(2-thienyl)quinoline systems to their local environment makes them excellent candidates for fluorescent sensors. The quinoline nitrogen can act as a binding site for metal ions, leading to changes in the fluorescence intensity or wavelength upon coordination. [3][15][21][22][23]This has been exploited for the detection of various metal ions, including Fe³⁺ and Zn²⁺. [3][22]

Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [14]Derivatives of 2-(2-thienyl)quinoline have shown potential as antibacterial, antifungal, and anticancer agents. [6][10][24][25]Their biological activity is often attributed to their ability to interact with biological targets through various mechanisms, including intercalation with DNA and inhibition of key enzymes. [21][26]

Conclusion and Future Outlook

Heteroaromatic donor-acceptor systems based on 2-(2-thienyl)quinoline represent a versatile and promising class of organic functional materials. The ability to systematically tune their photophysical and electronic properties through synthetic modification provides a powerful platform for the development of advanced materials for a wide range of applications. Future research in this area will likely focus on the design of more complex architectures with enhanced performance in OLEDs, the development of highly selective and sensitive fluorescent probes for biological and environmental monitoring, and the exploration of their therapeutic potential in drug discovery. The continued synergy between synthetic chemistry, photophysics, and materials science will undoubtedly unlock even more exciting applications for these remarkable molecules.

References

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. (n.d.).
  • (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives - ResearchGate. (2016, May 20).
  • Synthesis of 2,2'-bipyrroles and 2,2'-thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles - PubMed. (n.d.).
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed. (2022, October 5).
  • Buy 2-(2-Thienyl)quinoline | 34243-33-9 - Smolecule. (2023, August 19).
  • A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Theoretical study of the solvatochromism of a donor-acceptor bithiophene - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). Retrieved February 3, 2026, from [Link]

  • Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025, August 10). Retrieved February 3, 2026, from [Link]

  • (PDF) SCIENCE & TECHNOLOGY 2-Styrylquinoline and its derivatives: Study of medicinal, electronic and spectral properties using density functional theory - ResearchGate. (2025, September 26). Retrieved February 3, 2026, from [Link]

  • Experimental set-up for the determination of the luminescence quantum... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. (n.d.).
  • Structure-property relationships in conjugated donor–acceptor systems functionalized with tetrathiafulvalene - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. (n.d.). Retrieved February 3, 2026, from [Link]

  • Standards for photoluminescence quantum yield measurements in solution - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved February 3, 2026, from [Link]

  • Two-Dimensional Transition Metal Dichalcogenide: Synthesis, Characterization, and Application in Candlelight OLED - MDPI. (2024, December 25). Retrieved February 3, 2026, from [Link]

  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′‐Bithiophene Motif - Sci-Hub. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structure-Property Relationships in Conjugated Donor-Acceptor Molecules Based on Cyanoanthracene: Computational and Experimental Studies. (n.d.). Retrieved February 3, 2026, from [Link]

  • Theoretical study of the solvatochromism of a donor-acceptor bithiophene - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Cyclic Voltammetry - HOMO and LUMO levels - Chemistry Stack Exchange. (2017, April 6). Retrieved February 3, 2026, from [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. (2022, September 18). Retrieved February 3, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4). Retrieved February 3, 2026, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (n.d.). Retrieved February 3, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). Retrieved February 3, 2026, from [Link]

  • Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC - PubMed Central. (2023, July 1). Retrieved February 3, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells | ACS Omega. (2023, September 11). Retrieved February 3, 2026, from [Link]

  • International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. (2021, November 12). Retrieved February 3, 2026, from [Link]

  • Measurement of photoluminescence quantum yields. Review - ResearchGate. (1971, April 15). Retrieved February 3, 2026, from [Link]

  • How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? (2021, September 28). Retrieved February 3, 2026, from [Link]

  • Highly Stable Supramolecular Donor–Acceptor Complexes Involving (Z)-, (E)-di(3-pyridyl)ethylene Derivatives as Weak Acceptors: Structure—Property Relationships - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene | Request PDF - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Semantic Scholar. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025, August 9). Retrieved February 3, 2026, from [Link]

  • Essential State Models for Solvatochromism in Donor-Acceptor Molecules: The Role of the Bridge | Request PDF - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. (2020, December 1). Retrieved February 3, 2026, from [Link]

  • Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. (2024, March 18). Retrieved February 3, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019, January 15). Retrieved February 3, 2026, from [Link]

  • Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 2-(2-thienyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Friedländer Synthesis in Heterocyclic Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The Friedländer synthesis, a classic yet remarkably versatile annulation reaction first reported by Paul Friedländer in 1882, remains a cornerstone for the construction of the quinoline ring system.[1][2][3] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester, under either acidic or basic catalysis.[4]

This application note provides a detailed protocol for the synthesis of 2-(2-thienyl)quinoline, a molecule of interest in drug discovery due to the established bioisosteric relationship between the phenyl and thienyl rings. The synthesis is achieved through the base-catalyzed Friedländer condensation of 2-aminobenzaldehyde and 2-acetylthiophene. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary purification and characterization techniques.

Mechanistic Insights: A Tale of Two Pathways

The Friedländer synthesis can proceed through two primary mechanistic routes, contingent on the catalytic conditions employed.

1. The Aldol Condensation Pathway (Base-Catalyzed):

Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of the ketone (2-acetylthiophene in this case) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminoaryl aldehyde (2-aminobenzaldehyde). The resulting aldol adduct subsequently undergoes an intramolecular cyclization, where the amino group attacks the ketone carbonyl. A final dehydration step yields the aromatic quinoline ring. This pathway is generally favored in the presence of base catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

2. The Schiff Base Formation Pathway (Acid-Catalyzed):

In an acidic environment, the reaction typically commences with the formation of a Schiff base (an imine) between the 2-aminoaryl aldehyde and the ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the quinoline product.

For the synthesis of 2-(2-thienyl)quinoline, a base-catalyzed approach is often preferred due to the ready availability and affordability of the catalyst, as well as the generally high yields obtained under these conditions.

Experimental Protocol: Synthesis of 2-(2-thienyl)quinoline

This protocol details a reliable method for the synthesis of 2-(2-thienyl)quinoline via a base-catalyzed Friedländer condensation.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantitySupplier
2-AminobenzaldehydeC₇H₇NO121.141.21 g (10 mmol)Sigma-Aldrich
2-AcetylthiopheneC₆H₆OS126.181.26 g (10 mmol)Alfa Aesar
Potassium Hydroxide (KOH)KOH56.110.84 g (15 mmol)Fisher Scientific
Ethanol (95%)C₂H₅OH46.0750 mLVWR
Ethyl AcetateC₄H₈O₂88.11As neededVWR
Brine (saturated NaCl solution)NaCl58.44As neededIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFisher Scientific
Silica Gel (for column chromatography)SiO₂60.08As neededSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and 2-acetylthiophene (1.26 g, 10 mmol) in 50 mL of 95% ethanol.

  • Catalyst Addition: To the stirred solution, add potassium hydroxide (0.84 g, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Allow the layers to separate. Collect the organic layer (top layer) and wash it sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

Purification

The crude 2-(2-thienyl)quinoline can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: For higher purity, dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure product.

Characterization of 2-(2-thienyl)quinoline

The identity and purity of the synthesized 2-(2-thienyl)quinoline should be confirmed by various analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point should be observed, consistent with literature values.
¹H NMR The spectrum should show characteristic signals for the quinoline and thienyl protons in the aromatic region.
¹³C NMR The spectrum will display the expected number of signals for the carbon atoms in the molecule.
FT-IR Characteristic peaks for C=C and C=N stretching of the aromatic rings will be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 2-(2-thienyl)quinoline (C₁₃H₉NS, M.W. = 211.28 g/mol ) should be observed.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(2-thienyl)quinoline.

Friedlander_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 2-aminobenzaldehyde and 2-acetylthiophene in Ethanol B 2. Add KOH catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and remove solvent C->D Reaction Complete E 5. Add water and ethyl acetate for extraction D->E F 6. Wash organic layer with water and brine E->F G 7. Dry over Na₂SO₄ and concentrate F->G H 8. Recrystallization from Ethanol or Column Chromatography G->H Crude Product I 9. Melting Point, NMR, IR, Mass Spectrometry H->I Pure Product

Caption: Workflow for the synthesis of 2-(2-thienyl)quinoline.

Conclusion and Field-Proven Insights

The Friedländer synthesis offers a robust and efficient method for the preparation of 2-(2-thienyl)quinoline. The choice of a base catalyst like potassium hydroxide in ethanol provides a straightforward and high-yielding protocol. Careful monitoring of the reaction by TLC is crucial to avoid the formation of byproducts from prolonged heating. For the purification, recrystallization is often sufficient for obtaining a product of reasonable purity. However, for applications requiring highly pure material, such as in drug development and biological screening, column chromatography is recommended. The protocols and insights provided in this application note are designed to be a self-validating system, enabling researchers to confidently synthesize and characterize this important heterocyclic compound.

References

  • Cobo, J., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 4-25. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Yang, D., et al. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654-7658.
  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

  • Mansour, C. C. (2012). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available from: [Link]

  • PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]

  • Scite.ai. Friedländer Quinoline Synthesis. Available from: [Link]

  • AWS. Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization. Available from: [Link]

  • IUCr. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Available from: [Link]

  • Semantic Scholar. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Available from: [Link]

  • Semantic Scholar. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for Thienylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The synthesis of thienylquinolines is a critical workflow in the development of antimalarial pharmacophores, kinase inhibitors, and organic light-emitting diodes (OLEDs). While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, coupling electron-deficient quinolines with electron-rich, sulfur-containing thiophenes presents unique challenges.

The "Sulfur Problem": Thiophene moieties function as soft Lewis bases. In standard catalytic cycles, the sulfur atom can coordinate strongly to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning). Furthermore, thiophene-2-boronic acids are notoriously unstable, prone to rapid protodeboronation under aqueous basic conditions.

This guide provides two distinct protocols:

  • Method A (Robust): Uses a bidentate ferrocenyl ligand (dppf) for general laboratory synthesis where cost and stability are prioritized.

  • Method B (High-Efficiency): Uses a sterically demanding Buchwald ligand (SPhos) for challenging substrates, hindered centers, or when rapid turnover is required to outcompete deboronation.

Mechanistic Insight & Catalyst Selection

To ensure reproducibility, researchers must understand the competition between the productive catalytic cycle and the off-cycle inhibitory pathways.

The Thiophene-Quinoline Catalytic Cycle

The diagram below illustrates the standard cycle alongside the specific "trap" states relevant to this substrate class.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Quinoline-Cl/Br BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-/CO3=) TransMet Transmetallation (Ar-Pd-Thiophene) BaseStep->TransMet + Thiophene-B(OH)2 Deboron SIDE REACTION Protodeboronation (Thiophene-H) BaseStep->Deboron Slow Transmetallation + H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison CATALYST POISONING Pd-S Coordination TransMet->Poison S-binding (If Ligand too small) RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competitive S-coordination trap and protodeboronation pathway.

Ligand Strategy
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and bidentate nature of dppf prevent the formation of stable Pd-S complexes, making it robust for heteroaryl chlorides [1].

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This bulky, electron-rich ligand facilitates oxidative addition of unreactive chlorides and, crucially, creates a steric shell around the Pd center that physically blocks sulfur coordination while accelerating reductive elimination [2].

Comparative Optimization Data

The following table summarizes the performance of different catalytic systems for the coupling of 2-chloroquinoline with 2-thiopheneboronic acid.

ParameterMethod A (Standard) Method B (High Performance) Legacy Method (Avoid)
Catalyst Precursor Pd(dppf)Cl₂·CH₂Cl₂Pd₂(dba)₃ or Pd(OAc)₂Pd(PPh₃)₄
Ligand dppf (included)SPhos PPh₃ (included)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)DME / H₂O
Base K₂CO₃ (2.0 M aq)K₃PO₄ (anhydrous/slurry)Na₂CO₃
Temperature 90–100 °C80–100 °CReflux
Time 4–12 Hours0.5–2 Hours12–24 Hours
Yield (Typical) 75–85%90–98%30–50%
Sulfur Tolerance GoodExcellentPoor (Poisoning)
Key Advantage Air-stable precatalyst, lower cost.Extremely fast; beats deboronation.None (Historical)

Experimental Protocols

General Safety & Handling[1]
  • Degassing: Oxygen promotes homocoupling (Glaser coupling) and oxidizes phosphine ligands. Sparging with Argon for 15 minutes is mandatory.

  • Stoichiometry: Thiophene boronic acids degrade rapidly. Use a slight excess (1.2–1.5 equiv) relative to the quinoline halide.

Method A: Robust Synthesis (Pd(dppf)Cl₂)

Recommended for: Scale-up, standard library synthesis, and brominated quinolines.

  • Charge Reactor: To a reaction vial equipped with a stir bar, add:

    • Haloquinoline (1.0 mmol)

    • Thiophene-2-boronic acid (1.3 mmol)

    • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

  • Degas: Seal the vial with a septum. Insert an outlet needle and sparge the liquid with Argon for 10 minutes. Remove needles and seal.

  • Reaction: Heat block to 95 °C for 6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: High-Efficiency Synthesis (Pd-SPhos)

Recommended for: Chlorinated quinolines, sterically hindered substrates, or unstable boronic acids.

  • Catalyst Pre-formation (Optional but recommended):

    • Option 1: Use commercial XPhos Pd G3 or SPhos Pd G3 precatalysts (2 mol%).

    • Option 2 (In-situ): Mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in the reaction solvent and stir for 5 mins under Argon until the solution turns yellow/orange.

  • Substrate Addition: Add 2-chloroquinoline (1.0 mmol), Thiophene-2-boronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Solvent: Add Toluene (4 mL) and Water (0.4 mL). Note: A biphasic system with low water content often suppresses deboronation.

  • Reaction: Heat to 100 °C.

    • Monitoring: Check HPLC/TLC after 30 minutes. This system is highly active and often reaches completion in <1 hour [3].

  • Scavenging: Upon completion, add a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to the organic phase to remove residual Pd, which binds tightly to the thiophene product.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfur.Switch to Method B (SPhos) or increase catalyst loading to 5 mol%.
Product is "De-boronated" Thiophene Protodeboronation of boronic acid.Use Method B . The high rate of SPhos-Pd catalysis consumes the boronic acid before it can hydrolyze. Alternatively, use MIDA boronates or pinacol esters (more stable).
Homocoupling (Thiophene-Thiophene) Presence of Oxygen.[4]Improve degassing (Freeze-Pump-Thaw).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand oxidation occurred. Use fresh ligand or switch to a G3/G4 precatalyst.

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: High-Efficiency Red PhOLED Fabrication via Vacuum Thermal Evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Bis(2-(2-thienyl)quinoline) Iridium(III) Acetylacetonate [


]
Application:  Red Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Date:  October 24, 2023

Executive Summary

This application note details the fabrication protocol for red phosphorescent OLEDs utilizing the organometallic complex


 . While green iridium complexes (e.g., 

) are industry standards, efficient saturated red emitters remain a critical challenge due to the "energy gap law," which dictates that non-radiative decay rates increase exponentially as the bandgap decreases.

The 2-(2-thienyl)quinoline ligand system addresses this by extending


-conjugation, effectively lowering the triplet energy (

) to the red spectral region (600–630 nm) while maintaining high quantum yields. This guide provides a self-validating Vacuum Thermal Evaporation (VTE) protocol designed to maximize exciton confinement and minimize Triplet-Triplet Annihilation (TTA).

Material Science & Mechanism

The Emitter:

The core emitter utilizes a "heteroleptic" design.[1] Two cyclometalated thienyl-quinoline ligands dictate the emission color via Metal-to-Ligand Charge Transfer (


MLCT), while the ancillary acetylacetonate (acac) ligand improves sublimation properties and prevents crystal packing aggregation.
  • Emission Peak (

    
    ):  ~615–625 nm (Red/Orange)
    
  • HOMO Level: ~ -5.4 eV (Facilitates hole injection)

  • LUMO Level: ~ -3.0 eV

  • Triplet Energy (

    
    ):  ~2.0 eV
    
Device Architecture Logic

To achieve high External Quantum Efficiency (EQE), the device stack is engineered to confine excitons within the Emissive Layer (EML). We utilize a "Double Heterostructure" design.

The Stack:

  • Anode: Indium Tin Oxide (ITO)[2]

  • HIL (Hole Injection): HAT-CN (Deep LUMO pulls electrons from ITO, effectively injecting holes).

  • HTL (Hole Transport): TAPC (High hole mobility, high

    
     > 2.8 eV to block electron overflow).
    
  • EML (Emissive Layer): CBP doped with 5-8 wt%

    
    .
    
  • ETL/HBL (Electron Transport/Hole Block): TPBi (Deep HOMO blocks holes, confining recombination to the EML).

  • Cathode: LiF / Al.

Energy Level Diagram (Mechanism)

The following diagram illustrates the "staircase" energy alignment required for efficient charge injection and the "barriers" required for exciton confinement.

EnergyLevels cluster_EML Emissive Layer (Host:Guest) ITO ITO (-4.8 eV) HATCN HAT-CN HIL ITO->HATCN Hole Inj. TAPC TAPC HTL (HOMO -5.5) HATCN->TAPC IrComplex (tq)2Ir(acac) Guest (HOMO -5.4) TAPC->IrComplex Trap Assist CBP CBP Host (HOMO -6.0) TPBi TPBi ETL/HBL (HOMO -6.2) IrComplex->TPBi Hole Blocked LiFAl LiF/Al Cathode

Figure 1: Energy Level Alignment. Note the deep HOMO of TPBi (-6.2 eV) which effectively blocks holes from escaping the EML, forcing recombination on the Iridium complex.

Fabrication Protocol (Vacuum Thermal Evaporation)

Prerequisites:

  • Base Pressure:

    
     Torr (Critical for preventing oxygen quenching).
    
  • Substrates: Patterned ITO glass (

    
    ).
    
Phase 1: Substrate Preparation

Self-Validation Check: Improper cleaning is the #1 cause of dark spots and leakage current.

  • Ultrasonic Bath: Detergent (15 min)

    
     Deionized Water (15 min) 
    
    
    
    Acetone (15 min)
    
    
    Isopropanol (15 min).
  • Drying: Blow dry with

    
     gun. Oven bake at 100°C for 30 mins.
    
  • Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into vacuum. This increases ITO work function from ~4.5 eV to ~4.8 eV, lowering the injection barrier.

Phase 2: Thermal Evaporation Workflow

All layers are deposited sequentially without breaking vacuum.

LayerMaterialThickness (nm)Rate (Å/s)Temp (°C)*Function
1 HAT-CN100.5280-300Hole Injection
2 TAPC401.0220-240Hole Transport
3 CBP (Host)30 1.0 260-280 Host Matrix
3a

(Co-dep) 0.05 - 0.08 290-310 Emitter (5-8%)
4 TPBi401.0240-260Electron Transport
5 LiF10.1550Electron Injection
6 Aluminum1003.0 - 5.0>1000Cathode

*Temperatures are system-dependent and must be calibrated via QCM (Quartz Crystal Microbalance).

Phase 3: Co-Evaporation Logic (The Critical Step)

To achieve the 5-8 wt% doping ratio, you must control two sources simultaneously.

  • Formula:

    
    
    
  • Protocol: Stabilize the Host (CBP) rate at 1.0 Å/s first. Then, slowly ramp the Dopant (

    
    ) to ~0.05–0.08 Å/s. Open shutters only when both rates are stable for >60 seconds.
    

FabricationFlow cluster_vac High Vacuum Chamber (< 10^-6 Torr) Load Load Substrate (UV-Ozone Treated) OrganicDep Organic Deposition (HIL -> HTL -> EML -> ETL) Load->OrganicDep CoDep CRITICAL: Co-Evaporation Host: 1.0 A/s | Guest: 0.08 A/s OrganicDep->CoDep Source Stabilization MetalDep Cathode Deposition (LiF / Al) OrganicDep->MetalDep CoDep->OrganicDep Complete EML Encaps Encapsulation (N2 Glovebox, O2/H2O < 1ppm) MetalDep->Encaps Transfer w/o Air Exposure

Figure 2: Fabrication Workflow. The Co-Evaporation step is the primary variable determining device efficiency.

Characterization & Expected Data

Electroluminescence (EL)
  • Spectrum: You should observe a dominant peak at 620 nm .

  • Purity Check: If you see a secondary peak at ~400-450 nm, this indicates Host Emission .

    • Cause: Poor energy transfer from CBP to Iridium.

    • Fix: Increase doping concentration (e.g., from 5% to 8%) or improve film morphology.

Efficiency Metrics
  • Turn-on Voltage (

    
    ):  Expected ~3.5 – 4.0 V (defined at 1 cd/m²).
    
  • Max Luminance: > 20,000 cd/m².

  • EQE: A well-optimized

    
     device should reach 10–15% EQE .
    
  • Roll-off: Efficiency will drop at high brightness (>1000 cd/m²) due to Triplet-Triplet Annihilation (TTA). If roll-off is severe (>50% drop), use a host with higher triplet energy (e.g., TCTA instead of CBP).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Leakage Current Particle contamination or ITO spikes.Re-filter solvents; check UV-Ozone duration; use slower initial deposition rate for HIL.
Blue/Purple Emission Incomplete Energy Transfer.Increase dopant concentration; ensure Host

> Dopant

.
Low Efficiency Oxygen quenching or Exciton leakage.Check base pressure (

Torr); Verify TPBi thickness (must be >30nm to block holes).
Short Device Lifetime Material degradation or unstable morphology.Ensure

of HTL is high (TAPC

); consider NPB for stability over efficiency.

References

  • Lamansky, S., et al. "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, vol. 40, no. 7, 2001, pp. 1704–1711. Link

  • Tsuboyama, A., et al. "Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence for Organic Light-Emitting Diodes." Journal of the American Chemical Society, vol. 125, no. 42, 2003, pp. 12971–12979. Link

  • Minaev, B., et al. "Efficient Red Electrophosphorescence from Organic Light-Emitting Diodes Based on Iridium(III) Bis(2-(2-thienyl)quinoline)acetylacetonate." The Journal of Physical Chemistry C, vol. 113, no. 15, 2009. Link

  • Adachi, C., et al. "High-efficiency red electrophosphorescence devices." Applied Physics Letters, vol. 78, 2001, p. 1622. Link

Sources

Application Notes and Protocols for the Synthesis of Cyclometalated Iridium(III) Complexes with Thienylquinoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclometalated Iridium(III) Complexes in Therapeutic Development

Cyclometalated iridium(III) complexes have emerged as a significant class of phosphorescent compounds with broad applications in medicinal chemistry and drug development.[1][2] Their unique photophysical properties, including high quantum yields, tunable emission wavelengths, and long phosphorescence lifetimes, make them exceptional candidates for bioimaging, biosensing, and photodynamic therapy (PDT).[2][3][4] The incorporation of thienylquinoline-based ligands is of particular interest as it allows for fine-tuning of the electronic and steric properties of the resulting complex, which in turn influences its therapeutic efficacy and cellular uptake.

This guide provides a comprehensive overview and detailed protocols for the synthesis of heteroleptic cyclometalated iridium(III) complexes featuring thienylquinoline as the cyclometalating (C^N) ligand and a secondary ancillary ligand. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for the development of novel iridium-based therapeutic agents. The rationale behind key experimental steps is elucidated to empower researchers to adapt and innovate upon these foundational protocols.

Synthetic Strategy: A Two-Step Approach to Heteroleptic Complexes

The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is the thienylquinoline cyclometalating ligand and N^N is a bidentate ancillary ligand, is typically achieved through a well-established two-step process. This method offers high yields and allows for modular design of the final complex.

The general synthetic pathway is as follows:

  • Formation of the Chloro-Bridged Iridium(III) Dimer: The first step involves the reaction of iridium(III) chloride hydrate (IrCl₃·nH₂O) with an excess of the thienylquinoline ligand. This reaction, often carried out in a mixture of a high-boiling point solvent and water, results in the formation of a stable chloro-bridged iridium(III) dimer, [Ir(thq)₂(μ-Cl)]₂.

  • Reaction with the Ancillary Ligand: The chloro-bridged dimer is then reacted with a suitable bidentate ancillary ligand (e.g., 2,2'-bipyridine, 1,10-phenanthroline, or a functionalized derivative) to yield the final cationic heteroleptic iridium(III) complex.[5][6]

This two-step approach is advantageous as the intermediate dimer is often easily purified, and its subsequent reaction with various ancillary ligands allows for the creation of a library of complexes with diverse photophysical and biological properties from a single precursor.

Experimental Protocols

Part 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(thq)₂(μ-Cl)]₂

Rationale: This initial step involves the cyclometalation of the thienylquinoline ligand onto the iridium center. The use of a high-boiling point solvent like 2-ethoxyethanol facilitates the reaction, which requires thermal energy to drive the C-H activation necessary for the formation of the iridium-carbon bond. Water is often included to aid in the dissolution of the iridium salt.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-(2-Thienyl)quinoline (thq)

  • 2-Ethoxyethanol

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iridium(III) chloride hydrate (1.0 mmol) and 2-(2-thienyl)quinoline (2.5 mmol).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (40 mL).

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere and maintain reflux for 18-24 hours. The color of the solution should change, and a precipitate may form.

  • After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Wash the collected solid sequentially with methanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting solid under vacuum to yield the chloro-bridged iridium(III) dimer, [Ir(thq)₂(μ-Cl)]₂, typically as a reddish-brown powder.

Self-Validation: The formation of the dimer can be qualitatively assessed by its insolubility in common organic solvents. Further characterization by techniques such as mass spectrometry can confirm the dimeric structure.

Part 2: Synthesis of the Cationic Heteroleptic Iridium(III) Complex, [Ir(thq)₂(N^N)][PF₆]

Rationale: The chloro-bridges of the dimer are labile and can be readily cleaved by a coordinating ancillary ligand. The choice of solvent is critical; a mixture like dichloromethane/methanol provides good solubility for both the dimer and the ancillary ligand.[5] The reaction is often carried out at reflux to ensure complete conversion. The final product is precipitated as a hexafluorophosphate (PF₆⁻) salt, which aids in its isolation and purification due to its generally lower solubility.

Materials:

  • Chloro-bridged iridium(III) dimer, [Ir(thq)₂(μ-Cl)]₂ (from Part 1)

  • Ancillary ligand (e.g., 2,2'-bipyridine) (2.2 equivalents relative to the dimer)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

  • Argon or Nitrogen gas

Procedure:

  • In a 100 mL round-bottom flask, suspend the chloro-bridged iridium(III) dimer (0.5 mmol) and the ancillary ligand (1.1 mmol) in a 1:1 mixture of dichloromethane and methanol (50 mL).

  • Deoxygenate the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The suspension should become a clear, deeply colored solution, indicating the formation of the monomeric complex.[7]

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ or KPF₆ (excess) with vigorous stirring. A precipitate will form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product under vacuum.

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/acetonitrile gradient) or by recrystallization from a suitable solvent pair (e.g., dichloromethane/hexane).[5]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Complex Formation IrCl3 IrCl₃·nH₂O reaction1 Cyclometalation IrCl3->reaction1 thq 2-(2-Thienyl)quinoline (thq) thq->reaction1 Solvent1 2-Ethoxyethanol/H₂O Solvent1->reaction1 Reflux, 18-24h Dimer [Ir(thq)₂(μ-Cl)]₂ Dimer_ref [Ir(thq)₂(μ-Cl)]₂ reaction1->Dimer Ancillary Ancillary Ligand (N^N) reaction2 Bridge Cleavage Ancillary->reaction2 Solvent2 DCM/MeOH Solvent2->reaction2 Reflux, 4-6h Complex [Ir(thq)₂(N^N)]⁺ precipitation Anion Exchange Complex->precipitation Salt NH₄PF₆ / KPF₆ Salt->precipitation FinalProduct [Ir(thq)₂(N^N)][PF₆] Dimer_ref->reaction2 reaction2->Complex precipitation->FinalProduct

Caption: Synthetic workflow for heteroleptic iridium(III) complexes.

Characterization and Data

Thorough characterization of the final complex is crucial to confirm its identity, purity, and photophysical properties.

1. Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure and purity of the complex.[8]

  • Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the cationic complex.[9]

2. Photophysical Properties:

  • UV-Vis Absorption Spectroscopy: Reveals the electronic transitions within the complex. Strong bands in the UV region are typically assigned to ligand-centered π-π* transitions, while weaker bands extending into the visible region are attributed to metal-to-ligand charge transfer (MLCT) transitions.[1]

  • Photoluminescence (PL) Spectroscopy: Determines the emission wavelength and profile of the complex.

  • Photoluminescence Quantum Yield (PLQY): Quantifies the efficiency of the emission process.

  • Phosphorescence Lifetime Measurement: Measures the decay of the excited state.

Table 1: Representative Photophysical Data for a Cyclometalated Iridium(III) Complex

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)PLQY (%)Lifetime (μs)
[Ir(thq)₂(bpy)][PF₆]280, 350, 450610~25~1.5

Note: The values in this table are illustrative and can vary significantly based on the specific ancillary ligand and solvent used.

Applications in Drug Development

The synthesized cyclometalated iridium(III) complexes with thienylquinoline ligands are promising candidates for various applications in drug development:

  • Photodynamic Therapy (PDT): These complexes can act as photosensitizers, generating cytotoxic reactive oxygen species (ROS) upon light irradiation to selectively kill cancer cells.[10][11][12] The ability to tune the absorption wavelength towards the near-infrared (NIR) region is particularly advantageous for deeper tissue penetration.[2]

  • Bioimaging: Their strong phosphorescence makes them excellent probes for cellular imaging, allowing for the visualization of cellular structures and processes.[4]

  • Chemotherapy: Some iridium complexes have demonstrated potent anticancer activity even in the absence of light, functioning as chemotherapeutic agents.[10][11]

The modular nature of the synthesis allows for the incorporation of targeting moieties or drug conjugates into the ancillary ligand, enabling the development of targeted and combination therapies.[13]

Conclusion

The synthetic protocols detailed in this guide provide a reliable and versatile platform for the creation of novel cyclometalated iridium(III) complexes with thienylquinoline ligands. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods to synthesize a wide array of complexes with tailored properties for applications in cancer therapy and diagnostics. The careful characterization of these compounds is paramount to establishing structure-activity relationships and advancing the development of next-generation iridium-based therapeutics.

References

  • Lo, K. K.-W. (2015). Luminescent and Photofunctional Iridium(III) and Rhenium(I) Complexes. Accounts of Chemical Research, 48(10), 2569–2583. [Link]

  • Yoo, S. I., et al. (2023). Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. Inorganic Chemistry, 62(21), 8246–8256. [Link]

  • Ma, D.-L., et al. (2018). Judicious Design of Cationic, Cyclometalated Ir(III) Complexes for Photochemical Energy Conversion and Optoelectronics. Accounts of Chemical Research, 51(2), 352–364. [Link]

  • Barton, J. K., et al. (2008). Synthesis and characterization of iridium(III) cyclometalated complexes with oligonucleotides: insights into redox reactions with DNA. Inorganic Chemistry, 47(19), 8847–8857. [Link]

  • Waters Corporation. (2013). Isomeric Separations of Cyclometalated Iridium (III) Complexes Using the ACQUITY UPC2 System. [Link]

  • García, M. J., et al. (2021). Cyclometallated iridium(iii) complexes: ligand-driven selectivity for chemotherapy and photodynamic therapy. Chemical Communications, 57(84), 10993-10996. [Link]

  • Hosseini, S. Z., et al. (2017). Thienylpyridine-based cyclometallated iridium(iii) complexes and their use in solid state light-emitting electrochemical cells. Dalton Transactions, 46(3), 856-867. [Link]

  • Li, Y., et al. (2017). Cyclometalated Iridium(III)-Complex-Based Micelles for Glutathione-Responsive Targeted Chemotherapy and Photodynamic Therapy. ACS Applied Materials & Interfaces, 9(34), 28374–28383. [Link]

  • Wang, J., et al. (2020). Cyclometalated iridium(iii) complexes for mitochondria-targeted combined chemo-photodynamic therapy. Dalton Transactions, 49(1), 17-21. [Link]

  • Zhang, H., et al. (2022). Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities. BMC Chemistry, 16(1), 7. [Link]

  • Kumar, R., et al. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. ACS Omega, 8(41), 37865–37889. [Link]

  • Wang, C., et al. (2024). Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. Molecules, 29(1), 239. [Link]

  • Qin, Q., et al. (2021). Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. Dalton Transactions, 50(41), 14757-14768. [Link]

  • Chen, Y., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 28(24), 8109. [Link]

  • Heraeus. (2019). Process for the production of high purity iridium(iii)chloride hydrate. Justia Patents. [Link]

  • Zhang, Y., et al. (2024). Heteroleptic Cationic Iridium(III) Complexes Bearing Phenanthroline Derivatives with Extended π-Conjugation as Photosensitizers for Photodynamic Therapy. New Journal of Chemistry. [Link]

  • Romanova, E. S., et al. (2022). pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Sun, W., et al. (2024). Photostable Iridium(III) Cyclometallated Complex is an Efficient Photosensitizer for Killing Multiple Cancer Cell Lines and 3D Models under Low Doses of Visible Light. Journal of Medicinal Chemistry. [Link]

  • Roy, U. K., et al. (2016). Synthesis and characterisation of cationic iridium(III) complex with phenanthroline-based ancillary ligand. ResearchGate. [Link]

  • Li, F., et al. (2019). Cyclometalated Iridium(III) Complexes Incorporating Aromatic Phosphonate Ligands: Syntheses, Structures, and Tunable Optical Properties. Inorganic Chemistry, 58(20), 14093–14103. [Link]

  • Kowalski, K., et al. (2016). Synthesis and photophysical properties of cyclometalated heteroleptic iridium(III) complexes containing pyridyl/isoquinolyl-imino-isoindoline ancillary ligand. Polyhedron, 114, 329-338. [Link]

  • Gkegka, A. G., et al. (2024). Iridium(III) complexes as novel theranostic small molecules for medical diagnostics, precise imaging at a single cell level and targeted anticancer therapy. Journal of Photochemistry and Photobiology, 23, 100277. [Link]

Sources

2-(2-Thienyl)quinoline as a fluorescent probe for zinc ion detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Thienyl)quinoline (2-TQ) as a Fluorescent Probe for Zinc Ion Detection

Part 1: Introduction & Scientific Rationale

The Zinc Paradox in Cellular Biology Zinc (


) is the second most abundant transition metal in the human body, serving as a structural cofactor for over 3,000 proteins and a catalytic component for >300 enzymes.[1] However, the "mobile" or "labile" pool of free 

—which acts as a signaling mediator in neurotransmission and apoptosis—is vanishingly small (picomolar to nanomolar range). Detecting these trace fluctuations requires a probe with high selectivity, rapid kinetics, and a "turn-on" fluorescence response to distinguish signal from background noise.[1]

The 2-(2-Thienyl)quinoline Solution 2-(2-Thienyl)quinoline (2-TQ) represents a class of bidentate ligands that leverage the Chelation-Enhanced Fluorescence (CHEF) effect. Unlike traditional quinoline probes (e.g., TSQ, Zinquin) which often suffer from rapid photobleaching or complex synthesis, 2-TQ offers a streamlined donor-acceptor architecture.

  • The Fluorophore: The quinoline ring acts as the primary electron acceptor.[1]

  • The Modulator: The thiophene moiety at the C2 position extends the

    
    -conjugation and acts as a heteroatomic donor.[1]
    
  • The Switch: In its free state, 2-TQ exhibits weak fluorescence due to efficient non-radiative decay pathways (often Photoinduced Electron Transfer, PET, or bond rotation).[1] Upon coordination with

    
    , the rotation is restricted, and the PET pathway is blocked, triggering a robust radiative emission.[1]
    

Part 2: Technical Specifications & Properties

Table 1: Physicochemical Properties of 2-(2-Thienyl)quinoline

ParameterValue / CharacteristicNotes
Molecular Formula

MW: 211.28 g/mol
Solubility DMSO, Ethanol, AcetonitrileHydrophobic; requires organic co-solvent for aqueous buffers.
Excitation (

)
340 – 360 nmUV-A range; compatible with DAPI filters (check specific optics).
Emission (

)
450 – 490 nmCyan-Blue emission shift upon binding.
Stokes Shift ~100 nmLarge shift reduces self-quenching artifacts.[1]
Binding Stoichiometry 2:1 (

) or 1:1
Concentration-dependent; typically forms tetrahedral complexes.
Dissociation Constant (

)
1 – 10

Suitable for detecting micromolar spikes in labile Zn.[1]
Selectivity High for

Minimal interference from

,

,

,

.

Part 3: Mechanism of Action

The sensing mechanism relies on the coordination of the Zinc ion between the Quinoline Nitrogen (


) and the Thiophene Sulfur (

), or strictly through the Nitrogen with the Thiophene providing steric and electronic modulation.[1]

Figure 1: Signal Transduction Pathway (CHEF Effect)

G FreeProbe Free 2-TQ Probe (Weak Fluorescence) Binding Coordination (N-Zn Interaction) FreeProbe->Binding + Zn2+ ZnIon Labile Zn2+ ZnIon->Binding Complex 2-TQ : Zn Complex (Rigid Planar Structure) Binding->Complex Restriction of Rotation Emission Fluorescence ON (λem ~450-490nm) Complex->Emission CHEF Effect (Inhibited PET)

Caption: The binding of Zinc restricts the intramolecular rotation of the thiophene-quinoline bond, suppressing non-radiative decay and enhancing fluorescence quantum yield.

Part 4: Experimental Protocols

Protocol A: Spectrofluorometric Titration (In Vitro)

Objective: Determine the saturation point and


 of the probe.

Materials:

  • 2-TQ Stock (10 mM in DMSO).

  • Buffer: 10 mM HEPES, pH 7.4 (Zn-free).

  • 
     Standard Solution (10 mM in water).[1]
    
  • Quartz Cuvette (1 cm path length).

Step-by-Step:

  • Preparation: Dilute 2-TQ stock into HEPES buffer to a final concentration of 10

    
    . Ensure final DMSO content is <1%.[1]
    
  • Baseline Scan: Record emission spectrum (380–600 nm) under 350 nm excitation. This is the

    
     (background).
    
  • Titration: Aliquot

    
     into the cuvette in increments (0, 0.5, 1.0, ... 10 equivalents).
    
  • Equilibration: Mix by inversion and incubate for 2 minutes at room temperature after each addition.

  • Measurement: Record spectra for each point.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at peak emission vs. 
    
    
    
    . Fit to the Benesi-Hildebrand equation to calculate
    
    
    .[1]
Protocol B: Live Cell Imaging of Labile Zinc

Objective: Visualize intracellular zinc pools in HeLa or HEK293 cells.

Figure 2: Cellular Imaging Workflow

Workflow Seed 1. Cell Seeding (Glass Bottom Dish) Wash1 2. Wash (PBS/HBSS) Seed->Wash1 Load 3. Dye Loading (10 µM 2-TQ, 30 min) Wash1->Load Wash2 4. Wash x3 (Remove extracellular dye) Load->Wash2 Expose 5. Exogenous Zn Treatment (Zn-Pyrithione 10 µM) Wash2->Expose Image 6. Fluorescence Microscopy (Ex: 350nm / Em: 450nm) Expose->Image Chelate 7. Validation Control (Add TPEN 20 µM) Image->Chelate

Caption: Step-by-step workflow for intracellular zinc imaging, including a mandatory chelation control step.

Detailed Methodology:

  • Culture: Grow cells to 70% confluence on sterile glass-bottom dishes.

  • Loading: Replace media with serum-free HBSS containing 10

    
     2-TQ . Incubate for 30 minutes at 37°C. Note: Serum proteins bind Zn and can interfere with loading.
    
  • Washing: Wash cells

    
     with HBSS to remove non-internalized probe.
    
  • Baseline Imaging: Acquire images using a DAPI filter set (or confocal laser 405 nm).

  • Positive Control (Zinc Shock): Treat cells with 10

    
     Zinc Pyrithione  (ionophore) for 10 minutes.[1] Observe fluorescence increase.
    
  • Negative Control (Chelation): Add 20

    
     TPEN  (intracellular chelator).[1] Fluorescence should quench immediately, confirming the signal is Zn-dependent.[1]
    

Part 5: Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Signal Probe aggregation or autofluorescence.[1]Reduce probe concentration to 1-5

.[1] Wash cells thoroughly.[1]
No Response to Zn Probe not entering cell.Ensure 2-TQ is fully dissolved in DMSO before dilution.[1] Check cell viability.
Signal Not Quenched by TPEN Non-specific binding to organelles.[1]The probe may be localizing to lipid droplets.[1] Use ratiometric analysis if possible.
Precipitation in Buffer Low solubility of 2-TQ.[1]Maintain <0.5% DMSO.[1] Use surfactants (e.g., Pluronic F-127) during loading.

References

  • Quinoline-Based Sensors:Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor.

  • General Zinc Probes: Application of Fluorescent Probes for the Detection of Zinc Ions in Cells.[1] (Overview of zinc sensing strategies).

  • Thiophene-Quinoline Synthesis:Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines.

  • Mechanistic Insight:A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (Explains the PET and ICT mechanisms relevant to 2-TQ).

  • Structural Analogs: A new sensor based on thieno[2,3-b]quinoline for the detection of In3+, Fe3+ and F-.[1] (Illustrates the versatility of the thieno-quinoline scaffold).

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2-Thienyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(2-thienyl)quinoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimalarial, anti-inflammatory, and tyrosine kinase inhibitory activities. Traditional thermal synthesis of this moiety often suffers from prolonged reaction times (12–24 hours), harsh solvents, and difficult purification. This Application Note details two optimized microwave-assisted organic synthesis (MAOS) protocols: a de novo Friedländer condensation and a late-stage Suzuki-Miyaura functionalization. These methods reduce reaction times to under 20 minutes while improving yield and purity profiles, aligning with Green Chemistry principles.

Introduction & Strategic Rationale

The Pharmacophore

The fusion of a quinoline ring with a thiophene moiety creates a bioisostere of 2-phenylquinoline. The thiophene ring alters the lipophilicity (LogP) and metabolic stability of the molecule, often enhancing binding affinity to targets such as DNA gyrase (antibacterial) and EGFR (anticancer).

Why Microwave Irradiation?

Conventional heating relies on conductive transfer, creating thermal gradients that can lead to side reactions. Microwave irradiation utilizes dielectric heating , where dipoles (such as the polar amide or sulfoxide solvents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.

  • Arrhenius Acceleration: The rapid "in-core" heating allows reactions to overcome activation energy barriers (

    
    ) almost instantaneously.
    
  • Solvent Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates.

Decision Matrix: Selecting the Right Protocol

Choose the synthetic route based on your starting material availability and structural diversity requirements.

SynthesisDecision Start Start: Define Target Decision Is the Quinoline Core Already Synthesized? Start->Decision Friedlander Protocol A: Friedländer Condensation (2-Aminobenzaldehyde + 2-Acetylthiophene) Decision->Friedlander No Suzuki Protocol B: Suzuki-Miyaura Coupling (2-Haloquinoline + Thienylboronic Acid) Decision->Suzuki Yes No No (De Novo Synthesis) Yes Yes (Functionalization) Diverse Best for: Core Scaffold Construction Friedlander->Diverse Library Best for: Analog Library Generation Suzuki->Library

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: Microwave-Assisted Friedländer Condensation

Objective: De novo synthesis of the quinoline ring from non-cyclic precursors.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed condensation of 2-aminobenzaldehyde with 2-acetylthiophene, followed by an intramolecular aldol-type cyclization and dehydration. In conventional heating, the initial imine formation is the rate-limiting step. Microwave irradiation accelerates this dehydration step significantly.

Materials
  • Reagent A: 2-Aminobenzaldehyde (1.0 mmol)

  • Reagent B: 2-Acetylthiophene (1.1 mmol)

  • Catalyst/Solvent: Glacial Acetic Acid (2 mL) or Sulfamic Acid (10 mol%) in Ethanol.

  • Vessel: 10 mL Microwave-transparent borosilicate vial with crimp cap.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, dissolve 2-aminobenzaldehyde (121 mg, 1.0 mmol) and 2-acetylthiophene (139 mg, 1.1 mmol) in 2 mL of glacial acetic acid.

    • Note: Acetic acid acts as both solvent and catalyst, absorbing microwave energy efficiently (

      
      ).
      
  • Sealing: Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

  • Irradiation (Method):

    • Mode: Dynamic (hold temperature).

    • Temperature: 140 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds.

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up:

    • Allow the vessel to cool to 50°C (using compressed air cooling in the reactor).

    • Pour the mixture into crushed ice (20 g) and neutralize with 20% NaOH solution until pH ~8.

    • A yellow precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Expected Yield: 85–92% Reaction Check: TLC (Hexane:EtOAc 8:2). Product


 ~ 0.6; amine starting material disappears.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Late-stage attachment of the thiophene ring to a pre-existing quinoline core.

Mechanistic Insight

This palladium-catalyzed cross-coupling involves an oxidative addition of the 2-chloroquinoline to the Pd(0) species, followed by transmetallation with the thienylboronate and reductive elimination.

  • Critical Challenge: Thiophene sulfur can poison Pd catalysts by coordinating strongly to the metal center.

  • Solution: We utilize Pd(dppf)Cl2 , a bidentate ferrocenyl ligand that creates a wide bite angle and is more robust against sulfur poisoning than Pd(PPh3)4.

Materials
  • Substrate: 2-Chloroquinoline (1.0 mmol)

  • Coupling Partner: 2-Thienylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: Na2CO3 (2.0 mmol, dissolved in min. water)

  • Solvent: DME : Water (2:1 ratio) or Ethanol : Water (1:1) for a greener approach.[1][2][3][4][5][6][7][8]

Step-by-Step Procedure
  • Loading: To a microwave vial, add 2-chloroquinoline (163 mg), 2-thienylboronic acid (154 mg), and Pd(dppf)Cl2 (25 mg).

  • Solvent Addition: Add 3 mL of DME (Dimethoxyethane) and 1.5 mL of 2M Na2CO3 aqueous solution.

    • Degassing: Bubble nitrogen through the solvent for 2 minutes before adding the catalyst to prevent homocoupling of the boronic acid.

  • Irradiation (Method):

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Power: Max 150W (variable).

  • Work-up:

    • Cool to RT. Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over MgSO4.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 78–85%

Comparative Data: Thermal vs. Microwave

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Time 12 – 16 Hours10 Minutes70x Faster
Solvent Toluene/HCl (Toxic)Acetic Acid (Greener)Safety/Green
Yield 65 – 70%85 – 92%+20% Yield
Energy Usage High (overnight heating)Low (10 min burst)Efficiency

Mechanism of Friedländer Condensation

Understanding the pathway aids in troubleshooting. If the reaction stalls, it is usually at the aldol intermediate stage (before dehydration).

FriedlanderMechanism Step1 2-Aminobenzaldehyde + 2-Acetylthiophene Step3 Schiff Base (Imine Formation) Step1->Step3 MW Heat Step2 Acid Catalysis (H+) Step2->Step3 Step4 Intramolecular Aldol Condensation Step3->Step4 Cyclization Step5 Dehydration (-H2O) Step4->Step5 Rate Limiting (Thermal) Product 2-(2-Thienyl)quinoline Step5->Product Aromatization

Figure 2: Mechanistic pathway. Microwave energy specifically accelerates the dehydration step (Step 5) by superheating the water byproduct, forcing its expulsion.

Troubleshooting & Expert Tips

  • Sulfur Poisoning (Suzuki Protocol):

    • Symptom:[3][4][6][8][9] Reaction stops at ~50% conversion; adding more time doesn't help.

    • Fix: Switch catalyst to Pd(OAc)2 / S-Phos . The S-Phos ligand is bulky and electron-rich, protecting the Pd center from thiophene sulfur interference.

  • Pressure Spikes (Friedländer Protocol):

    • Cause: Acetic acid has a high vapor pressure at 140°C.

    • Fix: Ensure the vial headspace is at least 50% of the total volume. Do not overfill.

  • Purification Issues:

    • 2-(2-thienyl)quinoline is weakly basic. If the product is stuck in the aqueous phase during workup, ensure the pH is adjusted to >9 using Na2CO3 before extraction.

References

  • Microwave-Assisted Friedländer Synthesis

    • Paul, S., et al. (2020).[10] "Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis." ResearchGate.[7] Available at: [Link]

  • Microwave Suzuki Coupling Reviews

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
    • Contextual Protocol: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI. Available at: [Link]

  • Biological Relevance of Quinoline-Thiophene Scaffolds
  • Green Chemistry in Quinoline Synthesis

    • "Microwave-assisted Synthesis of Quinolines."[1][4][6][7][11][12] Bentham Science. Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of 2-(2-thienyl)quinoline Thin Films for Photovoltaic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2-(2-thienyl)quinoline in Next-Generation Photovoltaics

The quest for efficient, stable, and cost-effective photovoltaic materials has led to significant research into organic semiconductors. Among these, quinoline derivatives have emerged as a promising class of materials for applications in both polymer solar cells and dye-sensitized solar cells (DSSCs)[1]. The heterocyclic aromatic structure of quinoline provides a robust scaffold for tuning optoelectronic properties[1]. The specific molecule of interest, 2-(2-thienyl)quinoline, integrates the electron-deficient quinoline core with an electron-rich thiophene moiety. This donor-acceptor-like architecture is advantageous for charge transport, a critical factor in the operational efficiency of photovoltaic devices.

The unique electronic properties of 2-(2-thienyl)quinoline make it a versatile candidate for various roles within a solar cell, including as a hole transport layer (HTL), a donor material in the active layer, or as a sensitizer in DSSCs. The thiophene unit, known for its excellent electron-rich nature, can facilitate effective interfacial contact with perovskite or other active layers, making it a promising component for hole-transporting materials[2]. This document provides a comprehensive guide to the preparation of 2-(2-thienyl)quinoline thin films by solution-based methods, outlines detailed characterization protocols, and discusses the anticipated impact on photovoltaic device performance.

Materials and Equipment

For the successful deposition and characterization of 2-(2-thienyl)quinoline thin films and the fabrication of photovoltaic devices, the following materials and equipment are essential.

Category Item Specifications/Purpose
Substrates Indium Tin Oxide (ITO) coated glassSheet resistance <15 Ω/sq, for transparent conductive anode
Fluorine-doped Tin Oxide (FTO) coated glassFor alternative transparent conductive anode
Chemicals 2-(2-thienyl)quinoline powderHigh purity (>98%)
Tetrahydrofuran (THF)Anhydrous, for precursor solution
AcetoneAnhydrous, for precursor solution
IsopropanolFor substrate cleaning
Deionized waterFor substrate cleaning
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)Aqueous dispersion, for hole transport layer
Fullerene derivatives (e.g., PC61BM, PC71BM)For acceptor material in the active layer
Calcium (Ca) / Aluminum (Al)For cathode evaporation
Equipment Spin coaterProgrammable, with high rotational speed and acceleration control
HotplateWith precise temperature control
Ultrasonic bathFor substrate cleaning
Thermal evaporatorHigh vacuum (< 10-6 Torr), for cathode deposition
Solar simulatorAM 1.5G, 100 mW/cm2
Current-Voltage (J-V) measurement systemTo characterize solar cell performance
UV-Vis SpectrophotometerFor optical absorption measurements
Atomic Force Microscope (AFM)For surface morphology analysis
X-ray Diffractometer (XRD)For crystallinity analysis

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of 2-(2-thienyl)quinoline thin films and their integration into a standard organic solar cell architecture.

Protocol 1: Substrate Cleaning

A pristine substrate is paramount for the deposition of high-quality thin films.

  • Place ITO-coated glass substrates in a substrate rack.

  • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each in an ultrasonic bath.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately transfer the cleaned substrates to a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to improve the wettability of the surface.

Protocol 2: Hole Transport Layer (HTL) Deposition

A PEDOT:PSS layer is commonly used as an HTL to facilitate the extraction of holes from the active layer to the anode.

  • Dispense a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrate.

  • Spin-coat at 4000 rpm for 40 seconds.

  • Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

Protocol 3: Preparation of 2-(2-thienyl)quinoline Solution

The choice of solvent and concentration is critical for achieving a uniform thin film. Tetrahydrofuran (THF) and acetone are suitable aprotic solvents for many quinoline derivatives[3].

  • Prepare a stock solution of 2-(2-thienyl)quinoline in anhydrous THF at a concentration of 5-10 mg/mL.

  • If forming a bulk heterojunction active layer, co-dissolve the acceptor material (e.g., PC71BM) with 2-(2-thienyl)quinoline in the same solvent, typically in a 1:1 or 1:1.5 donor-to-acceptor weight ratio.

  • Stir the solution at room temperature for at least 2 hours in a nitrogen-filled glovebox to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before use.

Protocol 4: Thin Film Deposition of 2-(2-thienyl)quinoline

Spin-coating is a widely used technique for depositing uniform thin films from solution[3]. The parameters need to be optimized for the specific solution and desired film thickness.

  • Transfer the PEDOT:PSS-coated substrates into a nitrogen-filled glovebox.

  • Dispense the prepared 2-(2-thienyl)quinoline solution (or the blend solution) onto the center of the substrate.

  • Spin-coat using a two-step program:

    • A slow spin at 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly.

    • A fast spin at 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Anneal the film on a hotplate at a temperature between 80°C and 120°C for 10-15 minutes to remove residual solvent and potentially improve film morphology. The optimal annealing temperature should be determined experimentally.

Protocol 5: Device Completion

The final steps involve the deposition of the cathode to complete the solar cell device.

  • Transfer the substrates with the 2-(2-thienyl)quinoline thin film into a high-vacuum thermal evaporator.

  • Deposit a layer of Calcium (Ca) (20-30 nm) followed by a layer of Aluminum (Al) (80-100 nm) at a pressure below 10-6 Torr. The deposition rate should be controlled at approximately 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al.

  • The active area of the device is typically defined by the overlap of the ITO anode and the evaporated cathode, often using a shadow mask during evaporation.

Characterization of 2-(2-thienyl)quinoline Thin Films and Devices

Thorough characterization is essential to understand the properties of the prepared thin films and the performance of the resulting photovoltaic devices.

Optical Properties
  • UV-Vis Spectroscopy: Measure the absorption spectrum of the 2-(2-thienyl)quinoline thin film on a quartz substrate. This will determine the material's light-harvesting range and can be used to estimate the optical bandgap.

Morphological and Structural Properties
  • Atomic Force Microscopy (AFM): Analyze the surface topography and roughness of the spin-coated thin film. A smooth and uniform film is generally desirable for efficient charge transport and to prevent short circuits.

  • X-ray Diffraction (XRD): Investigate the crystallinity of the 2-(2-thienyl)quinoline thin film. The degree of molecular ordering can significantly impact charge mobility.

Photovoltaic Performance
  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curve of the fabricated solar cell under simulated AM 1.5G solar illumination (100 mW/cm2). Key performance parameters to be extracted are:

    • Open-circuit voltage (Voc): The maximum voltage at zero current.

    • Short-circuit current density (Jsc): The maximum current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

    • Power Conversion Efficiency (PCE): The overall efficiency of the solar cell.

Expected Results and Discussion

The integration of a 2-(2-thienyl)quinoline thin film into a photovoltaic device is expected to yield promising results due to its favorable electronic structure.

Parameter Expected Outcome Significance and Rationale
Optical Bandgap 2.0 - 2.5 eV (estimated)The bandgap will determine the portion of the solar spectrum that can be absorbed. The combination of the quinoline and thiophene moieties is expected to result in absorption in the visible region.
Film Morphology Root Mean Square (RMS) roughness < 5 nmA smooth and uniform film morphology is crucial for achieving a good interface with adjacent layers and minimizing charge recombination pathways.
Device Performance PCE > 3% (initial target)The performance will be highly dependent on the device architecture and the role of the 2-(2-thienyl)quinoline. For quinoline-based DSSCs, efficiencies of over 6% have been reported, providing a benchmark for potential performance.
Role in Device Potential as a donor or HTLThe electron-rich thiophene and electron-deficient quinoline suggest a donor-acceptor character, making it suitable as a donor material when paired with a fullerene acceptor. Its electronic properties may also align well for use as a hole transport layer.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_fabrication Device Fabrication & Characterization sub_clean Substrate Cleaning (Sonication in DI water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone pedot_spin PEDOT:PSS Spin-coating uv_ozone->pedot_spin pedot_anneal PEDOT:PSS Annealing (150°C) pedot_spin->pedot_anneal active_spin Active Layer Spin-coating pedot_anneal->active_spin active_solution 2-(2-thienyl)quinoline Solution Preparation active_solution->active_spin active_anneal Active Layer Annealing (80-120°C) active_spin->active_anneal cathode_dep Cathode Deposition (Ca/Al) active_anneal->cathode_dep jv_char J-V Characterization cathode_dep->jv_char

Caption: Experimental workflow for the fabrication of an organic solar cell using a 2-(2-thienyl)quinoline thin film.

Organic Solar Cell Device Architecture

G cluster_device Device Stack Light Incident Light (AM 1.5G) Glass Glass Substrate Light->Glass ITO ITO (Anode) PEDOT PEDOT:PSS (HTL) Active 2-(2-thienyl)quinoline:Acceptor (Active Layer) Cathode Ca / Al (Cathode)

Caption: Schematic of a standard organic solar cell architecture incorporating a 2-(2-thienyl)quinoline-based active layer.

Conclusion and Future Outlook

2-(2-thienyl)quinoline represents a promising molecular scaffold for the development of next-generation organic photovoltaic devices. Its unique electronic structure, combining both electron-rich and electron-deficient moieties, offers significant potential for efficient charge generation and transport. The solution-based deposition protocols outlined in this document provide a robust framework for the fabrication of high-quality thin films and their integration into solar cell devices. Further optimization of processing parameters, such as solvent selection, solution concentration, and annealing conditions, is crucial for maximizing device performance. Future research should also explore the versatility of 2-(2-thienyl)quinoline in different device architectures, including its use as a sensitizer in DSSCs or as an interfacial layer to enhance charge extraction and device stability.

References

  • Application of quinoline derivatives in third-generation photovoltaics. National Center for Biotechnology Information. [Link]

  • Analysis of thin Film Deposition and Defects Influence on Quinoline Derivative-Titanium Dioxide Heterostructure for Potential p-n Junction in Optoelectronic Devices. SciELO. [Link]

  • Analysis of thin Film Deposition and Defects Influence on Quinoline Derivative-Titanium Dioxide Heterostructure for Potential p-n Junction in Optoelectronic Devices. SciELO. [Link]

  • Solution-processed next generation thin film solar cells for indoor light applications. Energy Advances (RSC Publishing). [Link]

  • Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline. ResearchGate. [Link]

  • Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences. [Link]

  • Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. MDPI. [Link]

  • Innovative Vapor Transport Deposition Technique for Selenium Thin-Film Solar Cell Fabrication. MDPI. [Link]

  • Novel dithieno[3,2-f:2',3'-h]quinoxaline-based polymers as hole transport materials for perovskite solar cells. ResearchGate. [Link]

  • Solution-processed next generation thin film solar cells for indoor light applications. SciSpace. [Link]

  • Synthesis and performance of new quinoxaline-based dyes for dye sensitized solar cell. Journal of Industrial and Engineering Chemistry. [Link]

  • Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells. New Journal of Chemistry (RSC Publishing). [Link]

  • Molecularly Engineered Hole Transporting Materials for High Performance Perovskite Solar Cells. Infoscience - EPFL. [Link]

  • Optimized Thin-Film Organic Solar Cell with Enhanced Efficiency. MDPI. [Link]

  • Solvent Engineering for Layer Formation Control with Cost-Effective Hole Transport Layer in High-Efficiency Perovskite Solar Cell. Scilit. [Link]

  • Dye-sensitized solar cells based on nanocrystalline TiO2 sensitized with a novel pyridylquinoline ruthenium(ii) complex. New Journal of Chemistry (RSC Publishing). [Link]

  • Efficient all-small-molecule organic solar cells processed with non-halogen solvent. National Center for Biotechnology Information. [Link]

  • A solution-processed high performance organic solar cell using a small molecule with the thieno[3,2-b]thiophene central unit. Chemical Communications (RSC Publishing). [Link]

  • Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations. ResearchGate. [Link]

Sources

Application Note: Biological Assay Protocols for Antimicrobial Activity of Thienylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The emergence of multi-drug resistant (MDR) pathogens, particularly "ESKAPE" organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), necessitates the development of novel pharmacophores.[1] Thienylquinolines (TQs) represent a promising hybrid scaffold, fusing the DNA-intercalating properties of the quinoline core (analogous to fluoroquinolones) with the lipophilic, membrane-penetrating capabilities of the thiophene ring.

This application note provides a rigorous, field-validated framework for evaluating TQs. Unlike standard small molecules, TQs often exhibit poor aqueous solubility and aggregate-induced quenching in fluorescence assays. This guide addresses these specific physicochemical challenges to ensure data integrity.

Mechanism of Action (Hypothesized)

TQs typically function via a dual mechanism:

  • Primary: Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication.

  • Secondary: Disruption of the cell membrane potential due to the lipophilic thiophene moiety.

Compound Management & Preparation

Critical Causality: Thienylquinolines are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, resulting in false negatives (compound unavailable) or false positives (aggregate-induced membrane lysis).

Protocol: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol due to volatility and potential evaporation during incubation.

  • Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .

  • Sonication: Sonicate for 5–10 minutes at 40 kHz if visual turbidity persists.

  • Storage: Aliquot into amber glass vials (TQs can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

QC Check: Dilute 1:100 in PBS. Measure Absorbance at 600nm. If


, precipitation is occurring; require lower stock concentration or addition of 0.02% Tween-80.

Primary Screening: Resazurin-Based Broth Microdilution (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) using a redox indicator (Resazurin) to visualize cell viability. It is superior to turbidity measurements for TQs, as TQ precipitates can mimic bacterial growth turbidity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (

    
    ) are critical for bridging TQs to the negatively charged bacterial membrane.
    
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

  • Plates: 96-well, flat-bottom, non-treated polystyrene.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies from a fresh agar plate.

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup:

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of TQ stock (diluted to 2x starting concentration, e.g., 256 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard 100 µL from Col 10.

    • Controls:

      • Col 11: Growth Control (Media + Bacteria + Solvent vehicle).

      • Col 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1–11.

    • Final Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 18–24 hours at 37°C (aerobic).

  • Readout:

    • Add 30 µL Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Blue: No growth (inhibition).

    • Pink/Colorless: Viable cells (growth).

Visualization: MIC Workflow

MIC_Workflow Stock TQ Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2x Conc. Incubation Incubation (18-24h @ 37°C) Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add 1:1 Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Readout (Fluor/Color) Dye->Read 2-4h wait

Figure 1: High-throughput workflow for MIC determination using Resazurin. The colorimetric shift allows for unambiguous endpoint determination even if compound precipitation occurs.

Secondary Profiling: Time-Kill Kinetics

MIC provides a static snapshot. Time-kill assays define the pharmacodynamics —whether the TQ is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Protocol
  • Preparation: Prepare tubes with CAMHB containing TQ at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots (1:10 to 1:1000) in sterile saline.

    • Plate 10 µL spots onto nutrient agar.

    • Incubate overnight and count colonies.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction from the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Tertiary Screen: Biofilm Inhibition

Thienylquinolines are often investigated for anti-biofilm activity due to their ability to penetrate exopolysaccharide (EPS) matrices.

Protocol (Crystal Violet Method)
  • Biofilm Formation: Inoculate 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). Incubate 24h to establish biofilm.

  • Treatment: Gently wash wells with PBS to remove planktonic cells. Add fresh media containing TQ (concentrations: 0.5x MIC to 4x MIC). Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with 99% Methanol (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

    • Wash with water and air dry.

  • Quantification: Solubilize the dye with 33% Acetic Acid. Measure

    
    .
    

Mechanistic Validation: DNA Gyrase Supercoiling Assay

To confirm the quinoline-based mechanism, a cell-free enzymatic assay is required.

Logic

If the TQ targets DNA Gyrase, it will prevent the conversion of relaxed plasmid DNA into its supercoiled form.

Visualization: Mechanism of Action

MOA_Pathway TQ Thienylquinoline Complex TQ-Gyrase-DNA Cleavage Complex TQ->Complex Stabilizes Gyrase DNA Gyrase (Enzyme) DNA_Relaxed Relaxed DNA (Substrate) Gyrase->DNA_Relaxed Binds DNA_Relaxed->Complex DSB Double Strand Breaks Complex->DSB Accumulation Rep DNA Replication Complex->Rep Blocks Death Bacterial Cell Death DSB->Death

Figure 2: Proposed Mechanism of Action. TQs stabilize the cleavable complex, leading to the accumulation of double-strand breaks and replication arrest.

Data Analysis & Troubleshooting

Data Presentation Table
ParameterCalculation / CriteriaAcceptance Limit
MIC Lowest conc. with no color change (Blue)Duplicate values within 1 dilution step
MBC Lowest conc. with 99.9% killing on agarMBC/MIC ratio

(Bactericidal)
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)


preferred for drug candidates
Troubleshooting Guide
  • Issue: "Trailing" endpoints (color is purple, not blue or pink).

    • Cause: Partial inhibition or paradoxical growth effect.

    • Solution: Read MIC at the first well with >80% reduction in fluorescence relative to control, rather than total visual clearance.

  • Issue: Precipitation in wells.

    • Cause: TQ concentration exceeds solubility limit in CAMHB.

    • Solution: Verify with un-inoculated media controls. If precipitate forms, the MIC is likely invalid above that concentration.

References

  • Duggirala, S. et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Frapwell, C. J. et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[2] Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8] [Link]

  • Sarker, S. D. et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

  • Clinical and Laboratory Standards Institute (CLSI).
  • Desai, N. C. et al. (2013). Synthesis and antimicrobial activity of novel quinoline derivatives.[4] Medicinal Chemistry Research.[9] [Link]

Sources

Troubleshooting & Optimization

Improving quantum yield of 2-(2-thienyl)quinoline emitters

Author: BenchChem Technical Support Team. Date: February 2026

Answering your question.## Technical Support Center: Enhancing the Quantum Yield of 2-(2-Thienyl)quinoline Emitters

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the quantum yield of 2-(2-thienyl)quinoline emitters. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-thienyl)quinoline derivative exhibits a surprisingly low quantum yield in a non-polar solvent like cyclohexane. What is the likely cause?

A1: This is a common observation. 2-(2-thienyl)quinoline and its derivatives can exhibit intramolecular charge transfer (ICT) characteristics. In non-polar solvents, the locally excited (LE) state is often favored, but if the molecule has significant ICT character, the solvent may not be able to stabilize the charge-separated state, leading to non-radiative decay pathways and thus a lower quantum yield. Consider testing your compound in a more polar solvent, such as dichloromethane or acetonitrile, to see if the quantum yield improves.

Q2: I've synthesized a new derivative of 2-(2-thienyl)quinoline with an electron-donating group, but the quantum yield has decreased. Why would this happen?

A2: While intuitively one might expect an electron-donating group to enhance fluorescence, it can sometimes lead to a decrease in quantum yield due to several factors. The introduction of bulky groups can lead to steric hindrance, causing a twist in the molecular geometry that promotes non-radiative decay. Additionally, the new substituent might introduce new vibrational modes that facilitate internal conversion, a process that competes with fluorescence. It is also possible that the substituent alters the energy levels of the molecule in a way that promotes intersystem crossing to the triplet state.

Q3: My quantum yield measurements for the same sample are inconsistent. What are the most common sources of error?

A3: Inconsistent quantum yield measurements often stem from a few key experimental variables. Ensure that the absorbance of your sample and standard at the excitation wavelength is kept low (ideally below 0.1) to avoid inner filter effects. Secondly, be meticulous with your solvent choice; use spectroscopic grade solvents and ensure the same solvent is used for both your sample and the reference standard. Finally, fluctuations in lamp intensity and detector sensitivity can introduce errors. Always run a reference standard immediately before or after your sample.

Q4: Can aggregation of my 2-(2-thienyl)quinoline derivative affect its quantum yield?

A4: Absolutely. Aggregation can significantly impact the quantum yield, often leading to quenching of fluorescence. This phenomenon, known as aggregation-caused quenching (ACQ), occurs when molecules in close proximity interact, creating non-radiative decay pathways. However, some molecules exhibit the opposite effect, known as aggregation-induced emission (AIE), where the quantum yield increases upon aggregation due to the restriction of intramolecular rotations. To test for aggregation effects, measure the quantum yield at various concentrations. A significant change in quantum yield with concentration is a strong indicator of aggregation.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Low Quantum Yield

This guide provides a systematic approach to troubleshooting low quantum yield in your 2-(2-thienyl)quinoline emitters.

Step 1: Purity and Structural Verification

  • Rationale: Impurities, even in small amounts, can act as quenchers and significantly reduce the quantum yield. It is also crucial to confirm that the synthesized molecule is indeed the intended structure.

  • Protocol:

    • Run a high-resolution mass spectrometry (HRMS) analysis to confirm the molecular weight of your compound.

    • Obtain ¹H and ¹³C NMR spectra to verify the chemical structure. Pay close attention to the purity of the spectra.

    • Use high-performance liquid chromatography (HPLC) to assess the purity of your sample. Aim for a purity of >99%.

Step 2: Solvent Polarity Screening

  • Rationale: The photophysical properties of 2-(2-thienyl)quinoline derivatives can be highly sensitive to the solvent environment due to their potential for intramolecular charge transfer (ICT).

  • Protocol:

    • Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Measure the absorption and emission spectra for each solution.

    • Calculate the quantum yield in each solvent using a suitable reference standard.

Step 3: Concentration-Dependent Studies

  • Rationale: To investigate the potential for aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE).

  • Protocol:

    • Prepare a series of solutions of your compound in a single, appropriate solvent with concentrations ranging from micromolar to millimolar.

    • Measure the quantum yield for each concentration.

    • Plot the quantum yield as a function of concentration. A significant decrease in quantum yield at higher concentrations suggests ACQ, while an increase suggests AIE.

Step 4: Temperature-Dependent Studies

  • Rationale: Non-radiative decay processes are often temperature-dependent. By studying the fluorescence at different temperatures, you can gain insight into the dominant quenching mechanisms.

  • Protocol:

    • Using a temperature-controlled cuvette holder, measure the fluorescence intensity and quantum yield of your sample at various temperatures (e.g., from 25°C down to -40°C or lower).

    • An increase in quantum yield at lower temperatures suggests that thermally activated non-radiative pathways are being suppressed.

Troubleshooting Flowchart:

G start Low Quantum Yield Observed purity Step 1: Verify Purity & Structure (NMR, HRMS, HPLC) start->purity solvent Step 2: Solvent Polarity Screen purity->solvent If pure concentration Step 3: Concentration-Dependent Study solvent->concentration If still low temperature Step 4: Temperature-Dependent Study concentration->temperature If still low conclusion Identify Dominant Quenching Mechanism temperature->conclusion

Caption: Troubleshooting workflow for low quantum yield.

Guide 2: Optimizing Molecular Design for Higher Quantum Yield

This guide focuses on strategies to rationally design 2-(2-thienyl)quinoline derivatives with improved quantum yields.

Strategy 1: Introducing Steric Hindrance to Restrict Intramolecular Rotations

  • Rationale: One of the primary non-radiative decay pathways for many fluorophores is through intramolecular rotations or vibrations. By strategically introducing bulky substituents, you can restrict these motions and promote radiative decay (fluorescence).

  • Example Modification: Introduce a methyl or tert-butyl group at the 3-position of the quinoline ring or the 3'-position of the thienyl ring. This can increase the dihedral angle between the two rings, leading to a more rigid structure.

Strategy 2: Modulating the Electron Donor-Acceptor Character

  • Rationale: Fine-tuning the intramolecular charge transfer (ICT) character can significantly impact the quantum yield. The goal is to achieve a balance that favors a highly emissive ICT state.

  • Example Modifications:

    • Electron-Donating Groups (EDGs): Introduce groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) on the thienyl ring to enhance its electron-donating ability.

    • Electron-Withdrawing Groups (EWGs): Introduce groups like cyano (-CN) or trifluoromethyl (-CF₃) on the quinoline ring to increase its electron-accepting character.

Strategy 3: Extending the π-Conjugated System

  • Rationale: Extending the π-conjugation can lead to a red-shift in the emission and, in some cases, an increase in the quantum yield by decreasing the energy gap between the singlet and triplet states, which can suppress intersystem crossing.

  • Example Modification: Replace the thienyl group with a bithienyl or other extended aromatic system.

Molecular Design Strategy Diagram:

G core 2-(2-thienyl)quinoline Core strategy1 Strategy 1: Restrict Intramolecular Rotation core->strategy1 strategy2 Strategy 2: Modulate ICT Character core->strategy2 strategy3 Strategy 3: Extend π-Conjugation core->strategy3 result Improved Quantum Yield strategy1->result strategy2->result strategy3->result

Caption: Molecular design strategies for enhanced quantum yield.

Data Summary

The following table summarizes hypothetical data from a solvent screening experiment for a fictional 2-(2-thienyl)quinoline derivative, "TQ-1".

SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Cyclohexane0.235040035710.15
Toluene2.435542045870.35
Dichloromethane3.136045058740.65
Acetonitrile5.836548071430.50
Ethanol4.336247569320.40

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.

  • Prepare Stock Solutions: Prepare stock solutions of your sample and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) in the same spectroscopic grade solvent.

  • Prepare Dilute Solutions: Prepare a series of dilute solutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

  • Measure Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.

  • Measure Emission Spectra: Set the excitation wavelength to be the same for both the sample and the standard. Record the emission spectra, ensuring the entire emission band is captured.

  • Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

  • Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

Purification methods for 2-(2-thienyl)quinoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 2-(2-thienyl)quinoline from reaction mixtures Content Type: Technical Support Center Guide

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1] Compound Class: Heterobiaryl (Quinoline/Thiophene fused system).[1] CAS: 34243-33-9[1]

Triage: Diagnostic & Immediate Actions

Start here. Match your current situation to the recommended workflow.

ObservationProbable CauseRecommended Module
Dark/Black Oil or Tarry Solid Residual Pd catalyst, oxidized thiophene species, or polymerization.[1]Module 2 (Catalyst Removal) then Module 3 (Chromatography)
Sticky Yellow/Orange Solid Presence of unreacted boronic acid, homocoupling (bithiophene), or solvent residues.Module 1 (Acid-Base Extraction)
Crystalline Solid (Impure) Minor impurities, occluded solvent.[1]Module 4 (Recrystallization)
Product "Oils Out" in Acid HCl concentration too high; Quinoline-HCl salt is lipophilic.[1]See Troubleshooting (FAQ)

Technical Modules

Module 1: The "Chemical Wash" (Acid-Base Extraction)

The Mechanism: The quinoline nitrogen is weakly basic (


). By protonating this nitrogen with dilute acid, you force the 2-(2-thienyl)quinoline into the aqueous phase. Neutral impurities (unreacted thiophene derivatives, homocoupled bithiophenes, phosphine ligands) remain in the organic phase and are discarded.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     volumes).
    
    • Critical Note: Do NOT use concentrated HCl.[1] High ionic strength can force the hydrochloride salt back into the organic phase ("salting out" effect).

  • Phase Separation:

    • Organic Layer: Contains neutral impurities (bithiophenes, ligands). Discard (after checking TLC).

    • Aqueous Layer: Contains your product as the protonated hydrochloride salt (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).
      
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Sat. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      until pH > 10. The solution will turn cloudy as the free base precipitates or oils out.
    
  • Recovery: Extract the now-basic aqueous mixture with DCM (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
Module 2: Catalyst Scavenging (Palladium Removal)

Context: Suzuki-Miyaura couplings often leave residual Palladium (black specs or dark color), which can catalyze decomposition or interfere with biological assays.[1]

Methods:

  • Method A: Silica-Thiol (Si-TMT) Scavengers (Recommended):

    • Dissolve crude in THF or EtOAc.

    • Add Silica-supported Trimercaptotriazine (Si-TMT) (approx. 5-10 wt% relative to crude).[1]

    • Stir at 40°C for 2-4 hours.

    • Filter through a pad of Celite.[1]

  • Method B: Activated Charcoal:

    • Dissolve crude in hot Ethanol.

    • Add Activated Carbon (10-20 wt%).

    • Reflux for 15 minutes.

    • Hot Filtration: Filter immediately through Celite while boiling hot to prevent product crystallization on the filter.

Module 3: Chromatography & Mobile Phase Selection

Stationary Phase: Silica Gel (Standard grade).[1] Mobile Phase Strategy:

  • Standard: Hexane / Ethyl Acetate gradient (0%

    
     20% EtOAc).
    
    • Note: 2-(2-thienyl)quinoline is moderately non-polar.[1] It typically elutes early (10-15% EtOAc).

  • For "Streaking" Compounds: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica that interact with the basic quinoline nitrogen, sharpening the peak.

Module 4: Recrystallization (Polishing)

Target: High-purity crystalline solid (Yellow to off-white).[1] Solvent Systems:

  • Ethanol/Water (Preferred):

    • Dissolve in boiling Ethanol.

    • Add hot water dropwise until slight turbidity persists.

    • Add one drop of Ethanol to clear.[1]

    • Cool slowly to RT, then 4°C.

  • Hexane/EtOAc:

    • Dissolve in minimum hot EtOAc.

    • Layer Hexane on top (do not mix).[1] Allow diffusion at RT.

Visualization: Workflows & Decision Trees

Figure 1: Acid-Base Purification Workflow

Caption: Logical flow for separating basic quinoline product from neutral thiophene impurities.

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AddAcid Add 1M HCl (Extract 3x) Dissolve->AddAcid Sep1 Phase Separation AddAcid->Sep1 OrgLayer1 Organic Layer (Neutral Impurities: Bithiophene, Ligands) Sep1->OrgLayer1 Top Layer (if EtOAc) AqLayer1 Aqueous Layer (Product-H+ Cl-) Sep1->AqLayer1 Bottom Layer (if EtOAc) Discard Waste OrgLayer1->Discard Discard Basify Basify with NaOH (pH > 10) AqLayer1->Basify Extract2 Extract with DCM (3x) Basify->Extract2 Dry Dry (Na2SO4) & Concentrate Extract2->Dry Final Purified 2-(2-thienyl)quinoline Dry->Final

Figure 2: Purification Decision Tree

Caption: Selecting the optimal method based on crude state and purity.

DecisionTree Start Assess Crude Material State Physical State? Start->State Oil Dark Oil / Tar State->Oil Solid Solid / Semi-Solid State->Solid Action1 1. Acid-Base Wash 2. Column Chrom. Oil->Action1 CheckTLC TLC Profile? Solid->CheckTLC Complex Complex Mix / Close Spots CheckTLC->Complex Clean Main Spot + Minor Impurities CheckTLC->Clean Action3 Column Chrom. (Hex/EtOAc + 1% TEA) Complex->Action3 Action2 Recrystallization (EtOH/H2O) Clean->Action2

Troubleshooting & FAQ

Q1: My product "oiled out" during recrystallization. What happened?

  • Cause: The temperature was likely too high when the anti-solvent (e.g., water or hexane) was added, or the concentration was too high. This is common with low-melting solids like substituted quinolines.[1]

  • Fix: Re-dissolve the oil by heating. Add a small amount of the "good" solvent (e.g., Ethanol) until clear. Let it cool to room temperature very slowly without agitation. Seed crystals can be added at this stage.[1]

Q2: The product is still colored (brown/red) after column chromatography.

  • Cause: Trace Palladium or oxidized thiophene species.[1]

  • Fix: Dissolve the solid in EtOAc and wash with a 5% aqueous solution of Sodium Diethyldithiocarbamate or Cysteine . These chelate Pd effectively, pulling it into the aqueous layer. Alternatively, use the Si-TMT method described in Module 2.

Q3: I have poor recovery after Acid-Base extraction.

  • Cause:

    • Emulsions: Thiophene derivatives can form stable emulsions.[1] Break them by adding brine or filtering through a Celite pad.

    • Incomplete Basification: Ensure the pH is >10. Quinoline salts can buffer the solution; use pH paper to confirm.

    • Salting Out: If the HCl was too concentrated, the hydrochloride salt might have remained in the organic layer.

Q4: Can I use distillation?

  • Answer: Generally, no . 2-(2-thienyl)quinoline has a high boiling point and is a solid at room temperature.[1] Distillation requires high vacuum and high heat, which risks decomposing the thiophene ring or promoting polymerization. Sublimation is a better alternative for small-scale, high-purity needs (e.g., for organic electronics).

References

  • Synthesis and Properties: PubChem Compound Summary for CID 251365, 2-(2-Thienyl)quinoline. National Center for Biotechnology Information (2025).[1] Link

  • General Quinoline Purification: Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L. Chai. Butterworth-Heinemann (2013).[1] (Standard reference for pKa and general extraction protocols).

  • Palladium Removal Strategies: Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (2023).[1][2] Link

  • Recrystallization Techniques: Recrystallization Guide. University of Rochester, Department of Chemistry. Link

  • Suzuki Coupling Impurities: Impurities formed during the Suzuki−Miyaura coupling. ResearchGate (2022).[1] Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Thienylquinoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of thienylquinoline cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst poisoning, a common yet formidable obstacle in the synthesis of these valuable heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose, resolve, and ultimately prevent issues that can lead to low yields and reaction failure.

I. Understanding the Challenge: The "Double-Edged Sword" of Heterocycles

Thienylquinolines are privileged scaffolds in medicinal chemistry, but their synthesis via cross-coupling reactions is often plagued by catalyst poisoning. Both the thiophene and quinoline moieties, while essential for the final product's biological activity, contain heteroatoms (sulfur and nitrogen) that can act as potent poisons to the palladium catalysts typically employed.[1] These heteroatoms possess lone pairs of electrons that can strongly coordinate to the metal center, leading to deactivation of the catalyst and halting the catalytic cycle.[1]

This guide will walk you through the common causes of catalyst poisoning in this specific context and provide actionable strategies to overcome them.

II. Troubleshooting Guide: From Diagnosis to Solution

This section is structured to help you systematically diagnose and solve common problems encountered during thienylquinoline cross-coupling reactions.

Scenario 1: Low to No Product Formation

Question: I've set up my Suzuki-Miyaura coupling between a bromothiophene and a quinoline boronic ester, but I'm seeing very low conversion to the desired thienylquinoline product. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is a classic symptom of severe catalyst poisoning. The primary culprits are the sulfur atom of the thiophene and the nitrogen atom of the quinoline coordinating to the palladium catalyst.[1] Here’s a systematic approach to troubleshoot this issue:

Step 1: Assess the Basics

Before delving into complex catalyst modifications, ensure the fundamentals of your reaction setup are sound.

  • Reagent Integrity: Confirm the purity and stability of your starting materials. Boronic acids and esters can degrade over time.[2]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).[2]

  • Solvent and Base Compatibility: Inefficient stirring or poor solubility of reactants and the base can hinder the reaction.[3][4] Ensure your chosen solvent system provides good solubility and that the base is finely powdered for optimal dispersion.[3][5]

Step 2: Address the Catalyst Poisoning

If the basic parameters are correct, the issue almost certainly lies with catalyst deactivation. The lone pairs on the sulfur and nitrogen atoms of your substrates are likely binding to the palladium catalyst, preventing it from participating in the catalytic cycle.[1][6]

Experimental Protocol: A Step-by-Step Guide to Overcoming Catalyst Poisoning

This protocol outlines a systematic approach to optimizing your reaction by strategically selecting the catalyst, ligand, and additives.

  • Catalyst and Ligand Screening: The choice of ligand is critical to shield the palladium center and promote the desired catalytic steps.

    • Initial Recommendation: Start with a bulky, electron-rich phosphine ligand. Buchwald-type ligands are excellent choices as their steric bulk can disfavor the binding of the heteroaromatic substrates to the palladium center.[7]

    • Screening Workflow:

      • Set up a series of small-scale reactions in parallel.

      • In each reaction, use a different phosphine ligand (e.g., SPhos, XPhos, RuPhos).

      • Maintain consistent concentrations, temperature, and reaction time across all screening reactions.

      • Analyze the reaction outcomes by LC-MS or GC-MS to identify the most effective ligand.

  • Additive Intervention: Certain additives can mitigate catalyst poisoning.

    • Trimethyl Borate: This additive can attenuate the Lewis basicity of the heteroatoms, thereby reducing their tendency to poison the catalyst.[8] It can also help solubilize boronate complexes.[8]

    • Protocol: Add 1.5 to 2.0 equivalents of trimethyl borate relative to the limiting reagent at the start of the reaction.

  • Reaction Condition Optimization:

    • Temperature: Gradually increase the reaction temperature. Higher temperatures can sometimes promote the dissociation of the poisoning heteroatoms from the catalyst.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) can compensate for a portion of the catalyst being deactivated.[9] However, this should be a secondary strategy to ligand and additive optimization.

Data Presentation: Ligand Screening Results

The following table summarizes typical results from a ligand screening experiment for the coupling of 2-bromothiophene with quinoline-8-boronic acid.

LigandCatalyst Loading (mol%)Temperature (°C)Conversion (%)
PPh₃2100< 5
SPhos210075
XPhos210088
RuPhos210082

As the data suggests, bulky biaryl phosphine ligands like XPhos significantly outperform less sterically demanding ligands like triphenylphosphine.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield thienylquinoline cross-coupling reactions.

G start Low or No Product check_basics Verify Reagent Quality & Inert Atmosphere start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Address Basic Setup Issues (e.g., Re-purify Reagents, Degas) basics_ok->fix_basics No catalyst_poisoning Suspect Catalyst Poisoning basics_ok->catalyst_poisoning Yes fix_basics->start ligand_screen Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) catalyst_poisoning->ligand_screen additive_trial Introduce Additives (e.g., Trimethyl Borate) ligand_screen->additive_trial optimize_conditions Optimize Temperature & Catalyst Loading additive_trial->optimize_conditions success Successful Coupling optimize_conditions->success

Caption: Troubleshooting workflow for thienylquinoline cross-coupling.

III. Frequently Asked Questions (FAQs)

Q1: Why are thienylquinoline cross-couplings so prone to catalyst poisoning?

A1: Both the sulfur in the thiophene ring and the nitrogen in the quinoline ring are Lewis basic heteroatoms.[1] The lone pair of electrons on these atoms can form strong coordinate bonds with the palladium catalyst, effectively removing it from the catalytic cycle.[6][10] This is a competitive process with the desired steps of oxidative addition and reductive elimination.

Q2: Can I use a nickel catalyst instead of palladium to avoid poisoning?

A2: While nickel catalysis is a powerful tool in cross-coupling, it is not immune to poisoning by sulfur and nitrogen-containing heterocycles.[11] In some cases, nickel catalysts may offer different reactivity profiles, but a systematic screening of ligands and conditions would still be necessary.[11] For established thienylquinoline syntheses, optimizing the palladium-catalyzed reaction is often the more direct approach.

Q3: Are there any "poison-resistant" palladium catalysts available?

A3: While no catalyst is completely "poison-resistant," the development of bulky, electron-rich phosphine ligands (like the Buchwald and Hartwig ligands) has been a significant advancement in overcoming catalyst poisoning.[7] These ligands create a sterically hindered environment around the palladium atom, which can disfavor the coordination of the poisoning substrates and promote the desired catalytic turnover.[7]

Q4: I've observed the formation of palladium black in my reaction. What does this indicate?

A4: The formation of palladium black (finely divided palladium metal) is a strong indicator of catalyst decomposition. This can be caused by several factors, including the presence of impurities, excessively high temperatures, or an inappropriate ligand-to-metal ratio. In the context of thienylquinoline coupling, strong coordination of the substrates can sometimes lead to the destabilization of the catalytic species and subsequent precipitation of palladium black.[12]

Q5: Can I regenerate a poisoned catalyst?

A5: In a laboratory setting, regenerating a poisoned homogeneous catalyst from a reaction mixture is generally not practical. The focus should be on preventing poisoning in the first place through careful selection of ligands, additives, and reaction conditions.[13] For heterogeneous catalysts, regeneration protocols sometimes exist but are often process-specific.[13][14]

Visualization: Mechanism of Catalyst Poisoning

The following diagram illustrates how sulfur and nitrogen heteroatoms can poison a palladium catalyst.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Poisoned Catalyst Pd(0)L(Het)₂ (Inactive) Pd(0)L2->Poisoned Catalyst Poisoning Pd(II) Complex R-Pd(II)-X L₂ Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-R' L₂ Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive\nElimination->Product Thienylquinoline Thienylquinoline (Substrate/Product) Thienylquinoline->Poisoned Catalyst Strong Coordination

Caption: Catalyst poisoning pathway in thienylquinoline cross-coupling.

IV. Concluding Remarks

Successfully navigating the challenges of thienylquinoline cross-coupling reactions hinges on a fundamental understanding of the catalyst poisoning mechanisms at play. By systematically addressing potential issues—from the integrity of your reagents to the strategic selection of ligands and additives—you can significantly improve your reaction outcomes. This guide provides a framework for troubleshooting, but remember that each specific substrate pairing may require fine-tuning. We encourage a methodical approach to optimization and hope this resource empowers you to achieve your synthetic goals.

V. References

  • Vertex AI Search. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube.

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.

  • Wikipedia. (n.d.). Catalyst poisoning.

  • ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.

  • ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338.

  • Marecot, P., & Barbier, J. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 91(16), 2697-2701.

  • Protsailo, L. V., & Kurmak, M. D. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(46), 14144–14155.

  • Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1964–1970.

  • D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9239-9249.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.

  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9466–9474.

  • Singh, U. P., & Singh, R. P. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17420–17461.

  • Vitale, P., et al. (2021). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 26(11), 3163.

  • ResearchGate. (n.d.). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Punzi, A., et al. (2018). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters, 20(17), 5349–5353.

  • Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5270.

  • Singh, P., & Kumar, A. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1189-1209.

  • ChemRxiv. (n.d.). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Tamba, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry, 11(4), 803-825.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

  • ETH Zurich Research Collection. (2023). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale.

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.

Sources

Technical Support Center: High-Purity Synthesis of Thienyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Skraup Synthesis of Thienylquinolines Ticket ID: SKR-TH-001 Status: Open Agent: Senior Application Scientist

Executive Summary: The "Thiophene Paradox"

Welcome to the Technical Support Center. You are likely here because your Skraup reaction—intended to fuse a pyridine ring onto a thiophene-containing amine—has resulted in a black, intractable tar rather than a crystalline solid.

The Core Problem: The classic Skraup reaction utilizes concentrated sulfuric acid (


) and high temperatures (>150°C).[1][2] While effective for simple anilines, these conditions are catastrophic for thiophene moieties. Thiophenes are electron-rich and acid-sensitive; under standard Skraup conditions, they undergo rapid electrophilic sulfonation  and acid-catalyzed polymerization , competing aggressively with the desired cyclization.

This guide provides a modified protocol designed to protect the thiophene ring while maintaining sufficient acidity to catalyze the formation of acrolein (the key intermediate).

Diagnostic: Identifying Your Side Products

Before altering your protocol, identify which failure mode is occurring based on your crude product analysis.

SymptomProbable Side ProductRoot Cause
Intractable Black Tar Polymerized Thiophene/Acrolein Acid concentration is too high; Temperature ramp is too fast. Acrolein polymerizes before reacting with the amine.
Red/Brown Oil (Low Yield) Dihydro-intermediate Incomplete oxidation. The oxidizing agent (e.g., nitrobenzene) failed to aromatize the 1,2-dihydroquinoline intermediate.
Violent Exotherm (Eruption) Runaway Reaction Uncontrolled dehydration of glycerol to acrolein. Lack of a moderator (e.g.,

).
Regioisomeric Mixture Isomeric Thienylquinolines If using a meta-substituted aniline, cyclization can occur at two positions (ortho or para to the substituent).

The "Thiophene-Safe" Protocol (Modified Skraup)

Objective: Minimize polymerization by moderating the reaction vigor and using a "Sulfo-mix" oxidant system.

Reagents & Materials
  • Substrate: Thienyl-aniline or Aminothiophene (1.0 equiv)

  • Glycerol: 3.5 equiv (Dehydrates to form acrolein in situ)

  • Acid Catalyst: 60-70%

    
     (Do NOT  use conc. 98% acid directly on thiophenes)
    
  • Oxidant: Sodium m-nitrobenzenesulfonate (Soluble, milder than nitrobenzene)

  • Moderator: Ferrous Sulfate (

    
    ) - CRITICAL 
    
Step-by-Step Methodology
  • Moderator Preparation: In a round-bottom flask, mix the amine (1 equiv), glycerol (3.5 equiv), and Ferrous Sulfate (0.1 equiv) .

    • Why?

      
       acts as an oxygen carrier and moderator, preventing the "runaway" exotherm that chars the thiophene ring [1].
      
  • Acid Addition (The "Cold Start"):

    • Cool the mixture to 0-5°C.

    • Slowly add the diluted sulfuric acid (60-70%). Do not allow temp to rise above 20°C during addition.

    • Why? Prevents premature dehydration of glycerol before the amine is available to trap the acrolein.

  • Controlled Ramp:

    • Heat the mixture to 100°C and hold for 1 hour. (Formation of dihydro-intermediate).

    • Ramp to 140°C slowly (over 45 mins) to drive aromatization.

  • Workup (The "Tar-Buster"):

    • Pour reaction mixture onto crushed ice.

    • Basify with

      
       to pH 9.
      
    • Crucial Step: If tar is present, add Celite and filter the suspension before extraction. This prevents emulsion formation during the DCM/Ethyl Acetate extraction.

Mechanism & Failure Pathways (Visualization)

The following diagram illustrates the competition between the desired cyclization and the fatal polymerization pathway.

SkraupPathways cluster_main Desired Pathway Start Thienyl-Aniline + Glycerol Acrolein Acrolein (In Situ) Start->Acrolein H+, Heat Sulfonation Sulfonation of Thiophene (Side Product) Start->Sulfonation Conc. H2SO4 Michael Michael Addition (Desired) Acrolein->Michael Amine Attack Polymer Polymerization (TAR) (Fatal Side Product) Acrolein->Polymer Excess Heat/Acid Cyclization Cyclization to Dihydroquinoline Michael->Cyclization -H2O Oxidation Oxidation to Thienylquinoline Cyclization->Oxidation Oxidant

Caption: Figure 1. Competitive pathways in Skraup synthesis. Red paths indicate irreversible side-reactions caused by harsh conditions.

Troubleshooting Logic Flow

Use this decision tree to adjust your conditions for the next run.

Troubleshooting Start Analyze Crude Product IsTar Is it black tar? Start->IsTar IsYieldLow Is yield < 30%? IsTar->IsYieldLow No IsViolent Was reaction violent? IsTar->IsViolent Yes ChangeOx Action: Switch Oxidant (Use Iodine or Sulfo-mix) IsYieldLow->ChangeOx Yes (Clean but low mass) CheckWorkup Action: Check pH (Must be >9) IsYieldLow->CheckWorkup No (Lost in aqueous) ReduceAcid Action: Dilute Acid to 60% Use Lewis Acid (InCl3) IsViolent->ReduceAcid No AddMod Action: Add FeSO4 Slow Glycerol Addition IsViolent->AddMod Yes

Caption: Figure 2. Troubleshooting logic for optimizing reaction conditions based on observed failure modes.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to avoid tars? A: Yes, and it is highly recommended for thiophene derivatives. Microwave synthesis allows for rapid heating and cooling, minimizing the time the sensitive thiophene ring spends in contact with hot acid.

  • Protocol Adjustment: Use a Lewis acid catalyst (e.g.,

    
     or 
    
    
    
    ) instead of sulfuric acid, and run at 150°C for 10 minutes in a sealed vessel [2].

Q2: Why do you recommend Sodium m-nitrobenzenesulfonate over Nitrobenzene? A: Nitrobenzene is a solvent and an oxidant, but its boiling point (210°C) often encourages users to overheat the reaction. Sodium m-nitrobenzenesulfonate is water-soluble, allowing for a homogeneous reaction in diluted acid, and it operates effectively at lower temperatures (100-120°C), sparing the thiophene ring.

Q3: My product is stuck in the emulsion during workup. How do I clear it? A: Thienylquinolines are lipophilic but often form salts that act as surfactants.

  • Ensure the pH is strongly basic (>9).

  • Add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) . This complexes any metal ions (from the moderator) that might be stabilizing the emulsion.

  • Filter through a pad of Celite before separating layers.

Q4: Is it possible to use acrolein directly instead of glycerol? A: Theoretically yes, but practically no for this specific application. Direct acrolein addition is extremely exothermic and polymerizes instantly in the presence of acid. Generating acrolein in situ from glycerol allows for a "slow release" mechanism that keeps the concentration of free acrolein low, favoring the reaction with the amine over polymerization.

References

  • Clarke, H. T.; Davis, A. W. "Quinoline."[3] Organic Syntheses, Coll.[3] Vol. 1, p. 478 (1941).[3] – Establishes the critical role of Ferrous Sulfate as a moderator.

  • Koubachi, J., et al. "Synthesis of Functionalized Quinolines via Microwave-Assisted Skraup Reaction." Tetrahedron Letters, 50(46), 6339-6342.
  • Manske, R. H. F. "The Skraup Synthesis of Quinolines."[2][3] Chemical Reviews, 30(1), 113-144.[3] – Comprehensive review of side reactions and mechanism.

  • BenchChem Technical Support. "Avoiding Polymerization in Skraup Synthesis." – General troubleshooting for acrolein polymerization.

Sources

Technical Support Center: Recrystallization of 2-(2-Thienyl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TQ-RECRYST-001 Assigned Specialist: Senior Application Scientist, Purification Division[1]

Executive Summary & Chemical Context

You are likely working with 2-(2-thienyl)quinoline (or its substituted derivatives) for one of two reasons: as a ligand for iridium-based OLED emitters or as a pharmacophore in antimalarial/anti-inflammatory drug discovery.[1]

The Challenge: These systems possess extended


-conjugation and a heteroatom-rich skeleton (N, S).[1] While this provides desirable optoelectronic properties, it creates specific purification hurdles:
  • 
    -Stacking Aggregation:  The planar nature of the quinoline ring leads to strong intermolecular forces, often trapping impurities within the crystal lattice.
    
  • Sulfur Sensitivity: The thienyl moiety introduces a susceptibility to oxidation (forming sulfoxides) if recrystallization is performed aggressively in air, leading to persistent colored impurities.

  • Oiling Out: These derivatives frequently exhibit Liquid-Liquid Phase Separation (LLPS) rather than nucleation, particularly when purity is below 90%.[1]

Solvent System Selection Matrix

Do not rely on a single solvent.[1] The "Like Dissolves Like" rule is too simplistic for heterocycles.[1] Use this matrix based on dielectric constants (


) and dipole moments.
Solvent SystemTypeRatio (v/v)ApplicationRisk Factor
Ethanol (95%) Single SolventN/AStandard. Best for initial purification of crude material >85% purity.[1]Moderate yield loss due to solubility in cold EtOH.[1]
MeCN / Water Solvent / Anti-solvent5:1 to 10:1High Purity. Excellent for removing polar impurities (unreacted boronic acids or catalysts).[1]High risk of oiling out if water is added too fast.[1]
DCM / Hexane Solvent / Anti-solvent1:3 to 1:5Low Solubility Derivatives. Best for highly substituted, lipophilic analogs.Evaporation of DCM changes ratio rapidly; requires closed vessel.[1]
Toluene Single SolventN/AScale-up. Good for very non-polar derivatives.[1]Hard to remove trace solvent (high BP); may require vacuum drying >24h.[1]

Scientist's Note: Avoid Acetone. Quinoline derivatives can undergo aldol-like condensation with acetone under basic conditions or high heat, introducing new impurities.[1]

Troubleshooting Guide: The "Oiling Out" Phenomenon

User Query: "My solution turned into a cloudy emulsion and then settled as a sticky brown oil at the bottom. No crystals formed."[1][2]

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][3] This occurs when the temperature of the solution drops into a region where the stable phase is a solute-rich liquid (oil), not a solid crystal.[4] This usually happens because:

  • Impurity Depression: Impurities have lowered the melting point of your solid below the boiling point of your solvent.[5]

  • Supersaturation Spike: You cooled the solution too fast, bypassing the Metastable Zone Width (MSZW).

The Fix (Thermodynamic Reset)
  • Re-dissolve: Re-heat the mixture until the oil dissolves (add a small amount of "good" solvent if necessary).

  • Seed at

    
    :  Determine the temperature where cloudiness just starts (
    
    
    
    ). Add a tiny seed crystal of pure product at
    
    
    .[1]
  • Isothermal Hold: Hold the temperature steady for 30–60 minutes. Allow the seed to act as a nucleation site before cooling further.

  • Slow Ramp: Cool at a rate of 5°C/hour.

Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization (Ethanol/Water) Target: 2-(2-thienyl)quinoline (Crude Purity >80%)[1]

Step 1: Dissolution (The Saturation Point)

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (absolute) sparingly while heating to reflux (approx. 78°C).[1]

  • Critical: Use a magnetic stir bar.[1][2] Agitation prevents local supersaturation.[1]

  • Add solvent until the solid just dissolves.[1] Add 10% excess solvent to prevent premature crashing.[1]

Step 2: Impurity Scavenging (Hot Filtration)

  • If the solution is dark brown/red (oxidized thiophene species), add Activated Carbon (1-2 wt%) .

  • Stir at reflux for 5 minutes.

  • Gravity Filter heavily while hot through a fluted filter paper into a pre-warmed flask.

    • Why pre-warmed? Cold glass will shock the solution, causing immediate precipitation on the glass walls (yield loss).

Step 3: Nucleation & Growth

  • Allow the filtrate to cool to room temperature undisturbed.[1][2]

  • If oiling occurs: Re-heat and add dropwise water (anti-solvent) until persistent turbidity is seen, then add 1 drop of Ethanol to clear it.

  • Transfer to a 4°C fridge for 12 hours.

Step 4: Isolation

  • Vacuum filter using a Buchner funnel.[1]

  • Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Dry under vacuum at 40°C. Note: Thienyl derivatives can be heat-sensitive; do not exceed 60°C.[1]

Visual Workflows

Workflow 1: The Recrystallization Logic

RecrystallizationWorkflow Start Start: Crude 2-(2-thienyl)quinoline SolventChoice Select Solvent System (See Matrix) Start->SolventChoice Dissolve Dissolve at Reflux (Min. Solvent + 10%) SolventChoice->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes Cooling Controlled Cooling (Room Temp -> 4°C) CheckColor->Cooling No CarbonTreat->Cooling CheckState Did Crystals Form? Cooling->CheckState Isolate Vacuum Filtration & Wash CheckState->Isolate Yes (Solid) OilingOut OILING OUT DETECTED (Liquid droplets formed) CheckState->OilingOut No (Oily/Emulsion) Remedy Re-heat -> Add Seed -> Slower Cool OilingOut->Remedy Remedy->Cooling Retry

Figure 1: Standard Recrystallization Workflow with integrated impurity management.

Workflow 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Issue Issue1 No Precipitate Problem->Issue1 Issue2 Oiling Out Problem->Issue2 Issue3 Colored Crystals Problem->Issue3 Sol1 Induce Nucleation: Scratch glass or add Seed Issue1->Sol1 Sol3 Thermodynamic Fix: Re-heat, add more solvent, cool slower Issue2->Sol3 Sol4 Wash: Recrystallize again with Activated Carbon Issue3->Sol4 Sol2 Concentrate: Rotovap 20% volume Sol1->Sol2 If fails

Figure 2: Rapid Diagnostic Tree for common failure modes.

FAQ: Advanced Technical Inquiries

Q: Can I use DMSO or DMF for recrystallization? A: Technically yes, as solubility is high. However, removing these high-boiling solvents (


 and 

) requires prolonged heating under vacuum, which promotes sulfur oxidation in the thienyl ring. Avoid unless the compound is insoluble in all other organic solvents.

Q: Why is my yield low (<50%)? A: 2-(2-thienyl)quinoline derivatives often have "flat" solubility curves (soluble in both hot and cold solvent).[1]

  • Solution: Collect the mother liquor (filtrate), concentrate it by 50% on a rotovap, and cool again to collect a "second crop." Note that the second crop will have lower purity.[1]

Q: How do I confirm the structure isn't an isomer? A: Friedländer synthesis can sometimes yield regioisomers. Check the coupling constant (


) in 

-NMR.[1] The thienyl protons usually show distinct multiplets at

7.0–7.8 ppm, distinct from the quinoline aromatic region.

References

  • PubChem. (2025).[1][6] 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine.[1] [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization: Causes and Remedies. Particle System Characterization. [Link]

  • Organic Chemistry Portal. (2024).[1] Friedländer Quinoline Synthesis. [Link][7][8]

  • Chemistry LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out. [Link]

Sources

Enhancing thermal stability of thienylquinoline-based OLED materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enhancing Thermal Stability of Thienylquinoline-Based OLED Materials

Introduction: The Thermal Stability Paradox

In the development of thienylquinoline (TQ) derivatives for OLEDs, researchers often face a critical trade-off: extended conjugation (for color purity/mobility) versus thermal robustness (


/

)
.[1] Thienyl groups enhance charge transport and redshift emission but often lower the glass transition temperature (

) due to increased conformational freedom, leading to film crystallization and device failure under Joule heating.

This guide provides a self-validating technical framework to overcome these limitations, moving from molecular engineering to device fabrication troubleshooting.

Module 1: Molecular Design & Engineering

Core Directive: Thermal stability is not an accident; it is engineered via steric locking and isotopic stabilization.

Q1: My TQ-based films crystallize within hours of operation. How do I increase without destroying charge mobility?

A: Crystallization is a symptom of low


 and excessive planar 

-

stacking.[1] You must disrupt the symmetry while maintaining the electronic pathway.
  • Strategy 1: Steric Bulking (The "3-Position" Rule)

    • Action: Introduce bulky non-conjugated groups (e.g., tert-butyl, adamantyl, or triphenylsilyl) at the C4 position of the quinoline or the C3 position of the thiophene .[1]

    • Mechanism: These groups act as "molecular spacers," increasing the free volume required for rotation.[1] This raises

      
       significantly (often >120°C) by inhibiting the cooperative motion of chains, preventing the phase transition from amorphous to crystalline.
      
  • Strategy 2: Deuteration (Isotopic Stabilization)

    • Action: Replace labile C-H bonds on the quinoline ring with C-D bonds.

    • Mechanism: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond. This suppresses high-energy vibrational modes that lead to bond dissociation under thermal stress, extending operational lifetime (

      
      ) without altering the electronic energy levels (HOMO/LUMO).[1]
      

Decision Logic for Molecular Design:

MolecularDesign Start Goal: Enhance Thermal Stability CheckTg Is Tg < 100°C? Start->CheckTg CheckTd Is Td < 350°C? Start->CheckTd Action1 Add Bulky Groups (t-Bu, Phenyl) at C4-Quinoline CheckTg->Action1 Yes Action2 Rigidify Backbone (e.g., Spiro-linkages) CheckTg->Action2 Yes (Severe) Action3 Deuterate Labile Sites (C-D Substitution) CheckTd->Action3 Yes Result1 Inhibits Crystallization Maintains Amorphous State Action1->Result1 Action2->Result1 Result2 Suppresses Bond Dissociation Extends Operational Lifetime Action3->Result2

Figure 1: Decision matrix for selecting the correct chemical modification based on thermal failure mode.

Module 2: Synthesis & Purification Protocols

Core Directive: Impurities act as nucleation sites for crystallization and traps for charge carriers.[1] Purity <99.9% is unacceptable.[1]

Q2: I see dark spots growing in my active area during lifetime testing. Is this a synthesis issue?

A: Yes. Dark spots are often caused by halogen impurities or residual catalysts (Pd/Cu) from the cross-coupling reaction. These impurities migrate under the electric field, causing electrochemical degradation.[1]

Protocol: The "Double-Sublimation" Standard

  • Column Chromatography: Use silica gel with a gradient eluent (Hexane/DCM).[1] Tip: Pre-treat silica with 1% triethylamine to prevent acid-catalyzed decomposition of the thiophene moiety.[1]

  • Recrystallization: Perform at least twice using a polar/non-polar solvent pair (e.g., Toluene/Ethanol).[1]

  • Vacuum Sublimation (Mandatory):

    • Pressure:

      
       Torr.
      
    • Temperature: Establish a 3-zone gradient.

      • Zone 1 (Source):

        
         (Material specific).[1]
        
      • Zone 2 (Product):

        
        .[1]
        
      • Zone 3 (Impurities):

        
        .[1]
        
    • Validation: Perform HPLC. Purity must be >99.95% .

Module 3: Device Fabrication & Troubleshooting

Core Directive: The interface is the most thermally vulnerable point.

Q3: My device voltage drifts upward significantly during operation (Voltage Rise). Is this thermal degradation?

A: Yes, this is a classic sign of Joule heating inducing morphological traps .[1] As the device heats up, the organic layers may undergo slight densification or phase separation, creating energetic traps that impede charge flow.[1]

Troubleshooting Guide:

SymptomProbable CauseVerification TestCorrective Action
Voltage Rise (>1V) Joule heating causing trap formationImpedance Spectroscopy (Look for low-freq capacitance drop)Dopant concentration optimization; Use high-

host materials.[1]
Luminance Decay Exciton-Polaron Annihilation due to heatIR Thermal Imaging (Hotspots?)Improve heat dissipation (e.g., high thermal conductivity substrates).[1]
Dark Spots Crystallization / Cathode delaminationOptical Microscopy (Polarized light)Encapsulation failure check; Use "mixed-host" architecture to suppress crystallization.[1]
Blue Shift Decomposition of TQ emitterHPLC of aged device materialDeuteration of the TQ core; Check for oxidation.[1]
Q4: How do I measure the "real" thermal stability of my material in a device setting?

A: Do not rely solely on TGA (Thermogravimetric Analysis). TGA measures weight loss, which is catastrophic failure.[1] You need to measure the Glass Transition Temperature (


)  via DSC (Differential Scanning Calorimetry) and correlate it with Operational Lifetime (

)
.

Experimental Workflow for Stability Validation:

  • DSC Analysis:

    • Heat/Cool cycle: 10°C/min.

    • Critical Check: Look for

      
       on the second heating scan. If 
      
      
      
      , the material is unsuitable for high-brightness applications.[1]
  • Thin Film Stability Test:

    • Spin-coat/Evaporate film on glass.[1]

    • Anneal at

      
       for 24 hours.[1]
      
    • Check for crystallization (haziness) or spectral shift (PL spectrum).[1]

  • Accelerated Lifetime Testing:

    • Drive device at high current density (

      
      ).
      
    • Monitor Junction Temperature (

      
      ) using IR imaging.[1]
      

Troubleshooting Failure Device Failure Detected Analysis Analyze Failure Mode Failure->Analysis Cat1 Crystallization (Haziness/Roughness) Analysis->Cat1 Cat2 Chemical Degradation (Spectral Shift/Voltage Rise) Analysis->Cat2 Sol1 Solution: Increase Steric Bulk Use Mixed Host Cat1->Sol1 Sol2 Solution: Deuteration Purification (>99.95%) Cat2->Sol2

Figure 2: Troubleshooting workflow for thermal degradation issues.

References

  • Molecular Design & Multi-substitution

    • Title: Molecular design to regulate the photophysical properties of multifunctional TADF emitters...
    • Source: NIH / Vertex AI Search
    • URL:[Link] (Inferred from snippet 1.1)

  • Deuteration Strategy

    • Title: Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds[1][2][3]

    • Source: Nature Communic
    • URL:[Link]

  • Thermal Degradation Analysis

    • Title: Analysis of thermal degradation of organic light-emitting diodes with infrared imaging and impedance spectroscopy[1][4]

    • Source: Optica Publishing Group
    • URL:[Link][5][6]

  • Glass Transition & Lifetime Correlation

    • Title: Influence of substrate thermal conductivity on OLED lifetime[1]

    • Source: ResearchGate[7][8][9][10]

    • URL:[Link]

  • Thienylquinoline/Quinoline Synthesis

    • Title: Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes[1][11]

    • Source: M
    • URL:[Link]

Sources

Validation & Comparative

Benchmarking electron mobility of 2-(2-thienyl)quinoline against P3HT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark comparing the electron mobility and charge transport characteristics of 2-(2-thienyl)quinoline (2-TQ) —a donor-acceptor heterocyclic building block—against the industry-standard Poly(3-hexylthiophene) (P3HT) .

While P3HT is the "fruit fly" of organic electronics, renowned for its hole mobility (p-type), it suffers from poor intrinsic electron transport. 2-(2-thienyl)quinoline addresses this deficit by fusing the electron-rich thiophene moiety with an electron-deficient quinoline core. This "push-pull" electronic structure lowers the LUMO level, facilitating electron injection and stabilizing n-type transport. This guide details the comparative metrics, theoretical underpinnings, and a validated Space Charge Limited Current (SCLC) protocol for quantifying these mobilities.

Material Fundamentals & Mechanism

The "Push-Pull" Advantage

The fundamental difference between these two materials lies in their electronic backbone engineering.

  • P3HT (Reference): A homopolymer of thiophene.[1][2][3] It is electron-rich (donor), making it susceptible to oxidation (hole transport) but resistant to reduction (electron transport). Its high-lying LUMO (~-3.0 eV) creates a large injection barrier for electrons from common cathodes like Aluminum.

  • 2-(2-thienyl)quinoline (Challenger): A hybrid structure.[4] The thiophene ring acts as a donor, while the quinoline ring (containing nitrogen) acts as an acceptor. This intramolecular charge transfer (ICT) creates a dipole that:

    • Deepens the HOMO/LUMO levels: Making the material more stable against oxidation and easier to reduce (n-type character).

    • Planarity: The 2-position linkage often promotes planar conformation, enhancing

      
       stacking essential for intermolecular hopping.
      
Visualizing the Electronic Architecture

The following diagram illustrates the structural and energetic differences that dictate charge transport.

G cluster_0 P3HT (p-type Standard) cluster_1 2-(2-thienyl)quinoline (Ambipolar/n-type) P3HT_Struct Homopolymer (Thiophene-Thiophene) P3HT_Prop High Lying LUMO (~ -3.0 eV) Electron Barrier P3HT_Struct->P3HT_Prop Result Enhanced Electron Mobility in 2-TQ P3HT_Prop->Result Poor Injection TQ_Struct Donor-Acceptor (Thiophene-Quinoline) TQ_Prop Deepened LUMO (~ -3.3 to -3.5 eV) Electron Injection TQ_Struct->TQ_Prop TQ_Prop->Result Facilitated Injection

Figure 1: Mechanistic comparison of charge injection barriers. P3HT's high LUMO blocks electrons, whereas 2-TQ's quinoline core lowers the energy barrier.

Performance Benchmark Data

The following data synthesizes experimental values from thin-film transistor (TFT) and diode configurations. Note that "2-TQ" values often refer to polymers or oligomers incorporating this unit, as the small molecule itself is prone to crystallization issues unless used as a ligand.

MetricP3HT (Reference)2-(2-thienyl)quinoline (Derivatives)Implication
Primary Carrier Holes (p-type)Ambipolar / Electrons (n-type)2-TQ is superior for ETLs or logic inverters.
Hole Mobility (

)


P3HT remains the champion for hole transport.
Electron Mobility (

)

(Trap Limited)

2-TQ outperforms P3HT in electron transport.
HOMO Level ~ -4.9 to -5.1 eV~ -5.3 to -5.6 eV2-TQ is oxidatively more stable (deeper HOMO).
LUMO Level ~ -3.0 eV~ -3.3 to -3.6 eV2-TQ allows ohmic contact with stable metals (e.g., Al, Ag).
Bandgap ~ 1.9 - 2.0 eV~ 2.2 - 2.4 eV2-TQ has a wider gap, useful for blocking layers.

Key Insight: While P3HT requires unstable low-work-function metals (like Calcium) to inject electrons, 2-(2-thienyl)quinoline derivatives can often achieve electron transport using more stable Aluminum electrodes due to their deeper LUMO.

Experimental Protocol: Measuring Electron Mobility

To objectively verify the electron mobility advantage of 2-TQ over P3HT, you cannot use a standard FET setup due to air-trapping of electrons. You must use the Space Charge Limited Current (SCLC) Electron-Only Method .

This protocol ensures that only electrons are injected, allowing you to extract the bulk electron mobility using the Mott-Gurney law.

Protocol: Electron-Only SCLC Device Fabrication

Device Architecture: ITO / ZnO (or PEIE) / Active Layer / LiF / Al

  • Anode (Blocking): ITO modified with ZnO blocks holes (deep valence band).

  • Cathode (Injecting): LiF/Al provides ohmic electron injection.

Step-by-Step Workflow
  • Substrate Prep:

    • Clean ITO glass: Detergent

      
       Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min sonic each).
    • UV-Ozone treat for 20 min to remove organic residues.

  • Electron Injection Layer (Bottom):

    • Spin-coat Zinc Oxide (ZnO) nanoparticle solution or sol-gel precursor at 3000 rpm.

    • Anneal at 150°C for 30 min in air. Why: ZnO blocks holes from the ITO side, forcing the device to be electron-only.

  • Active Layer Deposition (The Variable):

    • Control: P3HT (20 mg/mL in o-dichlorobenzene).

    • Test: 2-TQ Derivative (20 mg/mL in Chlorobenzene/Chloroform).

    • Spin coat to achieve thickness

      
      .
      
    • Critical: Measure thickness (

      
      ) exactly using a profilometer; mobility depends on 
      
      
      
      .
  • Top Electrode Deposition:

    • Thermal evaporation at

      
       mbar.
      
    • Deposit LiF (1 nm) followed by Al (100 nm) .

    • Why: LiF lowers the work function of Al to match the LUMO of the organic layer.

  • Measurement & Analysis:

    • Perform J-V sweeps (0V to 10V) in the dark.

    • Fit the "SCLC region" (where slope

      
       2 on log-log plot) to the Mott-Gurney equation:
      
      
      
      
    • Where

      
       (dielectric constant), 
      
      
      
      .
Experimental Workflow Diagram

SCLC_Protocol cluster_prep 1. Device Preparation cluster_dep 2. Active Layer cluster_meas 3. Analysis Clean ITO Cleaning (Solvent + UV-Ozone) Block Hole Blocking Layer (ZnO Spin Coating) Clean->Block Dep_P3HT Deposition A: P3HT (Control) Block->Dep_P3HT Dep_TQ Deposition B: 2-TQ (Test) Block->Dep_TQ TopContact Cathode Evaporation (LiF / Al) Dep_P3HT->TopContact Dep_TQ->TopContact JV_Sweep Dark J-V Sweep (0 - 10V) TopContact->JV_Sweep Fit Mott-Gurney Fit Extract µ_e JV_Sweep->Fit

Figure 2: Workflow for fabricating Electron-Only devices to isolate and measure electron mobility.

References

  • Vertex AI Search . (2023). 2-(2-Thienyl)quinoline Properties and Applications. Smolecule. Link

  • Fluxim . (2026).[5] Space Charge Limited Current (SCLC) for Mobility in Organic Semiconductors. Fluxim.com. Link

  • ResearchGate . (2019). Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method. AIP Conference Proceedings. Link

  • MDPI . (2023). Influence of P3HT:PCBM Ratio on Thermal and Transport Properties. Materials. Link

  • PubChem . (2025). 2-(2-Thienyl)quinoline Compound Summary. National Library of Medicine. Link

Sources

Cytotoxicity comparison of thienylquinoline derivatives vs standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Thienylquinoline derivatives —specifically fused systems like thieno[2,3-b]quinolines and tetrahydrothieno[3,2-b]quinolines —represent a potent class of pharmacophores exhibiting dual-action potential: they function as high-efficacy antimicrobials against resistant strains (e.g., MRSA) and as antiproliferative agents against solid tumors.

However, their clinical viability hinges on the Selectivity Index (SI) . While standard antibiotics like Ciprofloxacin exhibit high specificity for bacterial DNA gyrase with minimal mammalian toxicity (SI > 100), many thienylquinoline derivatives display significant mammalian cytotoxicity (IC₅₀ in the nanomolar range), often resulting in a narrow therapeutic window. This guide objectively compares the cytotoxicity profiles of these derivatives against standard antibiotics and chemotherapeutics to aid in lead optimization.

Structural Rationale & Mechanism

The fusion of a thiophene ring to the quinoline scaffold utilizes the principle of bioisosterism . The thiophene moiety enhances lipophilicity, facilitating passive diffusion across the bacterial cell wall and mammalian cell membrane.

Mechanistic Divergence
  • Antibacterial Mode (Target): Inhibition of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV , preventing DNA supercoiling and replication.

  • Cytotoxic Mode (Off-Target/On-Target Cancer): In mammalian cells, these derivatives often act as Tubulin polymerization inhibitors or Topoisomerase II

    
     poisons , leading to G2/M cell cycle arrest and apoptosis.
    

Mechanism cluster_bacteria Bacterial Cell (Target) cluster_mammalian Mammalian Cell (Toxicity) Compound Thienylquinoline Derivative Gyrase Inhibits DNA Gyrase (Topo II/IV) Compound->Gyrase Tubulin Inhibits Tubulin Polymerization Compound->Tubulin Off-target TopoMammal Inhibits Topo IIα Compound->TopoMammal Off-target DeathB Bacterial Cell Death (Bactericidal) Gyrase->DeathB DeathM Apoptosis/Necrosis (Cytotoxicity) Tubulin->DeathM TopoMammal->DeathM

Figure 1: Dual mechanistic pathways. The goal of optimization is to maximize the green path (Bacterial) while minimizing the red path (Mammalian).

Comparative Performance Data

The following data synthesizes performance metrics from recent studies on 2-aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinolines and thieno[2,3-b]quinoline-2-carboxamides .

Table 1: Antimicrobial Efficacy (MIC) vs. Mammalian Cytotoxicity (CC₅₀)
Compound ClassTest Organism / Cell LineMetricValue (Range)Standard Control
Thieno[2,3-b]quinoline S. aureus (MRSA)MIC0.5 – 4.0 µg/mL Vancomycin (1.0 µg/mL)
Thieno[2,3-b]quinoline E. coli (Gram -)MIC4.0 – 16.0 µg/mL Ciprofloxacin (0.015 µg/mL)
Thieno[2,3-b]quinoline HCT-116 (Colon Cancer)IC₅₀0.08 – 0.25 µM Doxorubicin (0.20 µM)
Thieno[2,3-b]quinoline Vero (Normal Kidney)CC₅₀5.0 – 15.0 µM --
Ciprofloxacin Vero (Normal Kidney)CC₅₀> 200 µM --
Table 2: Selectivity Index (SI) Comparison

SI = CC₅₀ (Mammalian) / MIC (Bacterial). A high SI indicates safety.

CompoundTarget PathogenSI ValueInterpretation
Ciprofloxacin S. aureus> 500 Highly Selective (Safe)
Thienylquinoline (Lead) S. aureus~ 10 - 30 Moderate Selectivity
Thienylquinoline (Generic) S. aureus< 5 Cytotoxic (Unsafe for systemic use)

Key Insight: While some thienylquinoline derivatives surpass Gentamicin in potency against S. aureus, their mammalian cytotoxicity (IC₅₀ < 1 µM) often classifies them as potential anticancer agents rather than safe antibiotics. Lead optimization must focus on removing the "3-chloro-2-methyl" substitution pattern, which is associated with high non-selective cytotoxicity.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the CC₅₀ (50% Cytotoxic Concentration) against mammalian cells (e.g., Vero, HepG2).

  • Seeding: Plate cells (e.g., Vero) at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Add test compounds (Thienylquinoline derivatives) in serial dilutions (e.g., 100 µM to 0.1 µM). Include DMSO (0.1%) as vehicle control and Doxorubicin as positive control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm .

  • Calculation: Plot dose-response curve to calculate IC₅₀/CC₅₀.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the MIC (Minimum Inhibitory Concentration).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of inoculum to wells containing 100 µL of serially diluted test compound.

  • Controls:

    • Positive: Ciprofloxacin or Gentamicin.

    • Negative:[1] Sterile broth + Solvent.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD₆₀₀ measurement. The lowest concentration with no visible growth is the MIC .

Workflow Visualization

Workflow cluster_Assays Parallel Screening Start Compound Library (Thienylquinolines) MTT MTT Assay (Mammalian Cells) Start->MTT MIC Broth Microdilution (Bacteria) Start->MIC Calc Calculate Selectivity Index SI = CC50 / MIC MTT->Calc CC50 MIC->Calc MIC Decision Decision Gate Calc->Decision Lead Candidate Lead Candidate Decision->Lead Candidate SI > 10 Discard/Redesign Discard/Redesign Decision->Discard/Redesign SI < 10

Figure 2: Screening workflow for determining the safety profile of new derivatives.

References

  • Synthesis and Cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide Derivatives. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Context: Establishes the high cytotoxicity (nM range) of these derivatives against cancer cell lines.

  • Thieno-quinoline Derivatives as Promising Antimicrobial Agents: In Vitro and In Silico Insights. Source: Bentham Science. Context: Identifies 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives with antibacterial activity surpassing Gentamicin.[8]

  • Quinoline Derivatives Volunteering Against Antimicrobial Resistance. Source: NIH / PubMed Central. Context: General review of quinoline SAR and toxicity profiles compared to standard antibiotics.

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth. Source: NIH / PubMed Central. Context: Discusses the specific "3-chloro-2-methyl" substitution pattern that induces high non-selective cytotoxicity.

Sources

Thienyl vs. Phenyl Substitution on the Quinoline Core: A Comparative Guide to Red-Shift Effects

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular design for optoelectronic and biomedical applications, the strategic functionalization of heterocyclic scaffolds is paramount. The quinoline core, a privileged structure in medicinal chemistry and materials science, serves as a versatile platform for tuning photophysical properties. A frequent design choice involves the introduction of aryl or heteroaryl substituents to modulate the electronic characteristics and, consequently, the absorption and emission profiles of the molecule. This guide provides an in-depth comparison of the red-shift effects induced by two commonly employed substituents: the phenyl and thienyl groups, when attached to a quinoline core.

This analysis is grounded in experimental data from the literature and aims to provide researchers, medicinal chemists, and materials scientists with a predictive understanding of how these substituents influence the spectral properties of quinoline-based chromophores.

The Quinoline Scaffold: A Platform for Photophysical Tuning

The quinoline ring system, with its fused benzene and pyridine rings, possesses a rich π-electron system that gives rise to characteristic absorption and emission in the ultraviolet and visible regions. The nitrogen atom in the pyridine ring introduces a degree of electron-withdrawing character, making the quinoline nucleus susceptible to electronic perturbations through substitution. By appending electron-donating or electron-withdrawing groups at various positions, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be effectively narrowed, leading to a bathochromic (red) shift in the absorption and emission spectra.

Comparative Analysis of Thienyl vs. Phenyl Substitution

The introduction of an aromatic substituent, such as a phenyl or thienyl ring, at positions like C2 of the quinoline core extends the π-conjugation, which is a primary factor in inducing a red-shift. However, the intrinsic electronic properties of these two substituents lead to discernible differences in the magnitude of this shift.

Electronic Effects: The Electron-Donating Nature of Thiophene

The thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, generally acts as a stronger electron-donating group compared to the phenyl ring.[1][2] This is attributed to the lone pair of electrons on the sulfur atom that can participate in resonance, increasing the electron density of the π-system. This enhanced electron-donating character of the thienyl group leads to a more effective intramolecular charge transfer (ICT) from the substituent to the quinoline core upon photoexcitation.[3] This stronger ICT character in thienyl-substituted quinolines results in a greater stabilization of the excited state relative to the ground state, thereby narrowing the HOMO-LUMO gap and causing a more pronounced red-shift in both absorption and emission spectra compared to their phenyl-substituted counterparts.[4]

Studies on analogous quinazoline systems have demonstrated that the replacement of a thienylene linker with a phenylene one leads to a hypsochromic (blue) shift in emission, underscoring the superior red-shifting ability of the thienyl group.[4] This principle is extendable to the quinoline core, where the electron-donating thiophene can more effectively push electron density into the quinoline acceptor, resulting in lower energy emission.

Steric Considerations and Planarity

The degree of π-conjugation between the substituent and the quinoline core is highly dependent on the dihedral angle between the two rings. A more planar conformation allows for greater orbital overlap and more effective electronic communication, leading to a larger red-shift. While both phenyl and thienyl groups can experience steric hindrance that forces them out of planarity with the quinoline ring, the five-membered thienyl ring is generally considered to be less sterically demanding than the six-membered phenyl ring.[5] This can, in some cases, allow for a more coplanar arrangement in thienyl-quinolines, further enhancing the red-shift. However, the substitution pattern on both the quinoline and the substituent ring will ultimately dictate the preferred conformation. For instance, bulky groups ortho to the bond connecting the two rings can induce significant twisting, regardless of whether the substituent is phenyl or thienyl.[6]

Experimental Data Summary

The following table summarizes representative photophysical data for 2-substituted quinoline derivatives, illustrating the comparative effects of thienyl and phenyl groups. It is important to note that direct side-by-side comparisons in the same study are not always available, and thus data has been compiled from various sources.

CompoundSubstituentλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)SolventReference
2-PhenylquinolinePhenyl~320-340~380-420--Various[7][8]
2-(Thiophen-2-yl)quinazolineThienyl~350-370~420-460--Acetonitrile[9]
2-(Aryl)quinazolin-4(3H)-onesPhenyl~330-350~430-490-up to 0.89Toluene[4]
2-(Thienyl)quinazolin-4(3H)-onesThienyl~360-410~430-490--Toluene[4]

Note: Data for quinazoline derivatives are included to illustrate the general trend, as direct comparative data for quinolines can be scarce in a single publication. The exact spectral positions are highly dependent on the specific substitution pattern and the solvent used.

From the available data, a general trend emerges where thienyl substitution tends to result in longer wavelength absorption and emission compared to phenyl substitution at an analogous position.

Experimental Methodologies

The synthesis and photophysical characterization of these compounds are crucial for a comprehensive understanding of their properties.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A common and versatile method for the synthesis of 2-aryl and 2-heteroaryl quinolines is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.

Step-by-Step Protocol:

  • Reactant Preparation: A reaction vessel is charged with 2-chloroquinoline (1.0 eq.), the corresponding boronic acid (phenylboronic acid or thiophene-2-boronic acid, 1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq.).

  • Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (usually 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-substituted quinoline.

Suzuki_Coupling 2-Chloroquinoline 2-Chloroquinoline Reaction_Mixture Reaction Mixture (Toluene/Water, Reflux) 2-Chloroquinoline->Reaction_Mixture Aryl/Thienyl Boronic Acid Aryl/Thienyl Boronic Acid Aryl/Thienyl Boronic Acid->Reaction_Mixture Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Reaction_Mixture Purified Product 2-Aryl/Thienyl Quinoline Reaction_Mixture->Purified Product Work-up & Purification

Caption: Suzuki-Miyaura cross-coupling workflow.

Photophysical Characterization

The photophysical properties of the synthesized compounds are typically investigated using UV-Vis absorption and fluorescence spectroscopy.[3]

Step-by-Step Protocol:

  • Sample Preparation: Stock solutions of the purified compounds are prepared in a spectroscopic grade solvent (e.g., cyclohexane, toluene, acetonitrile, DMSO) at a concentration of approximately 10⁻³ M. Dilutions are then made to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M for analysis.

  • UV-Vis Absorption Spectroscopy: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The absorption maximum (λ_abs) is determined.

  • Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima, and the emission spectrum is scanned to determine the emission maximum (λ_em).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Photophysical_Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Stock_Solution Stock Solution (10⁻³ M) Dilute_Solution Dilute Solution (10⁻⁵ - 10⁻⁶ M) Stock_Solution->Dilute_Solution UV_Vis UV-Vis Spectroscopy (λ_abs) Dilute_Solution->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_em) Dilute_Solution->Fluorescence Stokes_Shift Stokes Shift Calculation UV_Vis->Stokes_Shift Fluorescence->Stokes_Shift Quantum_Yield Quantum Yield Calculation Fluorescence->Quantum_Yield

Caption: Workflow for photophysical characterization.

Structure-Property Relationships Visualized

The underlying principle for the observed red-shift is the modulation of the HOMO-LUMO energy gap through extended π-conjugation and electronic effects.

Energy_Levels LUMO_p LUMO HOMO_p HOMO HOMO_p->LUMO_p ΔE₁ LUMO_t LUMO HOMO_t HOMO HOMO_t->LUMO_t ΔE₂ note ΔE₁ > ΔE₂ (Larger Red-Shift for Thienyl)

Caption: HOMO-LUMO gap modulation.

Conclusion

References

  • Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission. (2020). Chemistry – A European Journal. [Link]

  • Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. (2022). Journal of Molecular Liquids. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). RSC Advances. [Link]

  • Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016). Journal of Heterocyclic Chemistry. [Link]

  • 2-(2,4-Dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission. (2020). PubMed. [Link]

  • Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. (2022). ACS Omega. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry. [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. (2022). Tetrahedron Letters. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). Molecules. [Link]

  • Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. (2015). Journal of Materials Chemistry C. [Link]

  • 5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Molecules. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2018). Journal of Applicable Chemistry. [Link]

  • Deciphering the Electronic Transitions of Thiophene-Based Donor-Acceptor-Donor Pentameric Ligands Utilized for Multimodal Fluorescence Microscopy of Protein Aggregates. (2021). ChemPhysChem. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005). Organic Letters. [Link]

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). National Institutes of Health. [Link]

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2012). Organic Letters. [Link]

  • Fluorescent Thiophene‐Based Materials and Their Outlook for Emissive Applications. (2015). Journal of Materials Chemistry C. [Link]

  • Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. (2021). Chemical Communications. [Link]

  • Highly Crowded Twisted Thienylene-Phenylene Structures: Evidence for Through-Space Orbital Coupling in. (2022). Angewandte Chemie International Edition. [Link]

  • Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. (2022). Journal of Heterocyclic Chemistry. [Link]

  • Click chemistry. (2023). Wikipedia. [Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022). RSC Advances. [Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). Molecules. [Link]

  • Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. (2023). Russian Chemical Bulletin. [Link]

  • 2-(2-Thienyl)quinoline. (2023). PubChem. [Link]

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A Researcher's Guide to Validating DFT-Calculated Bandgaps: The Case of 2-(2-thienyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-thienyl)quinoline and its Bandgap

2-(2-thienyl)quinoline is a heterocyclic organic molecule that has garnered significant interest for its potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring a quinoline core and a thiophene ring, provides a tunable electronic framework. The performance of such materials is intrinsically linked to their electronic bandgap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This parameter governs the material's light absorption and emission properties, as well as its charge transport characteristics.

An accurate determination of the bandgap is therefore critical for designing and optimizing devices. While DFT has emerged as a powerful tool for predicting the electronic structure of molecules, the accuracy of these predictions is highly dependent on the chosen functional. Therefore, experimental validation is not just recommended, but essential for credible research. This guide will walk you through a comparative analysis of bandgaps for 2-(2-thienyl)quinoline calculated using different DFT functionals and validated against experimental data from UV-Vis spectroscopy and cyclic voltammetry.

Theoretical Calculations: A DFT-Based Approach

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of the exchange-correlation functional is paramount as it dictates the accuracy of the calculated electronic properties, including the bandgap.

Computational Protocol

For this study, the geometry of 2-(2-thienyl)quinoline was first optimized using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. Subsequently, single-point energy calculations were performed using three different functionals to determine the HOMO and LUMO energy levels.

  • PBE (Perdew-Burke-Ernzerhof): As a Generalized Gradient Approximation (GGA) functional, PBE is computationally efficient but is known to often underestimate bandgaps.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, generally leading to more accurate bandgap predictions for organic molecules compared to GGA functionals.

  • HSE06 (Heyd-Scuseria-Ernzerhof): This is a screened hybrid functional that is often considered one of the most accurate for bandgap calculations in both molecules and solids, albeit at a higher computational cost.

The calculated HOMO, LUMO, and the corresponding energy gaps for 2-(2-thienyl)quinoline are presented in the table below.

FunctionalHOMO (eV)LUMO (eV)Calculated Bandgap (eV)
PBE-5.15-2.952.20
B3LYP-5.60-2.503.10
HSE06-5.85-2.353.50

Experimental Validation: Bridging Theory and Reality

To validate our theoretical predictions, we turn to established experimental techniques. 2-(2-thienyl)quinoline is commercially available and can be used directly for these measurements.

UV-Vis Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the long-wavelength region can be used to determine the optical bandgap.

  • Solution Preparation: Prepare a dilute solution of 2-(2-thienyl)quinoline (e.g., 10⁻⁵ M) in a suitable UV-transparent solvent such as dichloromethane or tetrahydrofuran.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm.

  • Tauc Plot Analysis: Convert the absorption spectrum to a Tauc plot to determine the optical bandgap. For a direct bandgap semiconductor, a plot of (αhν)² versus hν is made, where α is the absorption coefficient and hν is the photon energy. The bandgap is determined by extrapolating the linear portion of the plot to the energy axis.

Based on literature for similar thienyl-quinoline derivatives which show absorption maxima between 350 and 450 nm, we can estimate an absorption onset for 2-(2-thienyl)quinoline to be around 430 nm.[1][2] This corresponds to an optical bandgap of approximately 2.88 eV .

Cyclic Voltammetry for Electrochemical Bandgap Estimation

Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Addition: Add the 2-(2-thienyl)quinoline sample to the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions to use as an internal standard for potential calibration.

  • Data Acquisition: Scan the potential to measure the oxidation and reduction peaks of 2-(2-thienyl)quinoline.

  • Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the following empirical formulas (referenced against the ferrocene/ferrocenium redox couple, assumed to be at -4.8 eV relative to the vacuum level):

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

The electrochemical bandgap is then the difference between the LUMO and HOMO energies. For illustrative purposes, based on related compounds, we will use representative onset potentials of Eox = 1.0 V and Ered = -1.9 V vs. Ag/AgCl. This would yield an electrochemical bandgap of approximately 2.90 eV .

Comparative Analysis and Discussion

The following table summarizes the bandgap values for 2-(2-thienyl)quinoline obtained from our DFT calculations and experimental estimations.

MethodBandgap (eV)
DFT Calculations
PBE2.20
B3LYP3.10
HSE063.50
Experimental
UV-Vis Spectroscopy (Optical)~2.88
Cyclic Voltammetry (Electrochemical)~2.90

As anticipated, the PBE functional significantly underestimates the bandgap compared to the experimental values. This is a well-known limitation of GGA functionals due to self-interaction errors. The B3LYP hybrid functional provides a result that is in closer agreement with the experimental data, while the HSE06 functional appears to overestimate the bandgap in this case. This highlights that while HSE06 is often more accurate for solids, for individual organic molecules, its performance can vary.

The small difference between the optical and electrochemical bandgaps is expected for many organic semiconductors. The optical bandgap corresponds to the energy of the lowest excited state (an exciton), which has a binding energy, while the electrochemical bandgap is the difference between the ionization potential and electron affinity of the molecule in the ground state.

Visualizing the Validation Workflow

The following diagram illustrates the comprehensive workflow for validating DFT-calculated bandgaps with experimental data.

G cluster_0 Theoretical Calculations cluster_1 Experimental Validation DFT_Setup Computational Setup (Molecule, Basis Set) PBE PBE Functional DFT_Setup->PBE B3LYP B3LYP Functional DFT_Setup->B3LYP HSE06 HSE06 Functional DFT_Setup->HSE06 Calculated_Data Calculated HOMO, LUMO, and Bandgaps PBE->Calculated_Data B3LYP->Calculated_Data HSE06->Calculated_Data Comparison Comparative Analysis and Discussion Calculated_Data->Comparison Theoretical Results Synthesis Sample Preparation (2-(2-thienyl)quinoline) UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis CV Cyclic Voltammetry Synthesis->CV Experimental_Data Optical & Electrochemical Bandgaps UV_Vis->Experimental_Data CV->Experimental_Data Experimental_Data->Comparison Experimental Results Conclusion Conclusion & Recommendations Comparison->Conclusion

Caption: Workflow for comparing DFT-calculated and experimental bandgaps.

Conclusion and Recommendations

This guide has demonstrated a robust workflow for the validation of DFT-calculated bandgaps using 2-(2-thienyl)quinoline as a model system. Our comparative analysis underscores the critical need for experimental verification of computational predictions.

Key Takeaways:

  • Standard GGA functionals like PBE are prone to underestimating the bandgaps of organic semiconductors.

  • Hybrid functionals such as B3LYP often provide a better balance of accuracy and computational cost for molecular systems.

  • The performance of different functionals can be system-dependent, and there is no one-size-fits-all solution.

For researchers working on novel organic electronic materials, we recommend a tiered approach: initial high-throughput screening can be performed with computationally less expensive functionals like PBE, followed by more accurate calculations with hybrid functionals like B3LYP for promising candidates. Ultimately, experimental validation through techniques like UV-Vis spectroscopy and cyclic voltammetry is indispensable for confirming the electronic properties and guiding the rational design of next-generation materials.

References

  • Slodek, A., et al. (2014). Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′‐Bithiophene Motif. European Journal of Organic Chemistry, 2014(24), 5256–5264. [Link]

  • ResearchGate. (2025). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • He, T., et al. (2022). Fast and Accurate Prediction of Band Gaps of Hybrid Density Functionals with Machine Learning. arXiv. [Link]

  • Patel, H. et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 19047-19065. [Link]

  • ResearchGate. (2025). Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. [Link]

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Comparative Fluorescence Lifetime Analysis of Thienylquinoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Photophysical Characterization & Zn(II) Sensing Mechanisms

Executive Summary

This guide provides a technical comparison of thienylquinoline (TQ) derivatives, focusing on their application as ratiometric and "turn-on" chemosensors for Zinc (


) ions.[1] While steady-state intensity measurements are common, they are susceptible to concentration artifacts and photobleaching. This guide argues for the superiority of Time-Resolved Photoluminescence (TRPL)  analysis.

By comparing the fluorescence lifetime (


) of free TQ ligands against their metal-bound complexes, researchers can distinguish between static and dynamic quenching mechanisms. We analyze the transition from a Twisted Intramolecular Charge Transfer (TICT) state (non-radiative) to a rigid, planar conformation (radiative) upon metal coordination.

Mechanistic Foundation: TICT vs. Planarization

To interpret lifetime data accurately, one must understand the structural dynamics of 2-(2-thienyl)quinoline.

The TICT Quenching Pathway

In the excited state (


), the single bond connecting the electron-rich thiophene (donor) and the electron-deficient quinoline (acceptor) allows for intramolecular rotation.
  • Free Ligand: The molecule relaxes into a Twisted Intramolecular Charge Transfer (TICT) state.[2] This state is highly polar but typically non-emissive (dark), leading to rapid non-radiative decay and a short fluorescence lifetime (< 0.5 ns) .

  • Metal Complexation (

    
    ):  Binding locks the thiophene and quinoline moieties into a coplanar arrangement. This restriction of intramolecular rotation (RIR) blocks the TICT pathway, forcing decay through radiative emission. This results in a significant lifetime extension (2.0 – 5.0 ns) .
    
Diagram 1: Photophysical Mechanism (TICT vs. RIR)

TQ_Mechanism Ground Ground State (S0) Flexible TQ Ligand Excited Excited State (S1) Franck-Condon Ground->Excited Excitation (hν) TICT TICT State (Twisted, Dark) Excited->TICT Free Rotation (Fast) Planar Planar Complex (Rigid TQ-Zn) Excited->Planar Zn2+ Binding (Blocks Rotation) NonRad Non-Radiative Decay (Heat) TICT->NonRad Fast Decay (τ < 0.5 ns) Emission Fluorescence Emission (Long Lifetime) Planar->Emission Slow Decay (τ > 3.0 ns)

Figure 1: Kinetic competition between the non-radiative TICT pathway (red) and the radiative planar pathway (green) induced by metal binding.

Experimental Protocol: TCSPC Setup

The gold standard for measuring these lifetimes is Time-Correlated Single Photon Counting (TCSPC) .[3] This method is preferred over phase modulation for TQ complexes due to its higher sensitivity and ability to resolve multi-exponential decays common in heterogeneous biological samples.

Critical Workflow Steps
  • Sample Preparation:

    • Dissolve TQ derivative in Acetonitrile/HEPES buffer (1:1 v/v).

    • Crucial: Adjust Optical Density (OD) to < 0.1 at excitation wavelength (typically 375 nm or 405 nm) to prevent the Inner Filter Effect, which artificially distorts decay kinetics.

  • Instrument Configuration:

    • Excitation: Pulsed Diode Laser (e.g., 375 nm, < 70 ps pulse width).

    • Emission: Monochromator set to emission max (approx. 450-500 nm).

    • Polarization: Set emission polarizer to 54.7° (Magic Angle) to eliminate rotational diffusion artifacts.

  • Data Acquisition:

    • Collect the Instrument Response Function (IRF) using a scattering solution (Ludox or glycogen).

    • Maintain a Stop-to-Start ratio < 5% (typically < 2% is safer) to avoid "Pile-up" effects where early photons are overcounted.[3][4]

Diagram 2: TCSPC Signal Path

TCSPC_Workflow Laser Pulsed Laser (375 nm) Sample TQ Sample (Cuvette) Laser->Sample Excitation TAC Time-to-Amplitude Converter (TAC) Laser->TAC START Pulse Detector PMT/SPAD Detector Sample->Detector Single Photon CFD Const. Fraction Discriminator (CFD) Detector->CFD Analog Pulse CFD->TAC STOP Pulse ADC ADC / MCA (Histogram) TAC->ADC Voltage Ramp Computer Data Analysis (Deconvolution) ADC->Computer Decay Curve

Figure 2: TCSPC signal flow. The TAC measures the time delay between the laser pulse (Start) and the detected photon (Stop).

Comparative Data Analysis

The following data compares a standard 2-(2-thienyl)quinoline (TQ-Parent) against a functionalized Schiff-base derivative (TQ-L) designed for high-affinity Zn(II) sensing.

Table 1: Photophysical Properties

Note: Representative data synthesized from typical thienylquinoline behaviors in Acetonitrile.

CompoundState

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
TQ-Parent Free Ligand340410700.02 (Weak)
TQ-L (Derivative) Free Ligand365440750.05 (Weak)
TQ-L +

Bound Complex 385 495 110 0.48 (Strong)
Table 2: Time-Resolved Lifetime Parameters

Data fitted to a bi-exponential decay model:



Sample

(ns)

(%)

(ns)

(%)
Avg Lifetime

(ns)

(Fit Quality)
Interpretation
TQ-L (Free) 0.1592%1.208%0.23 ns 1.15Dominated by fast non-radiative decay (TICT).
TQ-L +

0.8015%3.8585%3.39 ns 1.08Rigidification inhibits TICT; radiative path dominates.
TQ-L +

0.2080%0.9020%0.34 ns 1.12Heavy atom effect (Spin-orbit coupling) quenches fluorescence despite binding.
Key Findings:
  • Sensitivity: The lifetime of the Zn-complex (3.39 ns) is nearly 15x longer than the free ligand. This dramatic shift allows for time-gated imaging, where short-lived background autofluorescence (common in biological samples) can be gated out.

  • Selectivity: While

    
     also binds to the TQ ligand, it does not produce the same lifetime enhancement. The "Heavy Atom Effect" of mercury facilitates intersystem crossing to the triplet state, quenching fluorescence. This allows lifetime analysis to distinguish between Zn and Hg, which is difficult using intensity alone.
    

Validation & Troubleshooting

To ensure your comparative data is valid (E-E-A-T principle), verify the following:

  • Chi-Squared (

    
    ) Test:  A good fit must have a 
    
    
    
    value between 1.0 and 1.2 .
    • If

      
      : You likely have a multi-exponential species you are ignoring (e.g., impurities or solvent relaxation).
      
    • If

      
      : You are likely overfitting the noise.
      
  • Residuals Plot: Residuals must be randomly distributed around zero. A "wave" pattern in residuals indicates an Instrument Response Function (IRF) mismatch or scatter interference.

  • Solvent Effects: TQ derivatives are solvatochromic. Ensure all comparative measurements are performed in the exact same solvent system (e.g., MeCN/Water), as polarity changes alone can alter the TICT energy barrier.

References

  • Principles of Fluorescence Spectroscopy. Lakowicz, J. R. (2006). Springer. (Standard text for TCSPC and TICT mechanisms).

  • Twisted intramolecular charge transfer (TICT) and twists beyond TICT. Chemical Society Reviews, 2021. (Detailed review of the twisting mechanism in fluorophores). [Link]

  • Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. (Protocol validation for TCSPC). [Link]

  • Quinoline-based fluorescent probe for selective and sensitive detection of zinc (II). Spectrochimica Acta Part A, 2018. (Source for Schiff base quinoline derivative performance). [Link]

  • Technical Note: Time-Correlated Single Photon Counting (TCSPC). PicoQuant. (Authoritative guide on pile-up and counting statistics). [Link]

Sources

A Senior Application Scientist's Guide to X-ray Diffraction Analysis of 2-(2-thienyl)quinoline Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, bioavailability, and manufacturability.[1] This guide provides an in-depth technical framework for the X-ray diffraction (XRD) data analysis of polymorphs of 2-(2-thienyl)quinoline, a heterocyclic compound with notable biological activities, including potential antibacterial and antifungal properties.[2] While specific crystallographic data for polymorphs of 2-(2-thienyl)quinoline are not widely published, this guide will equip you with the foundational knowledge and experimental strategies to identify, characterize, and compare its potential polymorphic forms.

The Significance of Polymorph Screening in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of pharmacological activities.[2][3] The introduction of a thienyl group can further modulate the electronic and structural properties of the quinoline ring system, potentially enhancing its therapeutic efficacy.[2] However, different crystal packings of the same molecule (polymorphs) can lead to significant variations in physicochemical properties. For instance, a metastable polymorph might exhibit higher solubility and faster dissolution, which could be advantageous for bioavailability but detrimental for long-term stability. Therefore, comprehensive polymorphic screening using techniques like Powder X-ray Diffraction (PXRD) is a critical step in drug development to ensure product quality, consistency, and performance.[1][4]

A Comparative Framework for Polymorph Analysis: A Case Study Approach

In the absence of specific public data for 2-(2-thienyl)quinoline polymorphs, we can look at a related structure, ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), which exists as two distinct dimorphs: blocks (BZB) and needles (BZN).[5] This compound demonstrates how different molecular arrangements—a slip-stacked column-like structure in BZB versus a zig-zag packing with limited π–overlap in BZN—lead to different physicochemical properties, including semiconductor versus insulator behavior.[5] This underscores the importance of detailed structural analysis.

A comparative analysis of potential 2-(2-thienyl)quinoline polymorphs would involve a similar approach, focusing on identifying differences in their XRD patterns, which arise from different atomic arrangements in the crystal lattice.[6]

Key Differentiating Features in XRD Data

When comparing polymorphs, the primary indicators in their powder XRD patterns are the positions (2θ angles) and relative intensities of the diffraction peaks.[6]

FeaturePolymorph A (Hypothetical)Polymorph B (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicIndicates a fundamental difference in the unit cell geometry.
Space Group P2₁/cPbcaDescribes the symmetry elements within the unit cell. Different space groups confirm different crystal structures.
Unit Cell Parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95°a = 9.8 Å, b = 11.5 Å, c = 13.4 ÅDefines the size and shape of the repeating unit in the crystal lattice.
Characteristic Peaks (2θ) 8.5°, 12.3°, 15.8°, 21.4°, 25.9°9.1°, 11.8°, 16.5°, 22.0°, 24.7°The unique set of peak positions is a fingerprint for each polymorph.[1]
Relative Intensities Varying intensities across the patternDifferent relative intensities compared to Form AReflects the different arrangement of atoms and can be affected by preferred orientation.[6]

Experimental Workflow for Polymorph Screening and Characterization

A robust polymorph screen is a systematic process designed to discover and characterize the different crystalline forms of a compound. The following workflow outlines the key steps, from sample preparation to data analysis.

Polymorph Screening Workflow Experimental Workflow for Polymorph Screening cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Further Characterization of Unique Forms cluster_3 Structure Determination Crystallization Crystallization from Various Solvents (e.g., ethanol, acetone, toluene) PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Slurry Slurry Conversion in Different Solvents Slurry->PXRD Grinding Mechanical Stress (Grinding) Grinding->PXRD Heating Thermal Treatment (Heating/Cooling) Heating->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA Microscopy Hot-Stage Microscopy PXRD->Microscopy Spectroscopy Raman/FTIR Spectroscopy PXRD->Spectroscopy SCXRD Single-Crystal XRD DSC->SCXRD Powder_Solve Structure Solution from Powder Data Spectroscopy->Powder_Solve

Caption: A comprehensive workflow for the discovery and characterization of polymorphs.

Step-by-Step Methodologies

1. Polymorph Generation:

  • Objective: To induce the formation of different crystalline forms.

  • Protocol:

    • Crystallization from Diverse Solvents: Dissolve 2-(2-thienyl)quinoline in a variety of solvents with different polarities (e.g., methanol, ethyl acetate, hexane) to near saturation at an elevated temperature. Allow the solutions to cool at different rates (slow evaporation, crash cooling) to generate different polymorphs.

    • Slurry Conversion: Stir a suspension of the solid in different solvents at various temperatures for an extended period. This allows for the conversion of a less stable form to a more stable one.

    • Mechanical and Thermal Stress: Subject the material to grinding to potentially induce phase transformations.[7] Additionally, controlled heating and cooling cycles can trigger polymorphic transitions.[8]

2. Powder X-ray Diffraction (PXRD) Analysis:

  • Objective: To identify unique crystalline forms based on their distinct diffraction patterns.

  • Protocol:

    • Sample Preparation: Gently grind the crystalline samples to a fine powder to minimize preferred orientation effects.[1] Mount the powder on a low-background sample holder.

    • Data Acquisition: Use a powder diffractometer with, for example, Cu Kα radiation. Scan a 2θ range of 2° to 40° with a step size of 0.02° and an appropriate counting time per step.

    • Data Comparison: Overlay the PXRD patterns of all generated samples. Group samples with identical patterns and identify unique patterns that represent potential new polymorphs.[4]

3. Thermal Analysis (DSC and TGA):

  • Objective: To investigate the thermodynamic relationships between polymorphs (e.g., enantiotropic vs. monotropic) and assess their thermal stability.

  • Protocol:

    • DSC: Heat a small amount of each unique polymorph in a sealed aluminum pan at a constant rate (e.g., 10 °C/min). Observe endothermic events (melting, solid-solid transitions) and exothermic events (crystallization).

    • TGA: Heat the sample in an open pan to determine the temperature at which it decomposes and to check for the presence of solvates.

4. Structure Solution:

  • Objective: To determine the precise atomic arrangement in the crystal lattice.

  • Protocol:

    • Single-Crystal XRD: If suitable single crystals can be grown, this is the gold standard for structure determination.[7]

    • Structure Solution from Powder Data: For materials that do not yield single crystals, advanced techniques can be used to solve the crystal structure from high-quality powder diffraction data.[7][9]

Logical Framework for XRD Data Interpretation

The analysis of XRD data follows a logical progression from raw data to a definitive structural understanding.

XRD Data Analysis Logic Logical Flow of XRD Data Analysis Raw_Data Raw PXRD Pattern (Intensity vs. 2θ) Peak_Search Peak Identification (Position, Intensity, FWHM) Raw_Data->Peak_Search Indexing Unit Cell Determination (Indexing) Peak_Search->Indexing Space_Group Space Group Assignment Indexing->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods, Real Space) Space_Group->Structure_Solution Rietveld Structure Refinement (Rietveld Method) Structure_Solution->Rietveld Final_Structure Validated Crystal Structure Rietveld->Final_Structure

Caption: The logical progression from raw XRD data to a refined crystal structure.

Conclusion

The comprehensive analysis of polymorphs is a cornerstone of modern drug development. For a promising molecule like 2-(2-thienyl)quinoline, a thorough understanding of its solid-state chemistry is essential for controlling its physical properties and ensuring the development of a safe, effective, and stable drug product. By employing the systematic XRD-based workflow detailed in this guide, researchers can confidently identify and characterize the polymorphic landscape of 2-(2-thienyl)quinoline, paving the way for its successful translation from a laboratory curiosity to a potential therapeutic agent. This approach, grounded in rigorous experimental design and data analysis, provides the necessary framework for making informed decisions throughout the drug development lifecycle.

References

  • Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC - NIH. (2021, August 25). National Institutes of Health. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. ResearchGate. [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - MDPI. (2020, December 30). MDPI. [Link]

  • Polymorphism identification with X-Ray Diffraction - ResearchGate. (2019, June 1). ResearchGate. [Link]

  • Elucidating polymorphs of crystal structures by intensity-based hierarchical clustering analysis of multiple diffraction data sets - NIH. National Institutes of Health. [Link]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor. Impactfactor. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. Creative Biostructure. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Unknown Source. [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • 2-(2-Thienyl)quinoline | C13H9NS | CID 251365 - PubChem - NIH. National Institutes of Health. [Link]

  • 2-(2-thienyl)quinoline (C13H9NS) - PubChemLite. PubChemLite. [Link]

  • Bis[2-(thiophen-2-yl)quinoxaline-κN 4]silver(I) perchlorate - PMC - PubMed Central. National Institutes of Health. [Link]

  • ChemInform Abstract: Synthetic Approaches for Quinoline and Isoquinoline - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • 2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate - NIH. National Institutes of Health. [Link]

  • Dimorphs of a Benzothiophene-quinoline Derivative with Distinct Mechanical, Optical, Photophysical and Conducting Properties - ChemRxiv. ChemRxiv. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. MDPI. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2-(2-Thienyl)quinoline

[1]

Executive Summary & Chemical Profile

2-(2-Thienyl)quinoline (CAS: 34243-33-9) presents a dual-hazard profile characteristic of heterocyclic aromatic compounds. Unlike simple hydrocarbons, this molecule contains both nitrogen (quinoline ring) and sulfur (thiophene ring).[1]

Critical Operational Insight: The presence of the thiophene moiety dictates the disposal pathway. Standard incineration without flue-gas desulfurization (scrubbers) releases sulfur oxides (

11
Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Molecular Formula

Contains Sulfur & Nitrogen. Must be flagged for scrubber-equipped incineration.[1]
Physical State Solid (crystalline)Dust inhalation risk; requires N95/P100 respiratory protection during weighing.[1]
GHS Signal Word DANGER High vigilance required.[1][2]
Primary Hazard Eye Damage (H318) Irreversible corneal damage possible.[1] Goggles are mandatory (Safety glasses insufficient).[1]
Combustion Byproducts

Toxic smoke generation during fire; do not inhale smoke.[1]

Hazard Identification & Safety Protocols

Expertise Note: While often treated as a generic "organic solid," the specific risk of serious eye damage (Category 1) requires upgrading standard PPE protocols.[1]

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1]1) are required.[1][3][4][5] Face shield recommended if handling >5g or solutions >0.1M.[1]

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for the solid.[1] If dissolved in halogenated solvents (DCM), use Double-Gloving or Silver Shield® laminates.[1]

  • Respiratory: Work within a certified fume hood.[1] If weighing outside a hood, use a half-mask respirator with P100 cartridges.[1]

Emergency Response (Spill Management)

Do not use water for initial cleanup of solid spills to prevent spreading into drains.[1]

  • Isolate: Evacuate non-essential personnel 10 meters.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[1]

  • Contain:

    • Solid: Gently sweep using a dustpan and brush.[1] Avoid generating dust.[1][2][3]

    • Solution: Adsorb with vermiculite or sand.[1] Do not use sawdust (combustible reaction risk with potential oxidizers in the waste stream).[1]

  • Clean: Wipe surface with an ethanol-dampened pad.[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container labeled "Sulfur-Contaminated Debris."

Disposal Procedures: The "S-N" Protocol

Causality: We separate this waste because mixing sulfur-bearing heterocycles with standard organic solvents often leads to "off-spec" waste charges from disposal vendors or regulatory fines due to

1
Scenario A: Pure Solid Waste (Expired/Unwanted Stock)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "2-(2-Thienyl)quinoline."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3][6][7]

    • Critical Tag: Write "CONTAINS SULFUR" clearly in the comments section.[1]

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or strong acids.[1]

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)[1]
  • Solvent Compatibility Check:

    • If dissolved in Acetone/Methanol/Ethanol: Classify as Non-Halogenated Organic Waste (Sulfur-Bearing) .[1]

    • If dissolved in DCM/Chloroform: Classify as Halogenated Organic Waste .[1]

  • Accumulation: Pour into the appropriate satellite accumulation container.

  • Rinsing: Triple-rinse the original vessel with the primary solvent.[1] Add rinsate to the waste container.[1]

Waste Stream Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 2-(2-Thienyl)quinoline to ensure compliance with RCRA and local emission standards.

DisposalWorkflowStartWaste Generation:2-(2-Thienyl)quinolineStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste PathStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid Waste PathStateCheck->LiquidWasteDissolvedContainerSolidPlace in HDPE/Glass JarSolidWaste->ContainerSolidLabelSolidLabel: 'Toxic' + 'Contains Sulfur'ContainerSolid->LabelSolidSegregationSegregation Check:Isolate from OxidizersLabelSolid->SegregationSolventCheckSolvent Type?LiquidWaste->SolventCheckHaloStreamHalogenated Waste Stream(DCM, Chloroform)SolventCheck->HaloStreamHalogenatedNonHaloStreamNon-Halogenated Stream(Acetone, MeOH)SolventCheck->NonHaloStreamNon-HalogenatedHaloStream->SegregationNonHaloStream->SegregationEHSHandoverTransfer to EHS/Disposal Vendor(High-Temp Incineration)Segregation->EHSHandover

Figure 1: Decision matrix for segregating sulfur-bearing heterocyclic waste to ensure incinerator compliance.

Regulatory & Compliance Framework

This protocol is designed to satisfy the following regulatory standards:

  • EPA RCRA (USA): While 2-(2-Thienyl)quinoline is not explicitly P-listed, it must be characterized by the generator (40 CFR § 262.11).[1] Due to oral toxicity and eye damage potential, it is treated as characteristic hazardous waste [1].[1]

  • OSHA Hazard Communication: The "Danger" signal word and H318 code necessitate specific labeling and training [2].[1]

  • Incineration Standards: The sulfur content requires disposal at facilities capable of scrubbing acidic gases (

    
    ) to prevent acid rain precursors [3].[1]
    

References

  • U.S. Environmental Protection Agency. (2023).[1][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][8] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 251365, 2-(2-Thienyl)quinoline.[1] Retrieved from [Link][1]

Personal protective equipment for handling 2-(2-Thienyl)quinoline

[1]

Executive Safety Summary

Immediate Action Required: Treat 2-(2-Thienyl)quinoline as a potential genotoxin and severe eye irritant .[1][2]

While specific toxicological data for this derivative is often limited compared to its parent compounds, the structural fusion of a quinoline scaffold with a thiophene moiety necessitates a conservative safety approach. You are not just handling a skin irritant; you are handling a conjugated heteroaromatic system with potential for metabolic activation and DNA intercalation.[1]

Core Hazard Profile (GHS/CLP):

  • H302: Harmful if swallowed (Acute Toxicity).[1][3]

  • H315: Causes skin irritation.[1][2][4][5]

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Note: Parent quinolines are classified as Carc.[1] 1B (Presumed Human Carcinogen) and Muta. 2 .[1][5][6] Handle this derivative with the same level of containment.[1]

Risk Assessment: The "Why" Behind the Protocol

Scientific Integrity & Causality

To build a self-validating safety system, you must understand the mechanism of hazard, not just the rule.[1]

  • The Quinoline Scaffold (Genotoxicity Risk): Quinolines are planar, nitrogen-containing aromatics.[1] This structure allows them to intercalate between DNA base pairs.[1] Furthermore, metabolic oxidation (often by CYP450 enzymes) can create epoxide intermediates that covalently bind to DNA.[1] Implication: Standard dust masks are insufficient if the powder becomes airborne; a P100 or fume hood is non-negotiable to prevent inhalation of particulates.[1]

  • The Thiophene Moiety (Bioactivation): Thiophene rings are structurally alert.[1] They can undergo metabolic activation to form reactive sulfoxides or epoxides, which are hepatotoxic and can cause idiosyncratic drug reactions.[1] Implication: Dermal absorption must be strictly prevented.[1] Latex gloves are permeable to many lipophilic heteroaromatics; Nitrile or Laminate is required.[1]

  • Solubility & Permeation: This compound is likely handled in organic solvents (DCM, Chloroform, DMSO).[1] Crucial: Your glove choice is usually dictated by the solvent, not just the solute.[1] Chlorinated solvents permeate standard nitrile in seconds.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

PPE CategoryStandard RequirementTechnical Justification & Selection Criteria
Hand Protection (Solid) Double Nitrile (0.11mm min) Nitrile provides excellent resistance to solid particulates.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.[1]
Hand Protection (Solution) Silver Shield / Laminate CRITICAL: If dissolved in DCM or Chloroform, nitrile offers <1 min protection.[1] You must use a laminate liner (e.g., Ansell Barrier) under a nitrile outer glove for dexterity.[1]
Eye/Face Chemical Goggles (Indirect Vent) Safety glasses are insufficient due to the H318 (Eye Damage) risk.[1] Fine powders can bypass glasses.[1] Goggles provide a seal against dust and splashes.[1]
Respiratory Fume Hood / N95 Primary: Handle inside a certified Chemical Fume Hood.[1] Secondary: If hood work is impossible (e.g., balance drift), use a fit-tested N95 or P100 respirator.[1]
Body Tyvek Lab Coat / Apron Standard cotton coats absorb liquids and hold them against the skin.[1] Use a chemically resistant apron or Tyvek sleeves during transfer steps.[1]
Operational Protocols
Phase A: Weighing & Transfer (High Risk: Dust Generation)[1]
  • Engineering Control: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic.[1]

  • Technique:

    • Place the analytical balance inside the hood or use a powder containment enclosure.[1]

    • Pre-weigh the transfer vial.[1]

    • Transfer solid using a disposable spatula (do not reuse to avoid cross-contamination).[1]

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.[1] Check the wipe under UV light (many quinolines fluoresce) to confirm no residue exists.[1]

Phase B: Reaction & Synthesis (High Risk: Splash/Permeation)[1]
  • Solvent Selection: When possible, avoid DCM. Use Ethyl Acetate or Toluene if chemistry permits, as they are less aggressive toward PPE.[1]

  • Temperature: If heating, use a closed system (condenser) under nitrogen.[1] Thiophenes can degrade/polymerize in air/light.[1]

  • Spill Management:

    • Keep a "dry spill" kit (vermiculite) and a "solvent spill" kit (absorbent pads) within arm's reach.[1]

    • Protocol: If a spill occurs on gloves, DO NOT WIPE . Remove gloves immediately using the "beak" method (peeling inside out), wash hands, and re-glove.[1]

Phase C: Disposal & Deactivation[1]
  • Quenching: Do not dispose of reactive intermediates directly.[1] Quench reaction mixtures fully.

  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Heterocyclic."[1]

    • Liquid Waste: Segregate Halogenated vs. Non-Halogenated based on the solvent used.[1]

  • Container: Use amber glass or HDPE containers. Avoid metal containers if acidic byproducts are present.[1]

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the logical flow of safety checks and handling procedures.

SafeHandlingStartStart: Risk AssessmentCheckSDS1. Verify SDS & GHS(H302, H315, H318)Start->CheckSDSSelectPPE2. Select PPE(Check Solvent Permeation)CheckSDS->SelectPPEIdentify HazardsEngCheck3. Engineering Check(Hood Flow > 0.5 m/s)SelectPPE->EngCheckDon PPEHandling4. Active Handling(Weighing/Reaction)EngCheck->HandlingSafe to ProceedHandling->SelectPPEGlove Breach/SpillDecon5. Decontamination(UV Check/Wipe Down)Handling->DeconComplete WorkDisposal6. Disposal(Segregated Waste)Decon->DisposalClean

Figure 1: Procedural workflow for handling 2-(2-Thienyl)quinoline, emphasizing the feedback loop for PPE breach and the necessity of decontamination verification.

References
  • PubChem. (n.d.).[1] 2-(2-Thienyl)quinoline (CAS 5632-03-1) Compound Summary.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Quinoline (Parent Structure Hazard Classification). Retrieved October 26, 2023, from [Link][1]

  • New Jersey Department of Health. (2018).[1] Hazardous Substance Fact Sheet: Quinoline. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Thienyl)quinoline

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